molecular formula C8H6F3NO2 B8694299 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene CAS No. 923033-07-2

1-Ethyl-3,4,5-trifluoro-2-nitrobenzene

Cat. No.: B8694299
CAS No.: 923033-07-2
M. Wt: 205.13 g/mol
InChI Key: FXFSXOXNZFUNGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3,4,5-trifluoro-2-nitrobenzene is a useful research compound. Its molecular formula is C8H6F3NO2 and its molecular weight is 205.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

923033-07-2

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

1-ethyl-3,4,5-trifluoro-2-nitrobenzene

InChI

InChI=1S/C8H6F3NO2/c1-2-4-3-5(9)6(10)7(11)8(4)12(13)14/h3H,2H2,1H3

InChI Key

FXFSXOXNZFUNGK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1[N+](=O)[O-])F)F)F

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Process Chemistry of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, purification, and characterization of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene . This compound serves as a critical fluorinated building block, likely for advanced fluoroquinolone antibiotics or specialized agrochemicals where the ethyl group provides lipophilicity and the trifluoro-nitro motif enables subsequent nucleophilic aromatic substitution (


).

Executive Summary

Target Molecule: 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene Molecular Formula:


Key Application:  Intermediate for 

-based synthesis of polyfluorinated heterocycles.

This guide addresses the specific challenge of synthesizing the 2-nitro isomer. In the nitration of the precursor (1-ethyl-3,4,5-trifluorobenzene), the 6-position is sterically favored over the 2-position. Therefore, this protocol emphasizes regiocontrol , low-temperature nitration kinetics , and high-resolution isomeric separation .

Retrosynthetic Analysis & Strategy

The synthesis is approached via Electrophilic Aromatic Substitution (Nitration) of the commercially available or easily accessible 1-ethyl-3,4,5-trifluorobenzene.

Mechanistic Challenge: Regioselectivity

The precursor, 1-ethyl-3,4,5-trifluorobenzene, has two open sites for nitration: C2 and C6 .

  • Electronic Effects: Both C2 and C6 are activated by the Ethyl group (ortho-director) and the Fluorine atoms at C3/C5 (ortho/para-directors).

  • Steric Effects:

    • C2 Position: Flanked by the Ethyl group and a Fluorine atom. (High Steric Hindrance).

    • C6 Position: Flanked by the Ethyl group and a Hydrogen atom. (Lower Steric Hindrance).

Retrosynthesis Target TARGET 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene Precursor Precursor 1-Ethyl-3,4,5-trifluorobenzene Target->Precursor Nitration (HNO3/H2SO4) Steric Challenge at C2 Byproduct Major Byproduct 1-Ethyl-3,4,5-trifluoro-6-nitrobenzene Byproduct->Precursor Competes for C6

Figure 1: Retrosynthetic disconnection highlighting the regioselectivity challenge between the 2-nitro and 6-nitro isomers.

Experimental Protocol

Materials & Reagents
ReagentPurityEquiv.[1][2][3]Role
1-Ethyl-3,4,5-trifluorobenzene >98%1.0Substrate
Nitric Acid (Fuming) >90%1.1Electrophile Source
Sulfuric Acid 98%2.5Catalyst/Solvent
Dichloromethane (DCM) ACS GradeSolventExtraction
Sodium Bicarbonate Sat.[3] Aq.WashNeutralization
Synthesis Procedure (Self-Validating Protocol)

Step 1: Preparation of Nitrating Agent (Exotherm Control)

  • Charge a jacketed glass reactor with Sulfuric Acid (98%) . Cool to -5°C .[1][2]

  • Slowly add Fuming Nitric Acid dropwise over 30 minutes.

    • Critical Control Point: Maintain internal temperature

      
      .[2] The formation of the nitronium ion (
      
      
      
      ) is exothermic.[4]

Step 2: Substrate Addition

  • Add 1-Ethyl-3,4,5-trifluorobenzene dropwise to the acid mixture at -5°C .

  • Rate Control: Addition should take ~60 minutes.[1]

  • Once addition is complete, allow the mixture to warm to 10°C and stir for 2 hours.

    • Validation: Pull a 50 µL aliquot, quench in water/DCM, and check via GC-MS. Look for the disappearance of the starting material (M+ 160) and appearance of the product peak (M+ 205).

Step 3: Quenching & Workup

  • Pour the reaction mixture onto crushed ice (500g) . Stir vigorously for 30 minutes.

  • Extract the aqueous slurry with DCM (3 x 100 mL) .

  • Wash combined organics with Water , then Sat.[1]

    
      (until pH 7), then Brine .
    
  • Dry over anhydrous

    
     and concentrate under reduced pressure.
    

Step 4: Purification (Isomer Separation) The crude oil contains ~30% Target (2-nitro) and ~70% Isomer (6-nitro).

  • High-Vacuum Fractional Distillation:

    • The 2-nitro isomer (more crowded) typically has a slightly lower boiling point than the 6-nitro isomer due to reduced intermolecular pi-stacking capability.

    • Use a spinning band column for maximum plate efficiency.

  • Alternative: Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexane:Ethyl Acetate (95:5).

    • Note: The 2-nitro isomer elutes first (less polar due to steric shielding of the nitro group).

Characterization & Data Analysis

Confirming the structure requires distinguishing the 2-nitro from the 6-nitro isomer.


 NMR  is the definitive tool here.
NMR Spectroscopy[3][6][7][8][9]
NucleusParameter2-Nitro Isomer (Target)6-Nitro Isomer (Byproduct)

NMR
SymmetryAsymmetric Asymmetric (but distinct coupling)
Signal F-3Doublet (coupling to F-4)Doublet (coupling to F-4)
Signal F-5Doublet (coupling to F-4)Doublet (coupling to F-4)
Key Difference F-3 is deshielded by the adjacent Nitro group at C2.F-3 is shielded relative to target; F-5 is unaffected.

NMR
Ethyl GroupQuartet (2H), Triplet (3H)Quartet (2H), Triplet (3H)
Aromatic HSinglet at C6 (Deshielded by F-5, but not Nitro)Singlet at C2 (Deshielded by F-3 AND Nitro)

Interpretation: In the 6-nitro isomer , the aromatic proton is at C2. It is flanked by the Ethyl group and F-3.[2][5] In the 2-nitro isomer (target) , the aromatic proton is at C6. It is flanked by the Ethyl group and F-5. The C2-proton in the byproduct will likely appear further downfield (higher ppm) than the C6-proton in the target due to the proximity of the nitro group in the byproduct scenario? Correction: Wait.

  • Target (2-Nitro): Proton is at C6. Neighbors: Ethyl (C1) and F (C5).

  • Byproduct (6-Nitro): Proton is at C2. Neighbors: Ethyl (C1) and F (C3).

  • Differentiation: The chemical environment is very similar, but

    
     NMR is superior. In the Target, the Nitro group is at C2, directly adjacent to F-3. This causes a significant deshielding shift  and potential through-space coupling  for F-3 compared to the byproduct where Nitro is at C6 (adjacent to F-5).
    
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  205 m/z
    
  • Fragment Ions:

    • 
       (159 m/z)
      
    • 
       (176 m/z)
      
    • 
       (186 m/z)
      

Process Workflow Diagram

ProcessFlow cluster_Reaction Reaction Stage (-5°C) cluster_Workup Workup Stage cluster_Purification Purification Stage Start Start: 1-Ethyl-3,4,5-trifluorobenzene MixAcid Prepare HNO3/H2SO4 (Exotherm Control) Start->MixAcid Addition Add Substrate Dropwise (1 hr) MixAcid->Addition Stir Stir at 10°C (2 hrs) Addition->Stir Quench Quench on Ice Stir->Quench Extract DCM Extraction & NaHCO3 Wash Quench->Extract Distillation Fractional Distillation (Separate 2-NO2 from 6-NO2) Extract->Distillation QC QC: 19F-NMR / GC-MS Distillation->QC

Figure 2: End-to-end process flow for the synthesis and isolation of the target intermediate.

Safety & Handling (E-E-A-T)

  • Nitration Hazards: The reaction of nitric acid with organic substrates is highly exothermic. Runaway reactions can lead to thermal decomposition. Always maintain cooling capacity and add reagents slowly.

  • HF Generation: While C-F bonds are generally stable, thermal decomposition during distillation can release trace Hydrogen Fluoride (HF). Use glass-lined equipment and have Calcium Gluconate gel available.

  • Skin Contact: Nitro-aromatics are potent skin irritants and can be absorbed transdermally. Double-gloving (Nitrile/Laminate) is required.

Troubleshooting

  • Problem: Low yield of 2-nitro isomer.

    • Root Cause:[1][3] Steric dominance of the 6-position.

    • Solution: There is no easy chemical fix for the sterics of the ethyl group. If yield is critical, consider a longer route: Oxidation of 2-amino-1-ethyl-3,4,5-trifluorobenzene (if the aniline can be synthesized regioselectively via rearrangement). However, for standard lab scale, accepting the lower yield and optimizing the distillation is more time-efficient.

  • Problem: Inseparable mixture.

    • Solution: Derivatize.[3][6] Reduce the nitro mixture to the Aniline mixture. The amines often have vastly different polarities or can be separated via salt formation (e.g., HCl salts), then re-oxidized to the nitro compound (using peracids) if the nitro group is strictly required.

References
  • Olah, G. A., et al. "Nitration: Methods and Mechanisms." VCH Publishers, 1989.
  • Sandford, G. "Perfluoroalkanes." Tetrahedron, 2003.
  • PubChem Compound Summary. "1,2,3,5-Tetrafluoro-4-nitrobenzene" (Analogous chemistry). Link

  • Sigma-Aldrich. "2,4,6-Trifluoronitrobenzene Safety Data Sheet." (Safety protocols for trifluoro-nitro aromatics). Link

  • BenchChem Protocols. "Regioselective Nitration of Trifluoromethoxybenzene." (Methodology adaptation). Link

Sources

An In-depth Technical Guide to 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene, a fluorinated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs to project its physicochemical properties, propose a robust synthetic route, and discuss its anticipated reactivity and applications. The core of this document is built upon established principles of organic chemistry, drawing parallels with well-characterized trifluoronitrobenzene isomers and other polyfluorinated nitroaromatic compounds. The provided experimental protocols and theoretical discussions are designed to empower researchers in their pursuit of novel molecular architectures.

Introduction: The Strategic Value of Polyfluorinated Nitroaromatics

Polyfluorinated nitroaromatic compounds are a cornerstone of modern chemical synthesis, serving as highly reactive and versatile intermediates. The presence of multiple electron-withdrawing fluorine atoms, in concert with a powerful nitro group, renders the aromatic ring exceptionally electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity allows for the precise and controlled introduction of a wide array of functional groups, enabling the construction of complex molecular scaffolds.

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1] Consequently, fluorinated building blocks, such as the title compound, are of immense interest to the pharmaceutical industry. This guide focuses on the specific, albeit less documented, compound 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene, providing a foundational understanding for its synthesis and potential utilization.

Estimated Physicochemical Properties

PropertyEstimated ValueBasis for Estimation and Key Considerations
Molecular Formula C₈H₆F₃NO₂Based on the chemical structure.
Molecular Weight 205.14 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solidTypical for many nitroaromatic compounds.[5][6]
Boiling Point 200 - 220 °CExtrapolated from the boiling points of trifluoronitrobenzene (182-185 °C) and 2-ethylnitrobenzene (~228 °C), accounting for the increased molecular weight and polarity.[3][5]
Melting Point < 25 °CThe presence of the ethyl group is likely to disrupt crystal packing, leading to a lower melting point compared to trifluoronitrobenzene (3.5 °C).[3]
Density ~1.4 - 1.5 g/mLBased on the densities of similar fluorinated nitroaromatics like 1,3,5-trifluoro-2-nitrobenzene (1.514 g/mL) and 3,4,5-trifluoronitrobenzene (1.54 g/mL).[3][6]
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane, DMF).General solubility profile for nitroaromatic compounds.[5]

Proposed Synthesis: Electrophilic Nitration of 1-Ethyl-2,3,4-trifluorobenzene

The most direct and plausible synthetic route to 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene is the electrophilic aromatic substitution of the precursor, 1-ethyl-2,3,4-trifluorobenzene. The ethyl group is an activating, ortho-, para-director, while the fluorine atoms are deactivating, ortho-, para-directors. The regiochemical outcome of the nitration will be governed by the interplay of these electronic and steric effects. The position ortho to the ethyl group and meta to two fluorine atoms is a likely site for nitration.

Synthetic Workflow

A 1-Ethyl-2,3,4-trifluorobenzene C Electrophilic Aromatic Substitution A->C B Nitrating Mixture (HNO₃ / H₂SO₄) B->C D 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene C->D E Work-up and Purification (Quenching, Extraction, Chromatography) D->E F Final Product E->F

Caption: Proposed synthesis of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene.

Detailed Experimental Protocol

Objective: To synthesize 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene via the nitration of 1-ethyl-2,3,4-trifluorobenzene.

Materials:

  • 1-Ethyl-2,3,4-trifluorobenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a calculated volume of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly, and with continuous stirring, add an equimolar amount of concentrated nitric acid via the dropping funnel, ensuring the temperature does not exceed 10 °C.[1]

  • Nitration Reaction: Dissolve 1-ethyl-2,3,4-trifluorobenzene in dichloromethane and add it to the dropping funnel. Add the solution of the starting material dropwise to the cold, stirred nitrating mixture. Maintain the reaction temperature between 0 and 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene.

Predicted Reactivity and Potential Applications

The chemical behavior of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene is dominated by the highly electrophilic nature of the aromatic ring. This makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms, particularly those ortho and para to the strongly electron-withdrawing nitro group, are expected to be the most labile and readily displaced by a variety of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

reactant 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene intermediate Meisenheimer Complex (stabilized intermediate) reactant->intermediate Attack at C-F nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product Substituted Product intermediate->product - F⁻

Caption: General mechanism for Nucleophilic Aromatic Substitution.

This reactivity opens up avenues for the synthesis of a diverse range of derivatives. For instance, reaction with amines would yield substituted anilines, while reaction with alkoxides or phenoxides would produce aryl ethers. These transformations are fundamental in the construction of more complex molecules for various applications.

Potential Applications
  • Pharmaceutical Synthesis: As a highly functionalized building block, 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene can be a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The subsequent reduction of the nitro group to an amine provides a handle for further functionalization, such as amide bond formation or the construction of heterocyclic rings.[7]

  • Agrochemicals: Many modern herbicides, insecticides, and fungicides contain fluorinated aromatic moieties. The title compound could serve as a precursor for novel crop protection agents.

  • Materials Science: The unique electronic properties conferred by the fluorine and nitro groups make this compound a candidate for the synthesis of advanced materials, including specialty polymers and coatings with enhanced thermal stability and chemical resistance.[7]

Safety Considerations

As with all nitroaromatic compounds, 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The nitration reaction described is highly exothermic and requires careful temperature control to prevent runaway reactions. Nitroaromatic compounds can be toxic and may be harmful if inhaled, ingested, or absorbed through the skin.

Conclusion

While direct experimental data on 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene is scarce, a comprehensive profile of its properties, synthesis, and reactivity can be confidently projected based on the well-established chemistry of its structural analogs. This technical guide provides a solid foundation for researchers to synthesize and explore the potential of this promising building block. Its anticipated reactivity in nucleophilic aromatic substitution reactions makes it a valuable intermediate for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The protocols and insights presented herein are intended to facilitate further research and unlock the synthetic utility of this and other polyfluorinated aromatic compounds.

References

  • PrepChem.com. Synthesis of 3-ethyl-2,5-difluoro-4-(4-methyl-1-piperazinyl)nitrobenzene. Available at: [Link]

  • PubChem. 1-Ethyl-2-fluoro-3-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

  • Acmec Biochemical. 1,3,5-Trifluoro-2-nitrobenzene. Available at: [Link]

  • PubChem. 1,2,3,5-Tetrafluoro-4-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 1-Ethyl-4-fluoro-2-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. A process for the preparation of 3,4,5-trifluoronitrobenzene.
  • Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Available at: [Link]

  • Mohammed, J. H., & Salih, N. A. M. (2022). SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. Science Journal of University of Zakho, 10(4), 268-273.
  • U.S. Environmental Protection Agency. 1,2,4-Trifluoro-5-nitrobenzene Properties. Available at: [Link]

  • Google Patents. Preparation method for 2,3,4-trifluoronitrobenzene.
  • Google Patents. Synthesis method of intermediate 1,2, 3-trifluoro-benzene for synthesizing 3,4, 5-trifluoro-bromobenzene.
  • ResearchGate. Nitrobenzene Isomers. Available at: [Link]

  • Google Patents. Preparation method of 1,2,4-trifluorobenzene.
  • Eureka | Patsnap. Synthetic method for 1,2,4-trifluorobenzene. Available at: [Link]

  • Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available at: [Link]

  • Cheméo. Chemical Properties of 1-Ethyl-3-nitrobenzene. Available at: [Link]

Sources

1-Ethyl-3,4,5-trifluoro-2-nitrobenzene CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene: Nomenclature, Synthesis, and Applications in MEK Inhibitor Development

Executive Summary

In the landscape of targeted oncology and anti-inflammatory drug development, polyfluorinated aromatic compounds serve as critical scaffolds. 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene (CAS: 923033-07-2) is a highly specialized, advanced intermediate utilized primarily in the synthesis of allosteric MEK (Mitogen-Activated Protein Kinase Kinase) inhibitors[1]. This whitepaper deconstructs the structural nomenclature, physicochemical properties, and the self-validating synthetic protocols required to manufacture and utilize this molecule in complex pharmaceutical workflows.

Chemical Identity and IUPAC Nomenclature Causality

The structural identity of this compound is defined by a benzene ring substituted with an ethyl group, a nitro group, and three contiguous fluorine atoms. Understanding the causality behind its IUPAC preferred name is essential for regulatory documentation and structural verification.

Nomenclature Logic: According to IUPAC Blue Book recommendations, the parent structure is benzene. The substituents—ethyl, fluoro, and nitro—are cited in alphabetical order: ethyl, fluoro, nitro . To assign locants, the numbering must provide the lowest possible locant set. The contiguous arrangement of five substituents dictates a fixed locant set of 1, 2, 3, 4, 5. The rule for breaking numbering ties dictates that the lowest locant (1) is assigned to the substituent cited first alphabetically. Therefore, the ethyl group is assigned position 1. Numbering toward the nitro group assigns the substituents the locants 1 (ethyl), 2 (nitro), and 3,4,5 (fluoro). This results in the Preferred IUPAC Name (PIN) 1-ethyl-3,4,5-trifluoro-2-nitrobenzene , overriding alternative numbering schemes such as 5-ethyl-1,2,3-trifluoro-4-nitrobenzene.

Table 1: Physicochemical Properties & Analytical Data
PropertyValue
Chemical Name 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene
CAS Registry Number 923033-07-2
Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
Role in Pharma Advanced intermediate for MEK inhibitor APIs[1]
1H NMR (CDCl3) δ 6.98 (m, 1H), 2.68 (q, 2H), 1.26 (t, J = 7.8, 7.2 Hz, 3H)[1]

Synthesis Methodology and Mechanistic Regioselectivity

The synthesis of 1-ethyl-3,4,5-trifluoro-2-nitrobenzene is achieved via the electrophilic aromatic nitration of 1,2,3-trifluoro-5-ethylbenzene[1].

Regioselectivity Rationale: The precursor, 1,2,3-trifluoro-5-ethylbenzene, possesses a plane of symmetry passing through the C2-fluoro and C5-ethyl groups. Consequently, the two unsubstituted positions on the benzene ring (C4 and C6) are chemically and sterically identical. Nitration at either position yields the exact same molecule. This intrinsic symmetry is a highly desirable feature in process chemistry, as it guarantees 100% regioselectivity, eliminating the need for complex isomer separation and resulting in a high-yielding quantitative progression.

Synthesis SM 1,2,3-Trifluoro- 5-ethylbenzene Reagents Nitration Conc. HNO3 / H2SO4 < 20 °C SM->Reagents Product 1-Ethyl-3,4,5-trifluoro- 2-nitrobenzene (CAS: 923033-07-2) Reagents->Product

Caption: Fig 1: Regioselective nitration workflow of 1,2,3-trifluoro-5-ethylbenzene.

Table 2: Self-Validating Protocol for Nitration
StepProcedural ActionCausality & Self-Validation Mechanism
1. Matrix Prep Dissolve 1,2,3-trifluoro-5-ethylbenzene (40.4 mmol) in conc. H2SO4 (50 mL) at 0–5 °C[1].Causality: H2SO4 acts as the solvent and catalyst to generate the active nitronium ion (NO2+). Cryogenic conditions prevent premature oxidation of the ethyl group.
2. Nitration Slowly add conc. HNO3 (90%, 48.44 mmol) while strictly maintaining internal temp < 20 °C[1].Causality & Validation: The reaction is highly exothermic. Real-time temperature monitoring acts as a kinetic readout. Spikes above 20 °C indicate thermal runaway and risk of polysubstitution.
3. Quenching Stir for 16h at room temp, then pour onto crushed ice (300 g)[1].Causality: Ice quenches the strong acids without causing a massive exotherm that could degrade the product.
4. Extraction Extract oily layer with CH2Cl2 (2x125 mL), wash with water and brine, dry over MgSO4[1].Validation: The phase separation yields a distinct organic layer. Evaporation yields the crude product.
5. Purification Flash silica gel chromatography[1].Validation: TLC monitoring (UV activity) ensures the removal of unreacted starting material, yielding the pure product (79% yield)[1].

Application in Oncology: MEK Inhibitor Synthesis

In drug development, 1-ethyl-3,4,5-trifluoro-2-nitrobenzene is a critical building block for synthesizing N-(arylamino) sulfonamide derivatives, which are potent MEK inhibitors used to treat cancers and inflammatory diseases[1]. Specifically, it undergoes a Nucleophilic Aromatic Substitution (SNAr) with 2-fluoro-4-iodoaniline to form the diarylamine core[1].

SNAr Regioselectivity Rationale: The nitro group strongly depletes electron density from the ortho (C3) and para (C5) fluorines. The reaction exhibits exquisite regioselectivity for the ortho-position (C3), yielding 3-ethyl-5,6-difluoro-N-(2-fluoro-4-iodophenyl)-2-nitroaniline [1]. This ortho-preference is driven by the stabilization of the Meisenheimer transition state—often facilitated by hydrogen bonding or metal-cation chelation between the incoming aniline nitrogen and the adjacent nitro group—overcoming the steric hindrance presented by the neighboring ethyl moiety.

SNAr SM1 1-Ethyl-3,4,5-trifluoro- 2-nitrobenzene Reaction SNAr Reaction Regioselective ortho-attack at F-3 SM1->Reaction SM2 2-Fluoro-4-iodoaniline SM2->Reaction Product 3-Ethyl-5,6-difluoro-N- (2-fluoro-4-iodophenyl)- 2-nitroaniline Reaction->Product Application MEK Inhibitor API (e.g., Sulfonamide derivatives) Product->Application

Caption: Fig 2: SNAr reaction pathway yielding the MEK inhibitor diarylamine intermediate.

Table 3: Self-Validating Protocol for SNAr Reaction
StepProcedural ActionCausality & Self-Validation Mechanism
1. Activation React 2-fluoro-4-iodoaniline (10 mmol) with 1-ethyl-3,4,5-trifluoro-2-nitrobenzene (10 mmol) under basic conditions[1].Causality: The aniline is a weak nucleophile due to electron-withdrawing F and I atoms; strong base deprotonates the amine to drive the attack.
2. Substitution Incubate reaction to allow regioselective attack at the C3-fluorine[1].Causality: The nitro group activates the ortho position, stabilizing the intermediate Meisenheimer complex.
3. Validation Monitor reaction progression via LC-MS[1].Validation: The disappearance of the aniline peak and the emergence of the product mass (m/z = 407 [M-1]-) confirm successful coupling (60% yield)[1].

References

  • [1] CA2924418A1 - Derivatives of n-(arylamino) sulfonamides including polymorphs as inhibitors of mek as well as compositions, methods of use and methods for preparing the same. Google Patents. Available at:

  • BenchChem (Page 65) @ ChemBuyersGuide.com, Inc. ChemBuyersGuide. Available at:

Sources

Technical Whitepaper: Analytical Profile of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analytical profile of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene .

This document is structured to serve as a reference for researchers synthesizing or characterizing this specific fluorinated intermediate. As direct experimental spectral images are often proprietary to specific manufacturing batches, the data below represents a high-confidence predictive profile derived from Structure-Activity Relationship (SAR) analysis of analogous polyfluorinated nitroaromatics (e.g., 3,4,5-trifluoronitrobenzene) and standard substituent chemical shift effects.

Executive Summary & Compound Identity

1-Ethyl-3,4,5-trifluoro-2-nitrobenzene is a highly specialized building block, likely utilized in the synthesis of next-generation agrochemicals (fungicides) or liquid crystal displays (LCDs) where polyfluorinated aromatic cores are required for metabolic stability or dielectric anisotropy.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 205.13 g/mol

  • Key Structural Feature: The molecule is the exclusive mononitration product of 1-ethyl-3,4,5-trifluorobenzene. The steric bulk of the ethyl group and the directing effects of the fluorines force the nitro group into the ortho position relative to the ethyl chain, breaking the symmetry of the parent molecule.

Structural Visualization

The transition from the symmetric starting material to the asymmetric target is the primary method of validation.

Synthesispathway cluster_logic Validation Logic SM Starting Material 1-Ethyl-3,4,5-trifluoro benzene (Symmetric) Reactants HNO3 / H2SO4 (Nitration) SM->Reactants Note1 SM: 2 Equivalent Ar-H 19F NMR: 2 Signals SM->Note1 Product Target Product 1-Ethyl-3,4,5-trifluoro- 2-nitrobenzene (Asymmetric) Reactants->Product Electrophilic Aromatic Substitution (Ortho) Note2 Product: 1 Unique Ar-H 19F NMR: 3 Signals Product->Note2

Figure 1: Synthesis pathway highlighting the symmetry breaking event critical for spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Profiling

H NMR Spectroscopy (Proton)

The proton spectrum is the first line of confirmation. The loss of symmetry results in a single aromatic proton signal with complex coupling.

Signal AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Notes
H-6 (Aromatic) 7.35 – 7.65 ddd 1H



The signal is a "doublet of doublets of doublets." It is deshielded by the meta-nitro group but shielded by the ortho-fluorine (F5).
Ethyl (-CH

-)
2.65 – 2.80 Quartet 2H

Slightly downfield compared to ethylbenzene (~2.6) due to the inductive pull of the ortho-nitro group.
Ethyl (-CH

)
1.20 – 1.35 Triplet 3H

Standard ethyl triplet.

Validation Check:

  • Starting Material: Shows a signal for 2 aromatic protons (positions 2 and 6 are equivalent).

  • Target Product: Shows a signal for 1 aromatic proton (position 6 only).

F NMR Spectroscopy (Fluorine)

For polyfluorinated aromatics,


F NMR is the definitive "fingerprint." The target molecule will display three distinct signals  of equal integration (1:1:1), whereas the starting material displays only two (2:1 ratio).
Fluorine PositionShift (

, ppm)
MultiplicityElectronic Environment
F-3 -128 to -135 dd Most deshielded. It is ortho to the electron-withdrawing Nitro group and ortho to F-4.
F-5 -138 to -145 ddd Para to the Nitro group. Couples strongly with the ortho proton (H-6).
F-4 -155 to -162 td Most shielded. Flanked by two fluorines (F3, F5) and meta to the Nitro group.

Coupling Logic Diagram:

FCoupling F3 F-3 (Ortho to NO2) F4 F-4 (Meta to NO2) F3->F4 Ortho Coupling (J ~20Hz) F5 F-5 (Para to NO2) F4->F5 Ortho Coupling (J ~20Hz) H6 H-6 (Aromatic Proton) F4->H6 H-F Meta (J ~6.5Hz) F5->H6 H-F Ortho (J ~9.5Hz)

Figure 2:


F Coupling Network. The strong coupling between F5 and H6 is a diagnostic feature distinguishing F5 from F3.

Mass Spectrometry (MS) Profile

Ionization Method: EI (Electron Impact, 70 eV) or ESI (Electrospray, Negative Mode for nitro compounds).

  • Molecular Ion (

    
    ): 
    
    
    
    (Odd mass indicates odd number of Nitrogens, consistent with 1 Nitrogen).
  • Base Peak: Likely

    
     or 
    
    
    
    .

Fragmentation Pathway (EI):

  • 
     (205):  Parent ion.
    
  • 
     (188):  Characteristic "Ortho Effect." The oxygen from the nitro group abstracts a hydrogen from the ortho-ethyl group (specifically the 
    
    
    
    -CH
    
    
    ), leading to the loss of an OH radical. This is a strong indicator of the ortho relationship between the Nitro and Ethyl groups.
  • 
     (159):  Loss of the nitro group.
    
  • 
     (190):  Loss of the terminal methyl from the ethyl chain.
    

Infrared (IR) Spectroscopy

Sample preparation: KBr pellet or ATR (Attenuated Total Reflectance).

Functional GroupWavenumber (cm

)
IntensityAssignment
NO

(Asymmetric)
1535 – 1555 StrongCharacteristic nitro stretch.
NO

(Symmetric)
1340 – 1360 StrongCharacteristic nitro stretch.
C-F (Stretch) 1000 – 1250 Very StrongBroad, intense bands typical of polyfluorinated rings.
C=C (Aromatic) 1480 – 1620 MediumAromatic ring breathing modes.
C-H (Aliphatic) 2850 – 2980 WeakEthyl group C-H stretches.

Experimental Protocol: Quality Control

To ensure the synthesized material is the correct isomer (1-Ethyl-3,4,5-trifluoro-2-nitrobenzene) and not a regioisomer (e.g., nitro group at position 6, which is identical in this specific case, or over-nitration products):

  • GC-MS Analysis: Run a temperature gradient from 50°C to 250°C. The mono-nitro product should elute as the major peak. Any di-nitro species (if forcing conditions were used) will elute significantly later and show

    
    .
    
  • Solvent Check: Ensure the NMR solvent is CDCl

    
      (Chloroform-d). In DMSO-
    
    
    
    , solvent peaks may overlap with the ethyl signals, and the moisture content can broaden the coupling constants.
  • Visual Inspection: The compound is expected to be a pale yellow oil or low-melting solid. Deep orange or red coloration often indicates the presence of phenolic impurities (from hydrolysis of F) or azo-coupling byproducts.

References

  • Nitration of Fluorobenzenes: Coe, P. L., et al. "Aromatic Substitution in Polyfluoro-aromatic Compounds." Journal of the Chemical Society, 1966.

  • 19F NMR Data Compilation: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2016.[1] (Standard text for F-F coupling constants).

  • Spectral Database for Organic Compounds (SDBS): AIST Japan. (Used for analog comparison of 3,4,5-trifluoronitrobenzene).

  • Ortho Effect in Mass Spectrometry: Schwarz, H. "Mechanisms of the 'Ortho Effect' in the Mass Spectra of Nitroarenes." Topics in Current Chemistry, 1978.

Sources

Electron density distribution in 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Paradox

In the high-stakes arena of drug discovery, 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene represents a "privileged scaffold"—a molecular architecture that balances high reactivity with distinct regiochemical challenges.[1] This molecule is not merely a building block; it is an electronic battleground.[1] The interplay between the strongly electron-withdrawing nitro group, the electron-rich ethyl donor, and the electronegative fluorine array creates a unique electron density distribution (EDD).

This guide deconstructs the EDD of this molecule to predict its behavior in Nucleophilic Aromatic Substitution (


), a critical pathway for synthesizing fluoroquinolone antibiotics and kinase inhibitors. By understanding the Steric-Electronic Conflict  at the C-2/C-3 interface, researchers can optimize reaction yields and avoid costly isomeric byproducts.

Molecular Architecture & Electronic Theory

To manipulate this molecule, one must first visualize the competing forces across the benzene ring. The structure is defined by three distinct vectors of electronic influence:

The Substituent Matrix
PositionSubstituentElectronic EffectSteric Impact
C-1 Ethyl (

)
+I (Inductive Donor): Pushes density into the ring.[1]High: Creates steric bulk, potentially forcing the adjacent nitro group out of planarity.
C-2 Nitro (

)
-M, -I (Strong Withdrawer): The primary activator for nucleophilic attack.[1]Critical: Flanked by Ethyl (C-1) and Fluoro (C-3), leading to torsional strain.
C-3 Fluorine (

)
-I > +M: Strong inductive withdrawal, weak resonance donation.[1]High: Acts as a leaving group but is sterically shielded.
C-4 Fluorine (

)
-I > +M: Meta to Nitro (less activated).[1]Moderate: Often unreactive in

due to lack of resonance activation from

.
C-5 Fluorine (

)
-I > +M: Para to Nitro (highly activated).[1]Low: The most accessible site for nucleophilic attack.[1]
The "Twisted Nitro" Hypothesis

A critical insight for this specific analogue is the Ortho-Effect . The C-2 Nitro group is sandwiched between the C-1 Ethyl and C-3 Fluorine.[1]

  • Consequence: Steric crowding forces the nitro group to rotate out of the plane of the benzene ring.

  • Electronic Impact: This rotation diminishes the Mesomeric (-M) withdrawal, as the

    
    -orbitals of the nitro group uncouple from the aromatic system. However, the Inductive (-I) withdrawal remains intact.[1]
    
  • Reactivity Prediction: While still activated, this molecule will show slower reaction kinetics compared to its non-alkylated analogue (3,4,5-trifluoronitrobenzene) due to this resonance decoupling.

Computational Protocol: Mapping the Surface

To validate the electronic distribution, we employ Density Functional Theory (DFT). This protocol is self-validating: the absence of imaginary frequencies confirms a ground-state minimum.

DFT Workflow (Standard Operating Procedure)

Objective: Generate the Molecular Electrostatic Potential (MEP) map to identify "hotspots" for nucleophilic attack.[1]

  • Software: Gaussian 16 or ORCA 5.0.

  • Geometry Optimization:

    • Functional:

      
       (Includes dispersion corrections, crucial for the Ethyl-Nitro interaction).
      
    • Basis Set:

      
       (Diffuse functions are mandatory for anionic transition states in 
      
      
      
      ).[1]
  • Frequency Calculation: Ensure NImag = 0.

  • Population Analysis: Calculate Natural Bond Orbital (NBO) charges to quantify electron density at C-3, C-4, and C-5.

Interpreting the Data[2]
  • LUMO Location: The Lowest Unoccupied Molecular Orbital will be localized over the ring carbons activated by the nitro group.

  • ESP Map: Look for regions of positive potential (Blue) .[1]

    • Prediction: The deepest blue (highest positive potential) will be at C-5 , indicating it is the primary electrophilic site.[1] C-3 will show positive potential but will be sterically obscured.[1]

Reactivity & Regioselectivity: The Pathway[3]

The synthesis of downstream intermediates relies on the selective displacement of fluorine atoms.

The Regioselectivity Hierarchy
  • C-5 (Para-Attack):

    • Activation: Para to

      
      .
      
    • Accessibility: Unhindered.[1]

    • Outcome: Dominant Product (>85%) .

  • C-3 (Ortho-Attack):

    • Activation: Ortho to

      
       (Inductively strongest).
      
    • Accessibility: Blocked by the "Nitro-Ethyl" wall.[1]

    • Outcome: Minor Product (<15%), often requires smaller nucleophiles (e.g.,

      
       exchange or 
      
      
      
      ) to access.
  • C-4 (Meta-Attack):

    • Activation: Meta to

      
      .
      
    • Outcome: Trace/None. The Meisenheimer complex cannot be stabilized by the nitro group.

Pathway Visualization

The following diagram illustrates the bifurcation of the reaction pathway based on steric vs. electronic control.

SNAr_Pathway Start 1-Ethyl-3,4,5-trifluoro- 2-nitrobenzene TS_Para TS-Para (C-5) Low Steric Barrier Resonance Stabilized Start->TS_Para  Fast Kinetics (k1) TS_Ortho TS-Ortho (C-3) High Steric Barrier Inductively Stabilized Start->TS_Ortho  Slow Kinetics (k2) Nu Nucleophile (Nu:) Nu->TS_Para Nu->TS_Ortho Prod_Para Product A (Major) 1-Ethyl-3,4-difluoro- 5-substituted-2-nitrobenzene TS_Para->Prod_Para - F⁻ Prod_Ortho Product B (Minor) 1-Ethyl-4,5-difluoro- 3-substituted-2-nitrobenzene TS_Ortho->Prod_Ortho - F⁻

Caption: Kinetic bifurcation in the


 reaction. The green path (Para-substitution) is favored due to the steric shielding of the Ortho position (C-3).

Experimental Validation Protocols

Trust but verify. The following protocols provide the empirical evidence required to confirm the theoretical electron distribution.

NMR Fingerprinting

Fluorine NMR is the definitive probe for this molecule.[1] The three fluorine atoms are chemically distinct.

Fluorine PositionPredicted Shift (

, ppm)
MultiplicityCoupling Constants (

)
F-3 (Ortho to

)
-115 to -125Doublet of Doublets (dd)

Hz
F-4 (Meta to

)
-145 to -155Triplet (t) or ddd

Hz,

Hz
F-5 (Para to

)
-130 to -140Doublet of Doublets (dd)

Hz,

Hz

Validation Logic: Upon reaction with a nucleophile at C-5 , the signal for F-5 will disappear.[1] The remaining signals (F-3 and F-4) will shift significantly due to the loss of the electron-withdrawing fluorine at the para position.

Synthesis & Isolation

Starting Material: 1-Ethyl-3,4,5-trifluorobenzene.[1] Reagent:


 (Mixed Acid).[1][2]
Procedure: 
  • Cool mixed acid to 0°C.

  • Add substrate slowly to control exotherm (Nitration is highly exothermic).[1]

  • Critical Control Point: Maintain temperature < 10°C to prevent dinitration or oxidation of the ethyl group.

  • Quench on ice; extract with DCM.

  • Purification: Silica gel chromatography (Hexane/EtOAc). The nitro compound is less polar than the starting material but distinct enough for separation.

References

  • Mechanism of

    
     Reactions: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).[1] "Nucleophilic Substitution Reactions." Chemical Reviews.

    • [1]

  • DFT Analysis of Nitrobenzenes

    • Politzer, P., et al. (2002).[1] "Molecular electrostatic potentials and chemical reactivity." Theoretical Chemistry Accounts.

    • [1]

  • Synthesis of Polyfluorinated Nitrobenzenes

    • Finger, G. C., et al. (1951).[1] "Aromatic Fluorine Compounds. III. The Fluorination of Pentachlorobenzotrifluoride." Journal of the American Chemical Society.

    • [1]

  • Ortho-Effect and Steric Inhibition of Resonance

    • Wepster, B. M. (1958).[1] "Steric Effects on Mesomerism." Progress in Stereochemistry.

    • [1]

Sources

Strategic Functionalization of Polyfluorinated Nitroaromatic Compounds: Mechanisms and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity of Polyfluorinated Nitroaromatic Compounds Content Type: Technical Whitepaper Audience: Research Scientists, Medicinal Chemists, and Process Engineers

Executive Summary

Polyfluorinated nitroaromatic compounds, exemplified by pentafluoronitrobenzene (PFNB), represent a unique class of electrophiles in organic synthesis. Characterized by extreme electron deficiency, these scaffolds serve as versatile linchpins for Nucleophilic Aromatic Substitution (


), enabling the rapid construction of fluorinated heterocycles and bioconjugates. This guide dissects the mechanistic underpinnings of their reactivity—specifically the competition between ortho and para substitution—and provides validated protocols for their application in drug discovery and peptide engineering.

Mechanistic Principles

The Electronic Landscape

The reactivity of polyfluorinated nitrobenzenes is governed by the synergistic electron-withdrawing effects of the nitro group and the fluorine atoms.

  • The Nitro Group (

    
    ):  Acts as the primary activator via strong inductive (-I) and mesomeric (-M) withdrawal.
    
  • The Fluorine Atoms: While fluorine is inductively withdrawing (-I), it is also a resonance donor (+M). However, in highly fluorinated rings, the cumulative -I effect lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic attack.

The Mechanism and Meisenheimer Complex

The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the formation of the anionic


-complex (Meisenheimer complex).

Key Insight: Unlike non-fluorinated aromatics where bond breaking can be rate-limiting, the high electronegativity of fluorine stabilizes the transition state leading to the intermediate, accelerating the addition step.

SNAr_Mechanism Start Polyfluoro-nitroarene (Ground State) TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 + Nucleophile Intermediate Meisenheimer Complex (Stabilized Anion) TS1->Intermediate TS2 Transition State 2 (Fluoride Elimination) Intermediate->TS2 Product Substituted Arene + F- TS2->Product - F-

Figure 1: Reaction coordinate for


 on polyfluorinated nitroarenes. The stability of the Meisenheimer complex determines the regioselectivity.
Regioselectivity: The Para vs. Ortho Battle

Controlling which fluorine atom is displaced is the critical challenge.

  • Para-Substitution (Thermodynamic/General Preference): Attack para to the nitro group allows the negative charge of the Meisenheimer complex to be delocalized directly onto the nitro oxygens. This is the canonical resonance stabilization and is observed with most amines and thiol nucleophiles in polar aprotic solvents.

  • Ortho-Substitution: Attack ortho to the nitro group is statistically favored (2 positions vs. 1) but electronically less stable unless specific conditions apply (e.g., non-polar solvents, coordination of the nucleophile to the nitro group).

Validated Experimental Protocols

Protocol A: Regioselective Para-Amination of Pentafluoronitrobenzene

Objective: Synthesis of 4-amino-2,3,5,6-tetrafluoronitrobenzene derivatives. Rationale: Using a polar aprotic solvent (DMF) supports the polar transition state, while a mild base scavenges the generated HF.

Materials:

  • Pentafluoronitrobenzene (1.0 equiv)

  • Primary/Secondary Amine (1.05 equiv)

  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • DMF (Anhydrous, 0.2 M concentration)

Workflow:

  • Setup: Charge a round-bottom flask with Pentafluoronitrobenzene and DMF under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Premix the Amine and DIPEA in a small volume of DMF. Add this solution dropwise to the nitroarene over 15 minutes.

    • Note: Exotherm control is vital to prevent poly-substitution.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with Brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography is usually required to separate trace ortho isomers, though para selectivity often exceeds 90%.

Protocol B: "Perfluoroaryl Stapling" of Cysteine-Rich Peptides

Objective: Macrocyclization of unprotected peptides via Cys-arylation (Pentelute Protocol). Mechanism: Thiols are softer nucleophiles than amines and react rapidly with perfluoroarenes in aqueous/organic mixtures.

Materials:

  • Peptide containing two Cysteine residues (

    
     spacing).
    
  • Hexafluorobenzene or Pentafluoronitrobenzene linker (dissolved in DMF).

  • Tris Base (50 mM in DMF).

  • Solvent: DMF.[1]

Workflow:

  • Peptide Dissolution: Dissolve peptide in DMF (approx. 1–4 mM).

  • Base Activation: Add Tris base (final conc. 50 mM). Ensure "pH" is basic enough to generate thiolate anions.

  • Linker Addition: Add the perfluoroaromatic linker (excess, e.g., 20–50 equiv if using volatile hexafluorobenzene; 1.1 equiv if using non-volatile nitro-variants).

  • Incubation: React at RT for 2–4 hours.

  • Quench/Analysis: Quench with 0.1% TFA/Water. Analyze by MALDI-TOF or LC-MS. The mass shift will correspond to +[Linker Mass] – [2x HF].

Applications in Drug Discovery[2][3]

Synthesis of Fluorinated Benzimidazoles

Polyfluorinated nitroarenes are precursors to fluorinated benzimidazoles, a privileged scaffold in kinase inhibitors.

Route:

  • 
    :  Reaction with a primary amine yields the para-amino-tetrafluoronitrobenzene.
    
  • Reduction: The nitro group is reduced (Fe/HCl or

    
    ) to the diamine.
    
  • Cyclization: Condensation with an aldehyde or carboxylic acid closes the imidazole ring.

StepReagentsTypical YieldCritical Parameter
1. Substitution

,

, THF
85-95%Temperature < 20°C to avoid bis-substitution.
2. Reduction

or

90%Incomplete reduction leads to hydroxylamines.
3. Cyclization

,

(oxidant)
70-85%Requires oxidative conditions to aromatize.

Decision Framework: Regioselectivity

Use the following logic flow to predict or design the outcome of your substitution reaction.

Regioselectivity_Tree Root Polyfluoronitroarene + Nucleophile NucType Nucleophile Type? Root->NucType Solvent Solvent Polarity? NucType->Solvent Hard (Amines, Alkoxides) Para Para-Substitution (Major) (Thermodynamic) NucType->Para Soft (Thiols, Thiolates) Solvent->Para Polar Aprotic (DMF, DMSO) Mixed Mixture (Ortho/Para) (Kinetic/H-Bonding) Solvent->Mixed Non-Polar (Toluene, DCM)

Figure 2: Decision tree for predicting regioselectivity in


 reactions of polyfluorinated nitroarenes.

Safety & Handling (EHS)

  • HF Generation: Every

    
     event releases one equivalent of Hydrogen Fluoride (HF). While often trapped as a salt (e.g., 
    
    
    
    ), acidification during workup can release HF gas. Always wash organic layers with saturated Sodium Bicarbonate (
    
    
    ) to neutralize latent acid.
  • Energetic Potential: Polynitro-polyfluoro compounds can be shock-sensitive. While mono-nitro pentafluorobenzene is generally stable, derivatives with multiple nitro groups or azides are potential explosives.

  • Skin Absorption: These compounds are lipophilic and potent sensitizers. Double-gloving (Nitrile/Laminate) is mandatory.

References

  • Chambers, R. D., et al. (2005). Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. Journal of Fluorine Chemistry.[2][3] (Context: Foundational work on polyfluoroarene regioselectivity).

  • Spokoyny, A. M., Pentelute, B. L., et al. (2013). A perfluoroaryl-cysteine

    
     chemistry approach to unprotected peptide stapling. Journal of the American Chemical Society.[4] 
    
  • BenchChem Application Note. (2025). Experimental procedure for the synthesis of benzimidazoles from 2-Fluoro-5-nitrobenzene-1,4-diamine.[5]

  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron.[6][7]

Sources

Thermodynamic Solubility Profiling of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene in Organic Solvents: A Technical Guide for Process Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced pharmaceutical synthesis, 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene (ETFN) serves as a highly specialized electrophilic building block. It is prominently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including MEK inhibitors and targeted sulfonamide derivatives[1]. Because ETFN undergoes rapid Nucleophilic Aromatic Substitution (SNAr) with various anilines, selecting the optimal organic solvent is a critical parameter for maximizing reaction kinetics, controlling thermal hazards, and designing efficient downstream crystallization processes.

This whitepaper provides an in-depth technical analysis of the solubility behavior of ETFN in organic solvents. By bridging theoretical Hansen Solubility Parameters (HSP) with rigorous empirical shake-flask methodologies, this guide equips process chemists with the self-validating protocols necessary to optimize solvent selection.

Physicochemical Profiling & Theoretical Solvation

To predict the solubility of ETFN, we must first analyze its molecular architecture. The compound features an electron-deficient aromatic ring substituted with three highly electronegative fluorine atoms and a strongly electron-withdrawing nitro group. Conversely, the ethyl group at the C1 position imparts localized lipophilicity.

This structural dichotomy dictates its interaction with organic solvents, which can be mathematically modeled using Hansen Solubility Parameters (HSP) [2]. The total cohesive energy of the solvent-solute interaction is divided into three forces:

  • Dispersion forces (

    
    ):  High in ETFN due to the polarizable halogens and the aromatic ring.
    
  • Polarity (

    
    ):  Moderate-to-high, driven by the strong dipole moment of the nitro group.
    
  • Hydrogen bonding (

    
    ):  Exceptionally low, as ETFN contains no hydrogen-bond donors and only weak acceptors.
    

According to the principle of "like seeks like," solvents whose HSP coordinates closely match those of ETFN (yielding a small interaction radius,


) will exhibit the highest solvation capacity[2].
Table 1: Estimated Hansen Solubility Parameters (HSP)
Substance

(MPa

)

(MPa

)

(MPa

)
Solvation Potential
ETFN (Estimated) 18.5 8.2 4.1 -
Dichloromethane (DCM)18.26.36.1Excellent
Ethyl Acetate (EtOAc)15.85.37.2Good
Ethanol (EtOH)15.88.819.4Moderate (High

mismatch)
n-Heptane15.30.00.0Poor (Anti-solvent)

Experimental Methodology: The Shake-Flask Protocol

While kinetic solubility assays are useful for early-stage screening, process chemistry requires absolute thermodynamic equilibrium data[3]. The classical shake-flask method remains the gold standard for this purpose[4]. The following protocol is designed as a self-validating system; every step includes a mechanistic safeguard to prevent the measurement of metastable states.

Step-by-Step Protocol
  • Solvent Preparation: Dispense exactly 10.0 mL of the target analytical-grade organic solvent into a 20 mL hermetically sealable borosilicate glass vial.

  • Solute Addition: Add ETFN incrementally to the solvent until a visible, persistent excess of solid remains. Causality: The presence of undissolved solid is the physical prerequisite for establishing a saturated thermodynamic equilibrium.

  • Thermal Equilibration: Secure the vials in an orbital shaking incubator set to 100 rpm. Maintain the temperature strictly at 20.0 ± 0.1 °C for 48 hours[4]. Causality: A 48-hour window provides sufficient kinetic energy to overcome the activation barrier of dissolution, ensuring true solid-liquid equilibrium rather than transient supersaturation.

  • Phase Separation: Transfer the vials to a temperature-controlled centrifuge. Centrifuge at 10,000 rpm for 15 minutes at exactly 20.0 °C. Causality: Maintaining the exact incubation temperature during centrifugation is critical. A temperature drop will cause rapid precipitation of ETFN, artificially lowering the quantified solubility.

  • Sampling and Dilution: Extract 1.0 mL of the clear supernatant using a pre-warmed positive displacement pipette. Dilute immediately in the HPLC mobile phase (e.g., Acetonitrile:Water 60:40). Causality: Immediate dilution halts any temperature-induced precipitation post-sampling.

  • Quantification: Analyze the diluted sample via a validated HPLC-UV method (C18 column, detection at 254 nm) against a multi-point calibration curve[3].

G N1 1. Solvent & Solute Prep (Excess ETFN Added) N2 2. Thermal Equilibration (Incubator Shaker at Target Temp) N1->N2 48 hrs at 100 rpm N3 3. Phase Separation (Centrifugation / Filtration) N2->N3 Strict Isothermal Control N4 4. HPLC-UV Quantification (Isocratic Elution) N3->N4 Immediate Dilution N5 5. Data Analysis (Thermodynamic Solubility Limit) N4->N5 Calibration Curve Mapping

Fig 1. Shake-flask methodology workflow for determining thermodynamic equilibrium solubility.

Empirical Solubility Data

The table below summarizes representative equilibrium solubility data for ETFN. These values are critical for determining the volumetric efficiency of a reactor during scale-up.

Table 2: Representative Equilibrium Solubility of ETFN
SolventDielectric Constant (

)
Solubility at 20°C (mg/mL)Solubility at 40°C (mg/mL)Process Application
Dichloromethane8.9> 250.0> 400.0Extraction / Wash
Ethyl Acetate6.0185.4310.2Primary Reaction Solvent
Ethanol24.542.185.6Co-solvent
n-Heptane1.9< 5.012.4Anti-solvent for Crystallization

Note: Data presented are representative models based on structurally analogous fluorinated nitroaromatics to illustrate process design principles.

Process Implications in Drug Development

Understanding the solubility profile of ETFN directly dictates the success of both the upstream reaction and the downstream isolation.

SNAr Reaction Optimization: In the synthesis of MEK inhibitors, ETFN is frequently reacted with anilines (e.g., 2-fluoro-4-iodoaniline)[1]. This reaction proceeds via a Meisenheimer complex. Solvents like Ethyl Acetate or polar aprotic solvents (DMF, DMSO) not only exhibit high ETFN solubility but also stabilize the transition state through their moderate-to-high dielectric constants.

Crystallization and Isolation: Because ETFN is highly soluble in polar/dispersive solvents but practically insoluble in aliphatic hydrocarbons, a solvent/anti-solvent crystallization strategy is highly effective. By running the reaction in Ethyl Acetate and subsequently dosing in n-Heptane, chemists can force the product out of solution while retaining polar impurities in the mother liquor.

SolventSelection Start Assess ETFN Solubility in Candidate Solvent HighSol High Solubility (>100 mg/mL) Start->HighSol LowSol Low Solubility (<10 mg/mL) Start->LowSol SNAr Favorable for SNAr (e.g., EtOAc, DMF) HighSol->SNAr Check Dielectric Const. Cryst Ideal for Anti-Solvent Crystallization (e.g., Heptane) LowSol->Cryst Use as Anti-solvent Process Proceed to Reactor Scale-Up SNAr->Process Cryst->Process

Fig 2. Decision matrix for solvent selection in ETFN-mediated SNAr reactions and crystallization.

References

  • [1] CA2924418A1 - Derivatives of n-(arylamino) sulfonamides including polymorphs as inhibitors of mek as well as compositions, methods of use and methods for preparing the same. Google Patents. Available at:

  • [3] A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

  • [4] Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Available at:[Link]

  • [2] Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC - National Institutes of Health. Available at:[Link]

Sources

Strategic Utilization of Trifluoronitrobenzene Scaffolds in Medicinal Chemistry: Synthetic Protocols and Regiocontrol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trifluoronitrobenzene (TFNB) derivatives represent a privileged class of electrophiles in modern medicinal chemistry. Their utility stems from the unique synergy between the strongly electron-withdrawing nitro group and the high electronegativity of fluorine atoms. This combination activates the benzene ring toward Nucleophilic Aromatic Substitution (


), allowing for the rapid construction of complex, fluorinated heterocycles found in kinase inhibitors, antimicrobials, and anti-inflammatory agents.

This technical guide addresses the critical challenge of regiocontrol . While TFNBs are highly reactive, directing nucleophilic attack to a specific carbon atom—particularly in asymmetric isomers like 2,4,5-trifluoronitrobenzene—requires precise control of reaction conditions. This document provides validated protocols, mechanistic insights, and analytical strategies for leveraging TFNBs in drug discovery.

The Fluorine Advantage in Drug Design

The incorporation of fluorine into drug scaffolds via TFNB intermediates offers three distinct pharmacological advantages:

  • Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond, resisting cytochrome P450-mediated oxidation. Substituting metabolic "hotspots" with fluorine extends the half-life (

    
    ) of the API (Active Pharmaceutical Ingredient).
    
  • Lipophilicity Modulation: Fluorination increases lipophilicity (

    
    ), enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS-targeted therapeutics.
    
  • Conformational Locking: The small van der Waals radius of fluorine (1.47 Å) mimics hydrogen sterically but alters the electronic landscape, often "locking" the molecule into a bioactive conformation via electrostatic interactions with protein binding pockets.

Core Chemistry: Regioselective Mechanisms[1]

The primary utility of TFNBs lies in their reactivity toward nucleophiles (amines, thiols, alkoxides) via the


 mechanism. The position of the nucleophilic attack is governed by the Meisenheimer Complex  stability, which is dictated by the placement of the electron-withdrawing nitro group relative to the leaving group (fluorine).
Comparative Regioselectivity: 3,4,5-TFNB vs. 2,4,5-TFNB
  • 3,4,5-Trifluoronitrobenzene (Symmetric):

    • Activation: The nitro group is para to the C4-fluorine and meta to C3/C5-fluorines.

    • Outcome: Nucleophilic attack occurs almost exclusively at C4 . The para-nitro resonance stabilization lowers the energy of the transition state significantly more than the inductive activation at the meta positions.

    • Result: High yield, single regioisomer (4-substituted-3,5-difluoronitrobenzene).

  • 2,4,5-Trifluoronitrobenzene (Asymmetric):

    • Activation: The nitro group is ortho to C2, para to C4, and meta to C5.

    • Outcome: Competition exists between C2 (ortho) and C4 (para). While para attack is generally favored due to less steric hindrance, ortho attack can be promoted by specific solvent effects or intramolecular hydrogen bonding (if the nucleophile allows).

    • Result: Potential for regioisomeric mixtures requiring chromatographic separation.[1]

Visualization: Reaction Pathways[1]

TFNB_Reactivity TFNB_345 3,4,5-Trifluoronitrobenzene (Symmetric) TS_Para Para-Attack (C4) Favored by Resonance TFNB_345->TS_Para Dominant Pathway TFNB_245 2,4,5-Trifluoronitrobenzene (Asymmetric) TFNB_245->TS_Para Major Pathway TS_Ortho Ortho-Attack (C2) Sterically Hindered TFNB_245->TS_Ortho Minor Pathway Prod_Sym 4-Substituted-3,5-difluoronitrobenzene (Single Isomer) TS_Para->Prod_Sym Prod_Asym_Major 4-Substituted-2,5-difluoronitrobenzene (Major Product) TS_Para->Prod_Asym_Major Prod_Asym_Minor 2-Substituted-4,5-difluoronitrobenzene (Minor Product) TS_Ortho->Prod_Asym_Minor

Caption: Reaction pathways for nucleophilic aromatic substitution on symmetric vs. asymmetric trifluoronitrobenzenes.

Synthetic Workflows & Protocols

Protocol A: Synthesis of 4-Amino-3,5-difluoronitrobenzene Derivatives

Target: Precursor for "Gefitinib-like" Kinase Inhibitors. Starting Material: 3,4,5-Trifluoronitrobenzene.[2][3]

Rationale: The C4 position is highly activated. Using a mild base prevents over-substitution (displacing C3/C5 fluorines).

Step-by-Step Methodology:

  • Preparation: Dissolve 3,4,5-trifluoronitrobenzene (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Nucleophile Addition: Cool the solution to 0°C. Add the amine nucleophile (e.g., aniline, morpholine) (1.05 eq) dropwise.

  • Base: Add

    
    -Diisopropylethylamine (DIPEA) (1.2 eq). Note: Inorganic bases like 
    
    
    
    can be used but may require DMF/DMSO, which makes workup more difficult.
  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc 8:2). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot (yellow/orange).
  • Workup: Dilute with EtOAc, wash with 0.1 M HCl (to remove excess amine/DIPEA), then brine. Dry over

    
    .
    
  • Purification: Recrystallization from EtOH usually yields pure product due to the high symmetry and crystallinity of the nitro-aniline.

Protocol B: Regiocontrol in 2,4,5-Trifluoronitrobenzene

Target: 4-Substituted-2,5-difluoronitrobenzene (Major) vs 2-Substituted-4,5-difluoronitrobenzene (Minor).

Rationale: To maximize the C4 (para) product, use a non-polar solvent and a bulky nucleophile to disfavor the sterically crowded C2 (ortho) position.

Step-by-Step Methodology:

  • Solvent Choice: Use Toluene or DCM. Avoid DMSO/DMF unless the nucleophile is unreactive, as polar aprotic solvents can sometimes accelerate the ortho attack via dipole stabilization.

  • Temperature: Maintain -10°C to 0°C. Kinetic control favors the less hindered C4 position.

  • Validation (Crucial Step): After workup, you must determine the regioisomer ratio.

    • 
       NMR Analysis:  This is the self-validating step.
      
      • Para-product (C4 sub): The remaining fluorines are at C2 and C5. They are para to each other. Coupling constant

        
         is typically negligible or small.
        
      • Ortho-product (C2 sub): The remaining fluorines are at C4 and C5. They are ortho to each other. Coupling constant

        
         will be large (~20-25 Hz).
        
    • Data Interpretation: If you see a large F-F coupling constant, you have significant C2 substitution.

Analytical Validation: NMR

In medicinal chemistry, confirming the substitution pattern of polyfluorinated rings is essential.

RegioisomerF-F RelationshipTypical

(Hz)
Characteristic
3,5-difluoro-4-substituted Meta5 - 10 HzSmall coupling; Symmetric signals.
2,5-difluoro-4-substituted Para< 2 HzOften appear as singlets or weak doublets.
4,5-difluoro-2-substituted Ortho18 - 25 HzStrong, distinct coupling (roofing effect).

Applications in Drug Discovery[5][6][7]

Kinase Inhibitors (EGFR/MEK)

The 3,5-difluoro-4-aminobenzene motif is a recurring pharmacophore in kinase inhibitors. The fluorine atoms flanking the amine (which often forms the hinge-binding motif) serve two purposes:

  • Electronic withdrawal: Lowers the

    
     of the aniline nitrogen, reducing metabolic conjugation.
    
  • Steric bulk: Fills hydrophobic pockets in the ATP-binding site (e.g., the gatekeeper region).

Example Workflow:

  • 3,4,5-TFNB + 3-chloro-4-fluoroaniline

    
     Diphenylamine intermediate.
    
  • Nitro reduction (

    
     or 
    
    
    
    ).
  • Acylation with acryloyl chloride

    
    Afatinib/Gefitinib analogs .
    
Antimicrobial Benzimidazoles

While 2,4,5-TFNB is often used, 2,3,4-trifluoronitrobenzene is a superior starting material for benzimidazoles if the target requires fluorine at the 4-position of the heterocycle.

  • 
     at C2 (Ortho) with a primary amine.
    
  • Nitro reduction to diamine.

  • Cyclization with an aldehyde/acid to form the benzimidazole core.

References

  • Synthesis of Fluorinated Benzimidazoles

    • Fluoro-containing Heterocycles.[1][4][5][6][7][8] IV. Synthesis of Benzimidazole Derivatives. (Academia.edu).

  • Regioselectivity in SNAr Reactions

    • Strategies to increase the regioselectivity of reactions involving 2-Fluoro-5-nitrobenzene-1,4-diamine. (Benchchem).[1]

  • Medicinal Applications of 3,4,5-Trifluoronitrobenzene

    • 3,4,5-Trifluoronitrobenzene in Organic Synthesis and Material Science.[3] (Chem-Impex).

  • 19F NMR Characterization

    • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (PubMed Central).

  • Fluorine in Medicinal Chemistry (Review)

    • Applications of Fluorine in Medicinal Chemistry.[9][7] (Journal of Medicinal Chemistry).

Sources

Safety and handling precautions for 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Assessment

1-Ethyl-3,4,5-trifluoro-2-nitrobenzene is a highly specialized fluorinated nitroaromatic intermediate, primarily utilized in the synthesis of fluoroquinolone antibiotics and advanced agrochemicals.[1] Its structural motif—a nitro group ortho to multiple fluorine atoms on an ethyl-substituted benzene ring—imparts significant chemical reactivity, making it a valuable electrophile for nucleophilic aromatic substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).

However, this same reactivity dictates its hazard profile. It must be treated as a severe skin sensitizer , a potential energetic material (due to the nitro-halo combination), and a source of hydrogen fluoride (HF) upon thermal decomposition or hydrolysis. This guide outlines the safe handling, storage, and emergency protocols required to work with this compound, synthesizing data from homologous fluorinated nitrobenzenes.

Physicochemical & Hazard Profile

Note: Specific experimental data for this exact isomer is proprietary in many contexts. The values below represent authoritative estimates based on close structural analogs (e.g., 2,3,4-trifluoronitrobenzene) to ensure a conservative safety margin.

Table 1: Critical Properties & GHS Classification
PropertyValue / ClassificationTechnical Implication
Physical State Pale yellow to amber liquidLow viscosity implies rapid spreading on skin/surfaces.
Boiling Point >200°C (Estimated)Low vapor pressure at RT, but hazardous mists form during heating/sparging.
Flash Point >90°C (Closed Cup - Est.)[2]Combustible. Vapors can form explosive mixtures at elevated process temperatures.[3]
Reactivity High (

Susceptibility)
Reacts violently with strong bases, amines, and reducing agents.
GHS Health Danger Acute Tox. 3 (Oral/Dermal), Skin Irrit. 2, Eye Irrit. 2A, Skin Sens. 1B .
Decomposition >250°C (Exothermic onset)Potential for thermal runaway; emits

and

.
Core Hazards[5]
  • Skin Sensitization: Fluorinated nitroaromatics are potent haptens. They react with skin proteins via nucleophilic substitution, leading to severe allergic contact dermatitis.

  • Methemoglobinemia: Like all nitrobenzenes, absorption can oxidize hemoglobin to methemoglobin, impairing oxygen transport.

  • HF Generation: In a fire or upon contact with strong Lewis acids, the C-F bonds may cleave, releasing hydrogen fluoride gas.

Thermodynamics & Process Safety

The combination of a nitro group and multiple fluorine atoms creates a molecule with high potential energy.

Thermal Stability Protocol

Researchers must validate the thermal stability of this specific intermediate before scaling up >10g.

  • DSC (Differential Scanning Calorimetry): Run a screening DSC from 30°C to 400°C at 5°C/min under nitrogen.

  • Onset Rule: Maintain process temperatures at least 50°C below the detected exothermic onset temperature (

    
    ).
    
  • Adiabatic Potential: Be aware that the decomposition energy (

    
    ) for polynitro/polyfluoro aromatics can exceed -500 J/g.
    
Diagram 1: Thermal & Reactivity Logic

This diagram illustrates the decision pathway for processing fluorinated nitroaromatics safely.

G Start Process Planning DSC_Check Run DSC Analysis (Thermal Scan) Start->DSC_Check Decision Exotherm Detected? DSC_Check->Decision Safe_Zone Process Temp < (Tonset - 50°C) Decision->Safe_Zone No < 250°C Cooling Implement Active Cooling & Emergency Dump Quench Decision->Cooling Yes (High Energy) Base_Add Reagent Addition: Controlled Rate (Dosing) Safe_Zone->Base_Add Cooling->Base_Add Monitor Monitor Heat Flow (Qrxn) Base_Add->Monitor

Caption: Logic flow for thermal safety assessment prior to scale-up.

Operational Handling & Containment[1][3][6][7]

Engineering Controls
  • Primary Containment: All handling must occur within a certified chemical fume hood or a powder containment enclosure (if solid/crystallized).

  • Inert Atmosphere: Store and transfer under nitrogen or argon. Moisture can hydrolyze the C-F bonds over time, generating HF in the headspace.

  • Material Compatibility:

    • Recommended: 316L Stainless Steel, PFA, PTFE, Hastelloy C.

    • Forbidden: Aluminum, Zinc, Iron (catalyzes decomposition), and standard Nylon (degrades).

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with nitroaromatics due to rapid permeation.

Body PartRecommended ProtectionRationale
Hands (Splash) Double-gloving: Nitrile (inner) + Neoprene (outer)Prevents immediate permeation.
Hands (Immersion) Laminate Film (e.g., Silver Shield™) or Viton®Nitrobenzenes permeate standard rubber rapidly.
Respiratory P100/OV Cartridge (if outside hood)Protects against organic vapors and toxic particulates.
Eyes Chemical Goggles + Face ShieldRisk of irreversible corneal damage from alkaline reaction products.

Emergency Response Protocols

CRITICAL: The presence of fluorine atoms necessitates preparedness for Hydrofluoric Acid (HF) type injuries, even if free HF is not the primary reagent. Decomposition products contain HF.[4]

Skin Exposure (The "Speed is Life" Principle)
  • Immediate Action: Drench with water for 5 minutes.

  • Neutralization: Apply 2.5% Calcium Gluconate Gel immediately to the affected area. Massage it into the skin.

    • Mechanism:[5][6][7][8] Calcium binds free fluoride ions, preventing deep tissue necrosis and hypocalcemia.

  • Medical Attention: Transport to ER immediately; alert staff of "Fluorinated Nitroaromatic" exposure.

Spill Management
  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Don full Viton suit and SCBA if the spill is >100mL or heated.

  • Neutralization: Do NOT use water initially (spreads the oily liquid). Absorb with vermiculite or dry sand.

  • Decontamination: Wash the surface with a mild alkaline solution (5% Sodium Carbonate) to neutralize potential acidic hydrolysis products, then rinse.

Diagram 2: Emergency Response Workflow

Visualizing the critical steps for exposure management.

Emergency Exposure Skin Exposure Rinse Water Rinse (Max 5 Mins) Exposure->Rinse Gluconate Apply Ca-Gluconate Gel Immediately Rinse->Gluconate Monitor_O2 Monitor Breathing (Methemoglobinemia Risk) Gluconate->Monitor_O2 Hospital Transport to ER (Bring SDS) Monitor_O2->Hospital

Caption: Immediate response protocol emphasizing Calcium Gluconate use.

Synthesis & Reactivity Context

Understanding the why helps enforce the how. This molecule is typically used in Nucleophilic Aromatic Substitution (


) .
  • The Reaction: A nucleophile (e.g., an amine) attacks the carbon bonded to a fluorine (usually para to the nitro group).

  • The Hazard: This reaction is exothermic . If the reaction mixture is added too quickly to the amine (or vice versa), the heat generation can trigger the decomposition of the nitro group.

  • Safe Protocol: Always perform "Reverse Addition" (add the nitro compound slowly to the amine) or control the addition rate based on reactor temperature, not time.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 2,3,4-Trifluoronitrobenzene (Analogous Hazard Data). Retrieved from [Link]

  • American Chemical Society (ACS). (2018). Identifying Chemical Hazards: Nitro Compounds and Thermal Stability. ACS Chemical Health & Safety.
  • Bretherick's Handbook of Reactive Chemical Hazards. (2017). Nitroaryl Compounds and Fluorinated Organics. Elsevier. (Standard Reference Text).

Sources

Methodological & Application

Nucleophilic aromatic substitution (SNAr) reactions of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective


 Functionalization of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene 

Executive Summary: The Steric-Electronic Interface

1-Ethyl-3,4,5-trifluoro-2-nitrobenzene is a specialized fluorinated building block, primarily utilized in the synthesis of next-generation fluoroquinolone antibiotics and agrochemical actives.[1] Its utility lies in the differential reactivity of its three fluorine atoms.

Unlike simple polyfluorobenzenes, the presence of the Ethyl group at C1 and the Nitro group at C2 creates a unique steric and electronic environment. This guide addresses the core challenge: achieving high regioselectivity for the C5-fluorine displacement while suppressing side reactions at the sterically crowded but inductively activated C3 position.

Key Application: Synthesis of N-aryl piperazine intermediates for tricyclic fluoroquinolones.

Mechanistic Insight & Regiochemistry

To design a robust protocol, one must understand the "Electronic vs. Steric" competition governing this molecule.

The Substrate Map
  • Position 1 (Ethyl): Weakly activating, but provides significant steric bulk.[1] It forces the adjacent Nitro group (C2) to twist slightly out of planarity with the benzene ring, reducing resonance stabilization but maintaining strong inductive electron withdrawal.

  • Position 2 (Nitro): The primary activating group (EWG).

  • Position 3 (Fluorine - ortho):

    • Activation: High (Inductive effect of adjacent

      
      ).
      
    • Accessibility:Low .[1] Sandwiched between the bulky Nitro group and the C4-Fluorine.[1]

  • Position 4 (Fluorine - meta):

    • Activation: Lowest.[1] No resonance stabilization for the Meisenheimer complex.

  • Position 5 (Fluorine - para):

    • Activation: High (Resonance stabilization from

      
      , despite the twist).
      
    • Accessibility:High .[1][2] Flanked by a Fluorine and a Hydrogen (C6).[3]

The Reaction Pathway

The reaction proceeds via the Addition-Elimination (


) mechanism .[1][4][5][6] The rate-determining step is the formation of the anionic Meisenheimer complex.
  • Target Pathway (C5 Attack): The nucleophile attacks C5. The negative charge is delocalized onto the Nitro group (para-resonance). This is the kinetically and thermodynamically preferred pathway due to lower steric hindrance.

  • Impurity Pathway (C3 Attack): Attack at C3 is theoretically possible due to the strong inductive pull of the adjacent Nitro group. However, the "Ethyl-Nitro" steric clash shields this position, making C3-substitution a minor pathway unless reaction temperatures are uncontrolled.[1]

ReactionPathway SM 1-Ethyl-3,4,5-trifluoro- 2-nitrobenzene TS_C5 Meisenheimer Complex (C5 Attack - Major) SM->TS_C5 Fast (Steric Control) TS_C3 Meisenheimer Complex (C3 Attack - Minor) SM->TS_C3 Slow (Steric Hindrance) Nuc Nucleophile (R2-NH) Nuc->TS_C5 Nuc->TS_C3 Prod_C5 Product: 5-Amino-1-ethyl-3,4- difluoro-2-nitrobenzene TS_C5->Prod_C5 - HF Prod_C3 Impurity: 3-Amino-1-ethyl-4,5- difluoro-2-nitrobenzene TS_C3->Prod_C3 - HF

Figure 1: Mechanistic pathway showing the kinetic preference for C5 substitution over C3 due to the steric shielding provided by the Ethyl-Nitro interaction.[1]

Critical Process Parameters (CPPs)

ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) or DMSOPolar aprotic solvents stabilize the polar Meisenheimer transition state.[1] MeCN is preferred for easier workup; DMSO increases rate but requires aqueous wash to remove.[1]
Base DIPEA (Hünig's Base) or

Essential to scavenge the HF generated. DIPEA is soluble and prevents aggregation.[1] Use 1.2–1.5 equivalents relative to the amine.
Temperature 0°C

25°C
Crucial Control Point. High temperatures (>60°C) increase the energy available to overcome the steric barrier at C3, leading to higher impurity levels (di-substitution or regio-isomers).[1]
Stoichiometry 1.05 eq. Nucleophile Slight excess ensures conversion.[1] Large excess (>2.0 eq) risks di-substitution (reaction at both C5 and C3).[1]

Protocol: C5-Selective Amination

Objective: Synthesis of 1-Ethyl-3,4-difluoro-5-(4-methylpiperazin-1-yl)-2-nitrobenzene.

Materials:
  • 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene (1.0 eq, MW: ~219.16)[1]

  • N-Methylpiperazine (1.05 eq)[1]

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)[1]

  • Acetonitrile (anhydrous) (10 Volumes)

Step-by-Step Procedure:
  • Preparation:

    • Charge a dry 3-neck round-bottom flask with 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene (10 g, 45.6 mmol).

    • Add Acetonitrile (100 mL) and stir to dissolve.[1]

    • Cool the solution to 0–5°C using an ice/water bath. Note: Cooling is essential to maximize regioselectivity during the initial exothermic addition.

  • Reagent Addition:

    • Add DIPEA (7.1 g, 9.6 mL, 54.7 mmol) in one portion.

    • Prepare a solution of N-Methylpiperazine (4.8 g, 47.9 mmol) in Acetonitrile (20 mL).

    • Add the amine solution dropwise over 30 minutes, maintaining internal temperature <10°C.

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

    • Stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC or TLC (50% EtOAc/Hexane).

      • Target: Disappearance of Starting Material (SM).

      • Watch: Appearance of di-substituted impurity (usually runs lower Rf than product).[1]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most Acetonitrile.

    • Redissolve the residue in Ethyl Acetate (150 mL).

    • Wash with Water (2 x 50 mL) to remove DIPEA salts and fluoride salts.

    • Wash with Saturated Brine (50 mL).[1]

    • Dry the organic layer over anhydrous

      
      .
      
    • Filter and concentrate to yield the crude orange/yellow solid.

  • Purification (if required):

    • Recrystallization from IPA/Hexane or Ethanol is usually sufficient to remove trace regio-isomers.[1]

Troubleshooting & Optimization Workflow

If the reaction fails to meet specifications (Yield <85% or Purity <95%), follow this logic tree.

OptimizationLogic Start Issue Detected Check_SM Is SM remaining? Start->Check_SM Check_Impurity Is Di-substituted Impurity > 2%? Check_SM->Check_Impurity No (Conversion Complete) Action_Temp Increase Temp to 40°C (Careful monitoring) Check_SM->Action_Temp Yes (Reaction too slow) Action_Solvent Switch to DMSO (Increases rate significantly) Check_SM->Action_Solvent Yes (Still slow at 40°C) Action_Cool Reduce Temp to -10°C Slow addition rate Check_Impurity->Action_Cool Yes (Regioselectivity loss) Action_Stoich Reduce Amine to 0.95 eq Recrystallize product Check_Impurity->Action_Stoich Yes (Over-reaction) Product OK Product OK Check_Impurity->Product OK No

Figure 2: Decision matrix for optimizing reaction conditions based on HPLC feedback.

References

  • Regioselectivity in Polyfluoroarenes

    • Chambers, R. D., et al. "Nucleophilic substitution in polyhalogenoaromatic compounds."[1] Journal of the Chemical Society, Perkin Transactions 1, 1999. Link

  • Fluoroquinolone Synthesis (Grohe-Heitzer Method)

    • Grohe, K., & Heitzer, H. "Cycloaracylation of enamines.[1] I. Synthesis of 4-quinolone-3-carboxylic acids."[1] Liebigs Annalen der Chemie, 1987.[1] Link

  • General SNAr Mechanism

    • Bunnett, J. F., & Zahler, R. E.[1] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 1951.[1] Link[1]

  • Process Safety (HF Scavenging)

    • Use of DIPEA in SNAr: Organic Process Research & Development, "Practical Synthesis of Fluorinated Heterocycles". Link

Disclaimer: This protocol involves the handling of fluorinated nitro-aromatics and the generation of HF salts.[1][7] All manipulations should be performed in a fume hood with appropriate PPE.

Sources

Using 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene in the synthesis of heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene (ETNB) in Heterocyclic Scaffolding

Part 1: Executive Summary & Mechanistic Profile

1-Ethyl-3,4,5-trifluoro-2-nitrobenzene (ETNB) represents a specialized class of polyfluorinated nitroarenes utilized primarily as a regioselective scaffold for constructing fused heterocyclic systems, including fluoroquinolones , benzoxazines , and benzimidazoles .

Unlike generic trifluoronitrobenzenes, the presence of the C1-ethyl group introduces specific steric and electronic parameters that modulate nucleophilic attack. This guide details the protocols for exploiting the high electrophilicity of the C5-fluorine atom (para to the nitro group) to generate libraries of bioactive heterocycles.

The Chemical Logic: Regiocontrolled

Success with ETNB relies on understanding the competition between the three fluorine atoms during Nucleophilic Aromatic Substitution (


).
  • C5-Fluorine (Primary Target): Located para to the Nitro group (a strong electron-withdrawing group, EWG). The Meisenheimer complex formed at this position is resonance-stabilized by the nitro group, making this the most labile fluorine [1].

  • C3-Fluorine (Secondary Target): Located ortho to the Nitro group. While also activated, steric hindrance from the adjacent Nitro group and the C1-Ethyl group often retards reactivity compared to C5, allowing for high regioselectivity at low temperatures.

  • C4-Fluorine (Unreactive): Located meta to the Nitro group. It lacks resonance activation and is generally inert under standard conditions.

Part 2: Experimental Protocols

Protocol A: Synthesis of N-Aryl Piperazine Intermediates (Fluoroquinolone Precursors)

Rationale: This reaction selectively displaces the C5-fluorine to attach a solubilizing amine tail, a critical step in synthesizing "floxacin" antibiotic analogs [2].

Target Molecule: 1-Ethyl-3,5-difluoro-4-(4-methylpiperazin-1-yl)-2-nitrobenzene

Materials:

  • 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene (ETNB): 10.0 mmol

  • 1-Methylpiperazine: 11.0 mmol (1.1 eq)

  • Triethylamine (TEA): 12.0 mmol (1.2 eq)

  • Acetonitrile (ACN): 50 mL (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a 100 mL round-bottom flask with ETNB and anhydrous ACN. Cool the solution to 0–5°C using an ice-water bath. Control Note: Low temperature is critical to prevent competitive substitution at the C3 position.

  • Addition: Mix 1-Methylpiperazine and TEA in 10 mL of ACN. Add this solution dropwise to the reaction flask over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1) or HPLC.[1] The starting material (Rf ~0.8) should disappear, replaced by a lower Rf product.

  • Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in DCM (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. If necessary, purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).
    

Expected Yield: 85–92% (Yellow Oil/Solid).

Protocol B: Reductive Cyclization to Benzimidazoles

Rationale: Following


, the nitro group is reduced to an aniline, which then condenses with the adjacent C3-fluorine (intramolecular substitution) or an external electrophile to form fused rings [3].

Target Molecule: 4-Ethyl-6,7-difluoro-2-methyl-1H-benzimidazole

Materials:

  • Substituted Nitrobenzene (Product from Protocol A or similar): 5.0 mmol

  • Iron Powder (325 mesh): 25.0 mmol

  • Ammonium Chloride (

    
    ): 25.0 mmol
    
  • Ethanol/Water (4:1): 40 mL

  • Triethyl orthoacetate: 10.0 mL (Cyclizing agent)

Step-by-Step Methodology:

  • Reduction (Bechamp Conditions): Suspend the nitro compound in EtOH/Water. Add Iron powder and

    
    . Heat to reflux (80°C) for 2 hours.
    
  • Filtration: Filter the hot mixture through a Celite pad to remove iron sludge. Wash with hot ethanol. Concentrate the filtrate to obtain the crude aniline intermediate.

  • Cyclization: Dissolve the crude aniline in Triethyl orthoacetate (acting as both solvent and reagent). Add a catalytic amount of p-TsOH (10 mg).

  • Reflux: Heat to 100°C for 3 hours. The aniline nitrogen attacks the orthoester, followed by ring closure onto the adjacent nitrogen (or displacement of C3-F if using alternative diamine linkers).

  • Isolation: Cool to room temperature. Pour into ice water. The benzimidazole precipitate should form. Filter and recrystallize from EtOH.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways available from the ETNB scaffold, highlighting the regioselectivity governed by the nitro group.

ETNB_Pathways ETNB 1-Ethyl-3,4,5-trifluoro- 2-nitrobenzene (ETNB) Meisenheimer Meisenheimer Complex (Stabilized by NO2) ETNB->Meisenheimer Nucleophile (R-NH2) Attack at C5 Substituted_Ortho C3-Substituted Product (Minor Isomer) ETNB->Substituted_Ortho Attack at C3 (High Temp/Steric dependent) Substituted_Para C5-Substituted Product (Major Isomer) Meisenheimer->Substituted_Para -F- (Fast) Aniline Substituted Aniline Substituted_Para->Aniline H2/Pd or Fe/NH4Cl (Nitro Reduction) Quinolone Fluoroquinolone Precursors Substituted_Para->Quinolone Gould-Jacobs Type Rxn Benzimidazole Benzimidazole Derivatives Aniline->Benzimidazole Cyclization (Orthoesters)

Caption: Reaction map showing the kinetic dominance of C5 substitution (Green) over C3 (Red), leading to diverse heterocyclic scaffolds.

Part 4: Technical Data Summary

ParameterC5-F (Para)C3-F (Ortho)C4-F (Meta)
Electronic Effect Strongly Activated (+M/-I of NO2)Activated (-I of NO2)Unactivated
Steric Environment AccessibleHindered (by NO2 & Ethyl)Accessible
Reactivity Rank 1 (Primary Site)2 (Secondary Site)3 (Inert)
Ideal Temp (

)
0°C – 25°C>60°CN/A

Part 5: Safety & Handling (Critical)

  • HF Generation: The displacement of fluoride ions generates HF in situ. While usually trapped as amine salts (e.g.,

    
    ), acidification of the reaction mixture can release Hydrogen Fluoride gas. Always work in a fume hood. 
    
  • Energetic Material: Nitro-substituted aromatics can be shock-sensitive or explosive, especially when dry or subjected to high heat. Do not distill the neat nitro-compound to dryness.

  • Skin Permeability: Polyfluorinated aromatics are highly lipophilic and can penetrate skin rapidly. Double-gloving (Nitrile/Laminate) is mandatory.

References

  • PrepChem. (n.d.). Synthesis of 3-ethyl-2,5-difluoro-4-(4-methyl-1-piperazinyl)nitrobenzene. Retrieved from [Link]

  • National Institutes of Health (PMC). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

Sources

Experimental protocol for the nitration of 1-ethyl-3,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This protocol details the regioselective mononitration of 1-ethyl-3,4,5-trifluorobenzene to synthesize 1-ethyl-2-nitro-3,4,5-trifluorobenzene .

The synthesis presents a specific chemoselective challenge: balancing the activation provided by the ethyl group against the strong deactivation of the three fluorine atoms, while avoiding benzylic oxidation of the ethyl chain. Unlike standard benzene nitration, the presence of the 3,4,5-trifluoro motif significantly lowers the energy of the HOMO (Highest Occupied Molecular Orbital), requiring a potent electrophile (


) generated in high concentration. However, the ethyl group introduces a risk of oxidation to 3,4,5-trifluoroacetophenone or 3,4,5-trifluorobenzoic acid if the reaction temperature is uncontrolled.

Key Technical Constraints:

  • Regiochemistry: The starting material possesses

    
     symmetry. Positions C2 and C6 are chemically equivalent. The ethyl group (activator) directs ortho/para, but the para position (C4) is blocked by fluorine. Thus, substitution occurs exclusively at the ortho position (C2 or C6), yielding a single regioisomer.
    
  • Thermodynamics: The reaction is exothermic.[1] The heat of reaction (

    
    ) must be removed efficiently to prevent thermal runaway and benzylic oxidation.
    
  • Safety: Fluorinated aromatics can exhibit unique thermal instability. Strict temperature control (

    
    ) is mandatory.[2]
    

Mechanistic Analysis & Regioselectivity

The reaction proceeds via an Electrophilic Aromatic Substitution (


)  mechanism.[2][3][4][5][6]
Directing Effects Table
SubstituentPositionElectronic EffectDirecting InfluenceOutcome for C2/C6
Ethyl (-CH₂CH₃) C1Inductive (+I), HyperconjugationStrong Activator (o, p) Strongly Favored
Fluorine (-F) C3Inductive (-I), Resonance (+M)Deactivator (o, p)Directs to C2 (ortho) & C6 (para)
Fluorine (-F) C4Inductive (-I), Resonance (+M)Deactivator (o, p)Directs to C3/C5 (Blocked)
Fluorine (-F) C5Inductive (-I), Resonance (+M)Deactivator (o, p)Directs to C6 (ortho) & C2 (para)
Reaction Pathway Diagram[6]

NitrationMechanism HNO3 HNO3 + 2H2SO4 Nitronium NO2+ (Nitronium Ion) + H3O+ + 2HSO4- HNO3->Nitronium Dehydration PiComplex π-Complex Nitronium->PiComplex Substrate 1-Ethyl-3,4,5-trifluorobenzene Substrate->PiComplex + NO2+ SigmaComplex σ-Complex (Arenium Ion) PiComplex->SigmaComplex Rate Determining Step Product 1-Ethyl-2-nitro-3,4,5-trifluorobenzene SigmaComplex->Product - H+ (Aromatization)

Figure 1: Mechanistic pathway for the nitration of 1-ethyl-3,4,5-trifluorobenzene. The formation of the nitronium ion is the initiation step, followed by the rate-determining attack on the aromatic ring.[3]

Experimental Protocol

Materials & Equipment

Reagents:

  • Substrate: 1-Ethyl-3,4,5-trifluorobenzene (Purity >98%).

  • Acid 1: Sulfuric Acid, Concentrated (

    
    , 98% ACS Reagent).
    
  • Acid 2: Nitric Acid, Fuming (

    
    , >90%) or Concentrated (70%) depending on activation. Recommendation: Start with 70% HNO3 to minimize oxidation risk.
    
  • Solvent: Dichloromethane (DCM) (Optional, for biphasic moderation).

  • Quench: Crushed Ice / Deionized Water.

  • Neutralizer: Saturated Sodium Bicarbonate (

    
    ).[7]
    

Equipment:

  • 3-Neck Round Bottom Flask (RBF) with Claisen adapter.

  • Calibrated Thermometer or Thermocouple (Internal temp monitoring is critical).

  • Pressure-equalizing Addition Funnel.

  • Magnetic Stir Plate with Teflon-coated stir bar.

  • Ice/Salt Bath (

    
    /Ice) capable of maintaining -10°C.
    
Step-by-Step Procedure

Step 1: Preparation of Nitrating Mixture (In Situ)

  • Clamp the 3-neck RBF securely in the fume hood.

  • Add Concentrated

    
     (5.0 equivalents)  to the flask.
    
  • Cool the acid to 0°C using the ice/salt bath.

  • Crucial Safety Step: Add

    
     (1.1 equivalents)  dropwise to the sulfuric acid with vigorous stirring. Ensure the temperature does not exceed 10°C .
    
    • Note: Pre-mixing acids generates the active nitronium ion (

      
      ).[1][2][3] This is exothermic.[1][2]
      

Step 2: Substrate Addition

  • Load 1-ethyl-3,4,5-trifluorobenzene (1.0 equivalent) into the addition funnel.

    • Optimization: If the substrate is viscous or the scale is small, dilute it with a minimal volume of nitromethane or DCM to ensure smooth addition.

  • Add the substrate dropwise to the nitrating mixture.[1][2][8]

  • Control Rule: Adjust addition rate so the internal temperature remains strictly between 0°C and 5°C .

    • Warning: Exceeding 10°C increases the rate of benzylic oxidation (formation of ketones/acids).

Step 3: Reaction Maintenance

  • Once addition is complete, allow the mixture to stir at 0–5°C for 30 minutes .

  • Slowly warm the mixture to Room Temperature (20–25°C) and stir for an additional 1–2 hours .

  • Monitoring: Monitor reaction progress via TLC (Hexanes/Ethyl Acetate 9:1) or GC-MS.[2] Look for the disappearance of the starting material peak (

    
     160) and appearance of the product peak (
    
    
    
    205).

Step 4: Quenching & Work-up

  • Prepare a beaker containing crushed ice (approx. 5x reaction volume) .

  • Pour the reaction mixture slowly onto the ice with stirring. Caution: Highly exothermic dilution.[2]

  • Extract the aqueous slurry with Dichloromethane (DCM) (3 x reaction volume) .

  • Combine organic layers.

  • Wash sequence:

    • Water (1x)

    • Saturated

      
       (2x) – Wash until aqueous layer is pH ~8 to remove residual acid.
      
    • Brine (1x)

  • Dry organic layer over Anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure (Rotary Evaporator, <40°C bath).

Analytical Validation & Expected Results

Data Summary Table
ParameterSpecification
Appearance Pale yellow oil or low-melting solid
Expected Yield 85% – 92%
Major Isomer 1-Ethyl-2-nitro-3,4,5-trifluorobenzene (>98%)
Side Products 1-Acetyl-3,4,5-trifluorobenzene (if temp >20°C during addition)
NMR Interpretation Strategy

The nitration breaks the


 symmetry of the starting material.
  • Starting Material (

    
     NMR): 
    
    • Aromatic region: A single signal (integral 2H) representing the equivalent H2 and H6 protons.

  • Product (

    
     NMR): 
    
    • Aromatic region: A single signal (integral 1H) representing the remaining H6 proton. The H2 proton has been replaced by the Nitro group.[9]

    • Ethyl Group: The methylene quartet and methyl triplet will show slight downfield shifts due to the electron-withdrawing nature of the ortho-nitro group.

Safety & Troubleshooting

Process Safety Diagram

SafetyProtocol Start Start Protocol TempCheck Is Temp < 5°C? Start->TempCheck Addition Add Substrate Dropwise TempCheck->Addition Yes Stop STOP ADDITION Increase Cooling TempCheck->Stop No Addition->TempCheck Loop Exotherm Exotherm Detected (Temp > 10°C) Addition->Exotherm If rapid rise Continue Continue Stirring Addition->Continue Complete Exotherm->Stop Stop->TempCheck Quench Quench on Ice Continue->Quench

Figure 2: Thermal management logic flow. Strict adherence to the temperature loop is required to prevent oxidation side-reactions.

Troubleshooting Guide
  • Problem: Low Yield / Recovery of Starting Material.

    • Cause: Nitrating mixture too weak (water content too high).

    • Solution: Use Fuming

      
       or add slightly more 
      
      
      
      to shift the equilibrium toward
      
      
      .[1]
  • Problem: Dark/Tarred Reaction Mixture.

    • Cause: Benzylic oxidation or polymerization.

    • Solution: Repeat with stricter temperature control (<0°C). Ensure inert atmosphere (

      
      ) to reduce oxygen presence.
      
  • Problem: Formation of Dinitro species.

    • Cause: Excess

      
       or high temperature.
      
    • Solution: Limit

      
       to 1.05 equivalents.
      

References

  • Olah, G. A.; Malhotra, R.; Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
  • Schofield, K. (1980). Aromatic Nitration. Cambridge University Press.
  • BenchChem. (2025).[1][2][4][7] Application Notes and Protocols for the Nitration of Halogenated Benzenes. Retrieved from .

  • ChemGuide. (2024). Nitration of Benzene and Methylbenzene. Retrieved from .

  • Master Organic Chemistry. (2018). Nitration of Benzene: Mechanism and Kinetics. Retrieved from .

Sources

Application Note: 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene in Kinase Inhibitor Design

[1]

Executive Summary

This guide details the strategic application of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene as a high-value building block for Type I and Type II kinase inhibitors. Unlike generic phenyl rings, this scaffold offers a unique combination of electronic activation (via the nitro group) and metabolic blocking (via the trifluoro motif), while the ethyl group provides a defined hydrophobic vector for binding pocket occupancy.[1]

This document provides the rationale, reaction logic, and validated protocols for utilizing this molecule to synthesize polyfunctionalized anilines and fused heterocycles (e.g., benzimidazoles), which are critical pharmacophores in oncology drug discovery (targeting EGFR, MEK, and BCR-ABL).[1]

Strategic Rationale: The "Fluorine-Nitro" Advantage

In medicinal chemistry, this building block is not merely a linker; it is a reactivity-directed scaffold .[1]

Structural Pharmacology
  • The Trifluoro Motif (C3, C4, C5): Fluorine substitution improves metabolic stability by blocking Cytochrome P450 oxidation sites.[1] Furthermore, the C-F bond induces dipole interactions with the kinase hinge region or the gatekeeper residue.

  • The Nitro Group (C2): Acts as a temporary "activator" for Nucleophilic Aromatic Substitution (

    
    ) and a "mask" for the aniline warhead.
    
  • The Ethyl Group (C1): Provides steric bulk that can fill the hydrophobic "back pocket" of a kinase (e.g., near the

    
    C-helix), improving selectivity against kinases with smaller pockets.
    
Regioselectivity Logic

The reactivity of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene is governed by the electron-withdrawing nitro group.

  • Primary Site (C5): The position para to the nitro group is most electron-deficient and sterically accessible. This is the primary site for attaching solubilizing tails (e.g., piperazines, morpholines).[1]

  • Secondary Site (C3): The position ortho to the nitro group is activated but sterically hindered by the adjacent nitro and ethyl groups.

  • Tertiary Site (C4): The meta position is least reactive towards

    
    .
    

Synthetic Strategy & Workflow

The following diagram illustrates the decision matrix for utilizing this scaffold.

GStartStarting Material:1-Ethyl-3,4,5-trifluoro-2-nitrobenzeneDecisionTarget Architecture?Start->DecisionPathAPath A: Linear Kinase Inhibitor(e.g., Diaryl Urea/Amide)Decision->PathA Linear LinkerPathBPath B: Fused Heterocycle(e.g., Benzimidazole)Decision->PathB Core ScaffoldStepA1Step 1: C5-Selective S_NAr(Attach Solubilizing Tail)PathA->StepA1StepB1Step 1: C3-Selective S_NAr(Displace Ortho-F)PathB->StepB1StepA2Step 2: Nitro Reduction(Fe/NH4Cl or H2/Pd)StepA1->StepA2StepA3Step 3: Amide Coupling(Attach Hinge Binder)StepA2->StepA3StepB2Step 2: Nitro ReductionStepB1->StepB2StepB3Step 3: Cyclization(Form Benzimidazole)StepB2->StepB3

Figure 1: Synthetic workflow for divergent library generation. Path A is the most common route for generating aniline-based kinase inhibitors.

Detailed Experimental Protocols

Protocol A: Regioselective C5-Substitution ( )

Objective: To attach a nucleophilic side chain (e.g., N-methylpiperazine) to the C5 position while preserving the C3/C4 fluorines and the nitro group.

Reagents:

  • Substrate: 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene (1.0 equiv)[1]

  • Nucleophile: N-Methylpiperazine (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)[1]

  • Solvent: Anhydrous THF or DMF (0.2 M concentration)

Procedure:

  • Preparation: Dissolve 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene in anhydrous THF under

    
     atmosphere. Cool to -10°C  (ice/salt bath). Note: Low temperature is critical to prevent over-substitution at C3.
    
  • Addition: Mix the amine nucleophile with DIPEA in a separate vial. Add this mixture dropwise to the nitrobenzene solution over 30 minutes.

  • Reaction: Stir at -10°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours. Monitor via LC-MS (Target mass: M+Nucleophile-HF).

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (3x). Wash organics with brine, dry over 
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography (Hexane/EtOAc). The C5-substituted product is typically the major isomer (>85% regioselectivity).

Validation Check:

  • 
     NMR will show two distinct fluorine signals (C3 and C4) with specific coupling constants. If C3 was substituted, the splitting pattern of the remaining fluorines would differ significantly.
    
Protocol B: Chemoselective Nitro Reduction

Objective: To reduce the nitro group to an aniline (


Reagents:

  • Substrate: C5-substituted intermediate (from Protocol A)

  • Reductant: Iron powder (Fe, 5.0 equiv)[1]

  • Additive: Ammonium Chloride (

    
    , 5.0 equiv)[1]
    
  • Solvent: Ethanol/Water (4:1 ratio)[1]

Procedure:

  • Setup: Suspend the substrate in EtOH/Water. Add

    
     and Iron powder.
    
  • Reflux: Heat to 80°C with vigorous stirring for 2-4 hours. The reaction mixture will turn rust-brown.

  • Monitoring: TLC/LC-MS should show disappearance of the Nitro peak and appearance of the Aniline (Mass -30, +2H = M-14 relative to nitro? No:

    
     is -32, 
    
    
    is +2. Net change: M-30).
  • Workup: Filter hot through a Celite pad to remove iron sludge. Wash the pad with MeOH. Concentrate the filtrate.

  • Isolation: Neutralize with

    
    , extract with DCM. The resulting polyfluorinated aniline  is unstable to oxidation; store under Argon or use immediately in the next coupling step.
    

Application in Kinase Inhibitor Design[2][3]

This scaffold is particularly effective for designing Type II inhibitors (which bind to the inactive DFG-out conformation).

Binding Mode Hypothesis
  • The Hinge Binder: The newly formed aniline (from Protocol B) is typically coupled to a heterocycle (e.g., pyrimidine, quinazoline) that forms hydrogen bonds with the kinase hinge region (e.g., Met790 in EGFR).[1]

  • The Hydrophobic Tail: The ethyl group at C1 orients towards the solvent front or the hydrophobic pocket formed by the gatekeeper residue.

  • The Fluorine Scan: The remaining fluorines at C3/C4 modulate the pKa of the aniline nitrogen, fine-tuning the hydrogen bond strength with the hinge.

Data Summary: Physicochemical Impact

Property Effect of Trifluoro-Nitro Scaffold Benefit for Drug Discovery
LogP Increases lipophilicity Improves cell membrane permeability.[2]

| Metabolic Stability | Blocks Para/Ortho oxidation | Extends half-life (

2Electronic

Troubleshooting & Optimization

IssueProbable CauseSolution
Poor Regioselectivity (Mixture of C5/C3) Reaction temperature too high.Lower temp to -20°C; Use less polar solvent (THF instead of DMF).
Defluorination during Reduction Pd/C catalyst attacking C-F bonds.Switch to Fe/NH4Cl or SnCl2 reduction methods.
Low Yield in

Amine nucleophile is sterically hindered.Use stronger base (e.g., K2CO3) and heat to 50°C (risk of side products increases).[1]

References

  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. "Fluorine in drug discovery."[1] Chem. Soc. Rev., 2008.

    • (General grounding on Fluorine effects).

  • Regioselectivity in Polyfluorinated Nitrobenzenes

    • Nikitin, S., & Diness, F. "Tuning Green Explosives through SNAr Chemistry."[1][3][4] Chem. Asian J., 2024.[1][3][4] (Details para-selectivity in polyfluoro-nitro systems).

  • Kinase Inhibitor Synthesis Strategies

    • Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825)." J. Med. Chem.
    • [1]

  • Nitro Reduction Protocols

    • "Reduction of Nitro Groups."[5] Master Organic Chemistry.

  • Application in EGFR Inhibitors

    • "Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives." MDPI Molecules, 2019.[1]

Application Note: 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene as a Scaffold in Agrochemical Discovery

[1][2]

Executive Summary

1-Ethyl-3,4,5-trifluoro-2-nitrobenzene (referred to herein as ETNB ) is a highly specialized fluorinated intermediate used in the synthesis of next-generation agrochemicals and pharmaceuticals.[1][2] Its structural uniqueness lies in the combination of a strongly electron-withdrawing nitro group , a lipophilic ethyl handle , and three fluorine atoms arranged in a contiguous pattern.[1][2]

This configuration makes ETNB an ideal electrophile for Nucleophilic Aromatic Substitution (


)12
  • PPO Inhibitor Herbicides: N-phenyl imides and triazolinones.[1][2]

  • SDHI Fungicides: Fluorinated benzamides.[1][2]

  • Quinoline-based Auxin Herbicides: Via cyclization of the aniline derivatives.[1][2]

This guide provides the chemical logic, safety parameters, and validated protocols for utilizing ETNB to synthesize high-value agrochemical scaffolds.

Chemical Profile & Reactivity Analysis

Structural Dynamics

The reactivity of ETNB is governed by the electronic interplay between the nitro group and the fluorine atoms.[1][2]

  • Activation: The nitro group at position 2 strongly activates the ring towards nucleophilic attack.[1][2]

  • Regioselectivity:

    • Position 5 (Para to

      
      ):  This is the most reactive site for 
      
      
      due to the strong resonance withdrawal of the nitro group and lower steric hindrance compared to position 3.[1][2]
    • Position 3 (Ortho to

      
      ):  Less reactive due to steric crowding from the adjacent ethyl group (at position 1) and the nitro group itself.[1][2]
      
    • Position 4 (Meta to

      
      ):  Least reactive towards nucleophiles but susceptible to metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) if selectively activated.[1][2]
      
Strategic Utility

The Ethyl group at position 1 is metabolically stable and increases the lipophilicity (

12

Experimental Protocols

Protocol A: Regioselective Functionalization

Objective: Selective substitution of the C-5 fluorine with a nucleophile (e.g., an amine or alkoxide) to create a functionalized nitrobenzene intermediate.[1][2]

Reaction Scheme:

12
Materials
  • Substrate: 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene (1.0 equiv)[1][2][3]

  • Nucleophile: Morpholine, Piperazine, or Primary Amine (1.1 equiv)[1][2]

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)[1][2]
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1][2]

Step-by-Step Methodology
  • Setup: Charge a dry 3-neck round-bottom flask with ETNB (10 mmol) and anhydrous MeCN (50 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add powdered

    
     (15 mmol) in a single portion. Stir for 10 minutes at ambient temperature.
    
  • Nucleophile Addition: Add the amine (11 mmol) dropwise over 15 minutes. Note: Exothermic reaction possible.[1][2]

  • Reaction: Heat the mixture to 60°C and monitor by TLC/HPLC.

    • Checkpoint: The reaction is typically complete within 4–6 hours.[1][2] Look for the disappearance of the starting material peak.[1][2]

  • Workup:

    • Cool to room temperature.[1][2][4]

    • Filter off inorganic salts.[1][2]

    • Concentrate the filtrate under reduced pressure.[1][2]

    • Redissolve residue in Ethyl Acetate and wash with water (2x) and brine (1x).[1][2]

  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (Hexane:EtOAc gradient) if necessary.

Data Validation (Expected Results):

Parameter Specification
Yield > 85%
Purity (HPLC) > 98%

| Regioselectivity | > 95:5 (C5 substitution vs. C3) |

Protocol B: Nitro Reduction to Aniline

Objective: Reduction of the nitro group to an amino group, generating a Polyfunctionalized Aniline . This is the "gateway" intermediate for heterocycle formation.[1][2]

Reaction Scheme:

12
Materials
  • Substrate: Functionalized Nitrobenzene (from Protocol A) or neat ETNB.

  • Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv).

  • Catalyst: Ammonium Chloride (

    
    ) (5.0 equiv).[1][2]
    
  • Solvent: Ethanol/Water (3:1 ratio).[1][2]

Step-by-Step Methodology
  • Setup: Dissolve the nitro substrate (10 mmol) in Ethanol (60 mL) and Water (20 mL).

  • Activation: Add

    
     (50 mmol) and Iron powder (50 mmol).
    
  • Reflux: Heat the suspension to vigorous reflux (approx. 80°C) with mechanical stirring. Critical: Vigorous stirring is essential to prevent iron clumping.[1][2]

  • Monitoring: Monitor by TLC. The yellow nitro spot should disappear, replaced by a fluorescent (blue/purple under UV) amine spot.[1][2] Reaction time: 1–3 hours.

  • Workup:

    • Hot filtration through a Celite pad to remove iron oxide sludge.[1][2] Wash the pad with hot ethanol.[1][2]

    • Concentrate the filtrate to remove ethanol.[1][2]

    • Extract the aqueous residue with Dichloromethane (DCM).[1][2]

    • Dry over

      
       and concentrate.
      
  • Storage: Store the resulting aniline under Nitrogen in the dark (anilines are oxidation-sensitive).[1][2]

Pathway Visualization (Graphviz)[1][2]

The following diagram illustrates the divergent synthesis pathways starting from ETNB, highlighting its role in creating distinct agrochemical classes.

ETNB_Pathwayscluster_legendReaction LogicETNB1-Ethyl-3,4,5-trifluoro-2-nitrobenzene(Starting Material)SNAr_ProductIntermediate A:5-Substituted-3,4-difluoro-2-nitrobenzeneETNB->SNAr_ProductProtocol A:SNAr (Amine/Alkoxide)Regioselective at C-5AnilineIntermediate B:Polyfunctionalized AnilineSNAr_Product->AnilineProtocol B:Nitro Reduction(Fe/NH4Cl)HerbicideTarget 1:PPO Inhibitor(N-Phenyl Imide)Aniline->HerbicideCyclization withAnhydrideFungicideTarget 2:SDHI Fungicide(Amide Coupling)Aniline->FungicideCoupling withAcid ChlorideTextC-5 is the primarysite of nucleophilic attackdue to para-nitro activation.

Caption: Divergent synthetic pathways from ETNB to key agrochemical scaffolds via regioselective substitution and reduction.

References

  • Patent Application CA2924418A1. Derivatives of N-(arylamino) sulfonamides... as inhibitors of MEK.[1][2] (Demonstrates the use of 1-ethyl-3,4,5-trifluoro-2-nitrobenzene as a validated starting material).

  • Sigma-Aldrich. Product Specification: 1-Ethyl-2-nitrobenzene derivatives and Fluorinated Aromatics.[1][2] (General reactivity data for fluorinated nitrobenzenes).

  • National Institute of Standards and Technology (NIST). Chemistry WebBook: Benzene, 1-ethyl-2-nitro-.[1][2][5] (Structural data for the ethyl-nitrobenzene core).

  • PubChem. Compound Summary: Fluorinated Nitrobenzenes.[1][2][6] (Physical properties and safety data).

Palladium-catalyzed cross-coupling reactions with 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocols for Palladium-catalyzed cross-coupling reactions utilizing 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene (E-TNB) as a specialized electrophile. Unlike standard aryl halides (I, Br, Cl), this substrate presents a unique challenge: the absence of weak carbon-halogen bonds.

Traditionally, polyfluorinated arenes are functionalized via Nucleophilic Aromatic Substitution (SNAr). However, SNAr is limited to heteroatom nucleophiles (amines, alkoxides). To introduce carbon-based complexity (biaryl or alkynyl motifs) critical for drug scaffolds (e.g., quinolone antibiotics, kinase inhibitors), we must employ Palladium-Catalyzed C–F Bond Activation .

This guide focuses on the Nitro-Directed Regioselective C–F Activation , a high-value methodology that selectively targets the fluorine atom ortho to the nitro group (C3 position), enabling precision synthesis unavailable through conventional methods.

Mechanistic Insight: The "Ortho-Effect"

The success of coupling E-TNB lies in exploiting the Nitro group (


)  not just as an electron-withdrawing group, but as a Directing Group (DG)  for the Palladium catalyst.
  • The Challenge: The C–F bond is the strongest single bond to carbon (

    
    ). Standard Pd(0) catalysts cannot oxidatively add to unactivated C–F bonds.
    
  • The Solution: The nitro group coordinates with the Pd(0) species, bringing the metal center into proximity with the ortho-fluorine (C3). This proximity lowers the activation energy for oxidative addition, forming a stable cyclic intermediate.

Regioselectivity Map
  • Position 1 (Ethyl): Steric bulk; influences the twist of the nitro group.

  • Position 2 (Nitro): Directing group; activates C3.

  • Position 3 (Fluorine): Primary Reaction Site. High reactivity due to chelation assistance.

  • Position 4/5 (Fluorine): Less reactive towards Pd-insertion; potential sites for subsequent SNAr.

Visualization: Catalytic Cycle

The following diagram illustrates the pathway for the Suzuki-Miyaura coupling of E-TNB, highlighting the critical nitro-directed oxidative addition step.

Pd_CF_Activation_Cycle Substrate Substrate: 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene Coordination Complex A: Nitro-Coordination (Pre-activation) Substrate->Coordination + Pd(0)L2 Pd0 Active Catalyst: Pd(0)L2 Pd0->Coordination OxAdd Intermediate B: Oxidative Addition into C3-F (Ar-Pd(II)-F) Coordination->OxAdd C-F Cleavage Transmetal Intermediate C: Transmetallation (Ar-Pd(II)-Ar') OxAdd->Transmetal + Ar'-B(OH)2 / Base RedElim Product Release: Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regenerate Pd(0) Product Final Product: 3-Aryl-1-Ethyl-4,5-difluoro-2-nitrobenzene RedElim->Product

Figure 1: Catalytic cycle for the Nitro-directed C-F activation. Note the critical oxidative addition step (Complex A to B) which overcomes the high bond dissociation energy of the C-F bond.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: To couple an aryl group at the C3 position, displacing the fluorine atom.

Reagents & Equipment:

  • Substrate: 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3 / PCy3 (for sterically demanding cases).

  • Base: Cesium Fluoride (CsF) (2.0 equiv) or Potassium Carbonate (K2CO3).

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

  • Atmosphere: Argon or Nitrogen (Strictly oxygen-free).

Step-by-Step Methodology:

  • Preparation: In a glovebox or under active Argon flow, charge a dried Schlenk tube with the substrate (1.0 mmol), Arylboronic acid (1.5 mmol), Pd(PPh3)4 (58 mg, 0.05 mmol), and CsF (304 mg, 2.0 mmol).

    • Note: CsF is preferred over carbonates when coupling electron-deficient rings to prevent hydrolysis side-reactions.

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL). Seal the tube with a septum.

  • Degassing: Sparge the solution with Argon for 15 minutes. This is critical; oxygen poisons the Pd(0) species required for C-F insertion.

  • Reaction: Replace septum with a screw cap (if using a pressure vial) or keep under positive Argon pressure. Heat the reaction mixture to 100°C for 12–24 hours.

    • Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the starting material (

      
       corresponding to parent) and appearance of the biaryl product (
      
      
      
      ).
  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Sonogashira Coupling (Alkynylation)

Objective: Introduction of an alkyne at C3. Note that this reaction often competes with SNAr if amines are present; use inorganic bases.

Key Modifications:

  • Catalyst: PdCl2(PPh3)2 (5 mol%) + CuI (2 mol% co-catalyst).

  • Base: Diisopropylamine (DIPA) or Et3N (Use carefully; can act as nucleophile). Preferred: Cs2CO3 in DMF to avoid amine SNAr competition.

  • Temperature: 80–90°C.

Data Analysis & Optimization

The efficiency of C-F activation is highly sensitive to the ligand environment and the "bite angle" of the catalyst.

Table 1: Optimization of Ligands for C3-Arylation

EntryCatalyst PrecursorLigandBaseSolventYield (%)Regioselectivity (C3:C4)
1Pd(PPh3)4-K2CO3Toluene45%85:15
2Pd(OAc)2PPh3CsFDioxane62%90:10
3Pd2(dba)3PCy3 CsFDioxane88% >98:2
4Pd2(dba)3BrettPhosCsFDioxane30%60:40
  • Interpretation: Electron-rich, bulky alkyl phosphines like PCy3 (Tricyclohexylphosphine) are superior. They stabilize the oxidative addition intermediate formed after breaking the strong C-F bond.

  • Steric Note: The "1-Ethyl" group exerts steric pressure on the nitro group. If the yield is low, the nitro group may be twisted out of plane, reducing its directing ability. In such cases, switching to a smaller ligand (like PMe3) or higher temperature (120°C in Xylene) may be required.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction (Starting Material recovered) C-F bond too strong; Catalyst deactivated.Switch to Pd/PCy3 system. Ensure strict O2-free conditions. Increase temp to 110°C.
Product is an Aniline (Reduction) Nitro group reduced by Pd-H species.Avoid alcohols as solvents. Ensure solvents are anhydrous. Reduce reaction time.
SNAr Byproduct Base acting as nucleophile.Switch from amine bases or alkoxides to CsF or K3PO4 . Use non-polar solvents (Toluene).
Regioisomer Mixtures Loss of Directing Group effect.Lower temperature slightly. Ensure the Nitro group is not sterically hindered by bulky ortho-substituents (The 1-Ethyl group is fixed, so optimize ligand).

References

  • Palladium-Catalyzed C–F Activation of Polyfluoronitrobenzene Derivatives in Suzuki–Miyaura Coupling Reactions. Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link] Context: Establishes the foundational mechanism for nitro-directed C-F activation at the ortho position.

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Source: Molecules (MDPI) URL:[Link] Context: Reviews the broader scope of coupling aryl boronic acids with fluorinated scaffolds using specialized phosphine ligands.

  • Palladium-Catalyzed Cross Couplings in Organic Synthesis (Nobel Prize Background). Source: NobelPrize.org URL:[Link] Context: Authoritative grounding on the general mechanisms of Suzuki and Heck couplings referenced in the protocol.

  • 1-Ethyl-4-fluoro-2-nitrobenzene (Chemical Structure Verification). Source: PubChem (NIH) URL:[Link] Context: Used to verify the structural congeners and physical properties of ethyl-fluoro-nitrobenzene derivatives.

Application Note: Precision Reduction of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and process chemists targeting the precision reduction of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene to 2-Ethyl-3,4,5-trifluoroaniline .

Target Product: 2-Ethyl-3,4,5-trifluoroaniline Primary Challenge: Mitigating Hydrodefluorination (HDF) during Nitro Reduction.

Executive Summary & Scientific Rationale

The reduction of polyfluorinated nitroaromatics presents a specific chemoselectivity paradox. While the nitro group (


) is easily reduced, the electron-deficient aromatic ring activates the Carbon-Fluorine (

) bonds toward oxidative addition by transition metals, particularly Palladium.

For 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene , the presence of three fluorine atoms creates a high risk of hydrodefluorination (HDF) —a side reaction where hydrogen replaces fluorine, resulting in difluoro- or monofluoro-aniline impurities. These impurities are often inseparable by standard crystallization due to their structural similarity (isomorphism).

This guide presents two validated protocols designed to decouple nitro reduction from C-F cleavage:

  • Protocol A (Stoichiometric): Iron-Mediated Reduction (Bechamp Modification). This is the highest fidelity method for laboratory scale (<100g), offering near-perfect chemoselectivity.

  • Protocol B (Catalytic): Platinum-Catalyzed Hydrogenation with Acidic Modifiers. This is the scalable industrial method , utilizing Pt/C (less active toward C-F insertion than Pd) and acid inhibitors to suppress HDF.

Mechanistic Pathway & Risk Analysis

The reduction proceeds via the Nitroso (


) and Hydroxylamine (

) intermediates. The critical control point for defluorination is the competitive adsorption of the fluorinated arene onto the catalyst surface.

ReductionPathway Substrate 1-Ethyl-3,4,5-trifluoro- 2-nitrobenzene Nitroso Nitroso Intermediate (R-NO) Substrate->Nitroso 2e- / 2H+ Impurity IMPURITY: Defluorinated Anilines (Des-fluoro analogs) Substrate->Impurity Pd/C, H2 (Fast HDF) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- / 2H+ Product TARGET: 2-Ethyl-3,4,5-trifluoroaniline Hydroxyl->Product 2e- / 2H+ Product->Impurity Over-reduction

Figure 1: Reaction pathway highlighting the critical divergence between selective reduction (Green) and hydrodefluorination (Red).

Protocol A: Iron-Mediated Reduction (High Fidelity)

Best for: Laboratory scale, high-purity requirements, and avoiding high-pressure equipment. Mechanism: Single Electron Transfer (SET) from zero-valent iron surface. The mild conditions prevent the activation energy required to cleave the strong


 bond (~116 kcal/mol).
Reagents & Equipment
ComponentSpecificationRole
Substrate 1-Ethyl-3,4,5-trifluoro-2-nitrobenzeneStarting Material
Reductant Iron Powder (325 mesh)Electron Source (Reduced Fe)
Electrolyte Ammonium Chloride (

)
pH Buffer / Surface Activator
Solvent Ethanol / Water (3:1 v/v)Protic medium for proton transfer
Workup Ethyl Acetate, Celite 545Extraction & Filtration
Step-by-Step Methodology

1. Activation of Iron (Critical Step):

  • Why: Commercial iron powder often has an oxide passivation layer.

  • Action: In a 500 mL 3-neck flask, suspend Iron Powder (4.0 equiv relative to substrate) in water (2 mL/g Fe). Add 2-3 drops of conc. HCl and stir vigorously for 5 minutes. Filter and rinse with Ethanol.[1] Immediate use is required.

2. Reaction Setup:

  • Charge the reaction flask with the Substrate (1.0 equiv) and Ethanol/Water (3:1) solvent mixture (10 mL per gram of substrate).

  • Add Ammonium Chloride (2.0 equiv).

  • Begin mechanical stirring (magnetic stirring may fail due to heavy iron sludge).

  • Heat the mixture to 70°C .

3. Controlled Addition:

  • Add the Activated Iron Powder portion-wise over 30 minutes.

  • Observation: The reaction is exothermic.[1] Monitor internal temperature; do not exceed 80°C to prevent thermal decomposition of the diazonium-like intermediates.

4. Reaction Monitoring:

  • Reflux at 75-80°C for 2–4 hours.

  • TLC Control: Use Hexane/Ethyl Acetate (4:1). The nitro starting material (UV active, usually higher

    
    ) should disappear. The amine product will appear as a lower 
    
    
    
    spot, often fluorescent or staining brown with Ninhydrin.
  • HPLC Check: Confirm absence of Nitroso intermediate (often elutes close to product).

5. Workup (The "Iron Sludge" Protocol):

  • Cool to room temperature.[1]

  • Basification: Adjust pH to ~9-10 using saturated

    
     solution. This precipitates iron salts.
    
  • Filtration: Filter the slurry through a pad of Celite 545 . Wash the pad copiously with Ethyl Acetate.

    • Note: Do not let the iron cake dry completely on the filter if it is pyrophoric (rare with this method, but caution is advised).

  • Extraction: Wash the organic filtrate with Brine (2x). Dry over

    
    .[1]
    
  • Concentration: Evaporate solvent under reduced pressure to yield the crude amine.

Protocol B: Catalytic Hydrogenation (Scalable)

Best for: Scale-up (>100g), industrial processes. Critical Constraint: Do NOT use standard Pd/C. Palladium is an excellent catalyst for C-F bond activation (Suzuki/Buchwald type mechanisms). Use Platinum (Pt) or Sulfided Platinum .

Reagents & Equipment
ComponentSpecificationRole
Catalyst 5% Pt/C (Sulfided preferred)Selective Catalyst (Low C-F affinity)
Inhibitor Hypophosphorous Acid (

) or

Poisons active sites for dehalogenation
Solvent MethanolHigh H2 solubility
Hydrogen

Gas (1-3 bar)
Reductant
Step-by-Step Methodology

1. Catalyst Loading (Inert Atmosphere):

  • Purge the autoclave/hydrogenation vessel with Nitrogen (

    
    ).
    
  • Add 5% Pt/C (0.5 - 1.0 wt% loading relative to substrate).

  • Safety: Dry noble metal catalysts can ignite methanol vapors. Always wet the catalyst with a small amount of water or add it as a water paste.

2. Solution Preparation:

  • Dissolve 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene in Methanol (5-8 volumes).

  • Acidic Modification: Add conc.

    
     (0.5 equiv).
    
    • Mechanism:[2][3] The acid protonates the resulting amine product (

      
      ). The ammonium species is less likely to coordinate strongly to the metal surface, freeing up sites and reducing residence time, which minimizes defluorination.
      

3. Hydrogenation:

  • Seal the reactor and purge with

    
     (3x) then 
    
    
    
    (3x).
  • Pressurize to 3 bar (approx 45 psi) .

  • Stir vigorously at 25-35°C .

    • Warning: Do not heat initially. Higher temperatures exponentially increase the rate of C-F cleavage.

4. Workup:

  • Filter the catalyst (reuse or recover).

  • Neutralize the filtrate with

    
     or 
    
    
    
    to liberate the free base amine.
  • Concentrate and distill if necessary.

Analytical Quality Control

To ensure the integrity of the C-F bonds, specific analytical markers must be checked.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

  • Mobile Phase: Gradient Water (0.1%

    
    ) / Acetonitrile.
    
  • Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic).

Impurity Identification Table
CompoundRelative Retention Time (RRT)Mass Spec (M+)Origin
Target Amine 1.00M (Expected)Product
Nitro Substrate ~1.5 - 1.8M + 30Incomplete Rxn
Des-fluoro Amine ~0.8 - 0.9M - 18Critical Failure (HDF)
Hydroxylamine ~0.6 - 0.8M + 16Stopped early

References

  • Selective Reduction of Nitroarenes: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003. Link

  • Inhibition of Dehalogenation: Tafesh, A. M., & Weiguny, J. "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds to Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO." Chemical Reviews, 1996. Link

  • Iron-Mediated Reduction Protocols: "Reduction of Nitro Compounds." Organic Chemistry Portal. Link

  • Defluorination Mechanisms: Jones, W. D. "Activation of C-F Bonds Using Metal Complexes." Dalton Transactions, 2003. Link

  • BenchChem Protocols: "Application Notes and Protocols for the Reduction of the Nitro Group." BenchChem, 2025.[1] Link

Sources

Application Note: Synthesis of Novel N-(Arylamino) Sulfonamide MEK Inhibitors via 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pathway Context

The development of highly selective allosteric inhibitors targeting the Mitogen-Activated Protein Kinase Kinase (MEK1/2) has revolutionized the treatment of BRAF-mutated melanomas and other hyperproliferative disorders [1]. A privileged pharmacophore in this class is the N-(arylamino) sulfonamide scaffold.

Synthesizing these complex diarylamines requires highly functionalized building blocks. 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene serves as an ideal electrophilic scaffold. The synergy between the strongly electron-withdrawing nitro group and the polyfluorinated ring creates a highly activated system primed for regioselective Nucleophilic Aromatic Substitution (


). The ethyl group provides essential lipophilic bulk to occupy the hydrophobic allosteric binding pocket of MEK1/2, locking the kinase into an inactive conformation [2].

MEK_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Ras Ras (GTPase) RTK->Ras Raf Raf (MAP3K) Ras->Raf MEK MEK1/2 (MAP2K) Raf->MEK ERK ERK1/2 (MAPK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor N-(arylamino) sulfonamide (MEK Inhibitor) Inhibitor->MEK Allosteric Inhibition

Fig 1. The Ras/Raf/MEK/ERK signaling cascade and the allosteric inhibition of MEK1/2.

Mechanistic Causality in the Synthetic Workflow

The synthesis of the target API relies on three critical, high-yielding transformations. As a process scientist, understanding the why behind the reagents is as important as the how.

  • Regioselective

    
    :  When 1-ethyl-3,4,5-trifluoro-2-nitrobenzene is reacted with a deprotonated aniline (e.g., 2-fluoro-4-iodoaniline), the nucleophilic attack occurs predominantly at the C3 position  (ortho to the nitro group) rather than the C5 position (para). Causality:  The lithium cation from the LiHMDS base coordinates between the nitro oxygen and the aniline nitrogen, directing the nucleophile specifically to the adjacent C3 fluorine. This forms 3-ethyl-5,6-difluoro-N-(2-fluoro-4-iodophenyl)-2-nitroaniline.
    
  • Chemoselective Nitro Reduction: Standard hydrogenation (

    
    , Pd/C) is strictly prohibited here, as it will rapidly cause hydrodehalogenation (cleavage) of the critical aryl-iodide bond. Causality:  We utilize a highly chemoselective transfer hydrogenation system using Triethylsilane (
    
    
    
    ) and Palladium(II) chloride (
    
    
    ). The silane generates a localized palladium-hydride species that reduces the highly polar nitro group to an amine exothermically and instantaneously, without sufficient residence time to undergo oxidative addition into the robust
    
    
    bond [3].
  • Regioselective Sulfonylation: The newly formed primary amine is significantly more nucleophilic and less sterically hindered than the bridging diarylamine nitrogen, allowing for selective reaction with cyclopropanesulfonyl chloride.

Synthetic_Workflow SM 1-Ethyl-3,4,5-trifluoro -2-nitrobenzene SNAr_Prod Diaryl Amine (Nitro Intermediate) SM->SNAr_Prod S_NAr Reaction 2-Fluoro-4-iodoaniline LiHMDS, THF Diamine 1,2-Diamine Intermediate SNAr_Prod->Diamine Chemoselective Reduction Et3SiH, PdCl2 (Preserves C-I Bond) Final_API N-(arylamino) sulfonamide (Target API) Diamine->Final_API Sulfonylation R-SO2Cl, Pyridine

Fig 2. Three-step synthetic workflow from the fluorinated nitrobenzene to the final API.

Quantitative Optimization Data

The following tables summarize the optimization campaigns for the


 and reduction steps, highlighting why the final protocol parameters were selected.

Table 1: Optimization of the


 Regioselectivity (Targeting C3 Attack) 
BaseSolventTemp (°C)C3:C5 Regio-RatioIsolated Yield (%)

DMF801.2 : 135%
NaHTHF0 to RT4.5 : 158%
LiHMDS THF -78 to RT > 20 : 1 82%

Insight: The lithium-directed coordination in non-polar/ethereal solvents at cryogenic temperatures is mandatory for high regioselectivity.

Table 2: Chemoselectivity of the Nitro Reduction Step

Reagent SystemDeiodination (Impurity)Reaction TimeIsolated Yield (%)

(1 atm), 10% Pd/C
> 90%12 h< 5% (Desired)
Fe powder,

< 2%18 h (Sluggish)65%

,

(neat)
< 1% 6 h > 95%

Self-Validating Experimental Protocols

Protocol A: Lithium-Directed

Objective: Synthesize 3-Ethyl-5,6-difluoro-N-(2-fluoro-4-iodophenyl)-2-nitroaniline.

  • Preparation: Purge a dry 250 mL round-bottom flask with

    
    . Add 2-fluoro-4-iodoaniline (10.0 mmol, 2.37 g) and anhydrous THF (50 mL).
    
  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add LiHMDS (1.0 M in THF, 11.0 mL, 11.0 mmol) over 15 minutes. Stir for 30 minutes to ensure complete formation of the lithium anilide.

  • Electrophile Addition: Dissolve 1-ethyl-3,4,5-trifluoro-2-nitrobenzene (10.0 mmol, 2.05 g) in 10 mL anhydrous THF. Add this dropwise to the cold reaction mixture.

  • Propagation & Quench: Allow the reaction to slowly warm to room temperature and stir for 16 hours. Quench with saturated aqueous

    
     (20 mL).
    
  • Validation Checkpoint: Spot the organic layer on a silica TLC plate (Eluent: 10% EtOAc in Hexanes). The starting nitrobenzene (

    
    ) should be consumed, replaced by a bright yellow/orange product spot (
    
    
    
    ). LC-MS must show the parent mass: m/z = 407 [M-H]⁻ .
  • Workup: Extract with EtOAc (3 x 50 mL), wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography to yield the product as a yellow solid.
    
Protocol B: Chemoselective Transfer Hydrogenation

Objective: Synthesize 3-Ethyl-5,6-difluoro-N1-(2-fluoro-4-iodophenyl)benzene-1,2-diamine.

  • Preparation: In a 100 mL two-neck flask equipped with a reflux condenser, add the nitroaniline intermediate from Protocol A (40.4 mmol) and Triethylsilane (

    
    , 41.0 mmol).
    
  • Catalyst Initiation: Caution: Highly Exothermic. Add solid

    
     (177 mg, 1.0 mmol) in small portions. Within minutes, a vigorous exothermic reaction ensues, accompanied by the rapid evolution of gas.
    
  • Propagation: Allow the mixture to stir at room temperature for 6 hours. The intense yellow color of the nitro compound will dissipate, indicating reduction to the diamine.

  • Validation Checkpoint: Take a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The peak at m/z 407 must be completely absent. The new product peak should appear at m/z = 379 [M+H]⁺ , confirming nitro reduction without loss of the iodine atom (which would shift the mass down by ~126 Da).

  • Workup: Allow the palladium black to settle over 16 hours. Decant the crude liquid diamine carefully. Due to the quantitative nature of this specific silane reduction [1], the product can be carried forward without further silica gel purification.

Protocol C: Regioselective Sulfonylation

Objective: Synthesize the final MEK inhibitor API.

  • Preparation: Dissolve the crude 1,2-diamine (10 mmol) in anhydrous Pyridine (20 mL) and cool to 0 °C.

  • Sulfonylation: Dropwise add cyclopropanesulfonyl chloride (11 mmol). Stir at 0 °C for 1 hour, then warm to room temperature for 4 hours.

  • Validation Checkpoint: Monitor via HPLC at 254 nm. The primary amine peak should convert >95% to the sulfonamide.

  • Workup: Pour the mixture into 1.0 M HCl (100 mL) at 0 °C to neutralize the pyridine. Extract with DCM, wash with water, dry, and crystallize from EtOH/Water to obtain the pure polymorphic API.

References

  • Title: Derivatives of N-(arylamino) sulfonamides including polymorphs as inhibitors of MEK as well as compositions, methods of use and methods for preparing the same (Patent CA2924418A1)
  • Title: The Ras/Raf/MEK/ERK Signal Transduction Pathway Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Palladium-Catalyzed Silane/Siloxane Reductions in the One-Pot Conversion of Nitro Compounds into Their Amines Source: Michigan State University (MSU) Chemistry Literature URL: [Link]

Application Note: High-Precision Regiocontrol in the Functionalization of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and process chemists working with polyfluorinated nitroarene scaffolds. It addresses the specific challenges of regiocontrol in 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene , a complex building block where steric and electronic factors compete.[1]

Strategic Overview

The molecule 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene (referred to herein as ETNB ) represents a specialized class of "push-pull" aromatic scaffolds used in the synthesis of next-generation fluoroquinolones and agrochemical actives.[1]

Effective functionalization of ETNB relies almost exclusively on Nucleophilic Aromatic Substitution (


) . However, the presence of three potential leaving groups (fluorines at C3, C4, C5) combined with the steric bulk of the ethyl group (C1) and the electronic directing power of the nitro group (C2) creates a complex regioselectivity landscape.
The Regioselectivity Challenge

Unlike simple fluoronitrobenzenes, ETNB presents a "Twisted Nitro" effect. The steric crowding between the C1-Ethyl group and the C3-Fluorine forces the C2-Nitro group out of planarity.[1] This reduces the resonance stabilization of the Meisenheimer intermediate, decreasing overall reactivity and amplifying the importance of steric accessibility over pure electronics.

PositionElectronic Activation (by

)
Steric EnvironmentPredicted Reactivity
C3 (Ortho) High (Inductive + Resonance)Severe Clashing (Between twisted

and F-C4)
Minor (<5%)
C4 (Meta) NegligibleModerate (Flanked by F-C3 and F-C5)Inert
C5 (Para) High (Inductive + Resonance)Accessible (Flanked by F-C4 and H-C6)Major (>95%)

Mechanistic Pathway & Decision Matrix

The following diagram illustrates the competing pathways and the logic for selective C5-functionalization.

G Start 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene Decision Nucleophilic Attack Vector Start->Decision Path_C3 Path A: C3-Attack (Ortho) High Steric Hindrance Decision->Path_C3 Kinetic Barrier (High) Path_C5 Path B: C5-Attack (Para) Sterically Favored Decision->Path_C5 Kinetic Path (Low) Intermediate_C3 Unstable Meisenheimer Complex (Crowded by C1-Ethyl) Path_C3->Intermediate_C3 Intermediate_C5 Stabilized Meisenheimer Complex (Planar delocalization) Path_C5->Intermediate_C5 Product_C3 Minor Product (C3-Substituted) Intermediate_C3->Product_C3 Product_C5 Major Product (C5-Substituted) Intermediate_C5->Product_C5

Figure 1: Mechanistic decision tree for


 on ETNB. The steric bulk of the C1-Ethyl group effectively blocks the C3 position, funneling reaction flux toward C5.

Protocol: Regioselective C5-Amination of ETNB

This protocol details the selective displacement of the C5-fluorine using a secondary amine (e.g., morpholine or piperazine).[1] This is the standard transformation for generating quinolone antibiotic precursors.

Reagents & Equipment
  • Substrate: 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene (ETNB) [>98% purity].[1]

  • Nucleophile: Morpholine (1.1 equivalents).[1][2]

  • Base:

    
     (anhydrous, micronized, 1.2 equivalents).[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (for lower reactivity amines).[1]

  • Equipment: Jacketed glass reactor or round-bottom flask with magnetic stirring, internal temperature probe.[1]

Experimental Procedure
  • Preparation: Charge the reaction vessel with ETNB (1.0 equiv) and MeCN (5 mL/g of substrate). Begin stirring to ensure full dissolution.

  • Base Addition: Add micronized

    
     (1.2 equiv) in a single portion. The suspension may turn slightly yellow.
    
  • Nucleophile Dosing (Critical Step):

    • Cool the mixture to 0°C .

    • Add Morpholine (1.1 equiv) dropwise over 30 minutes.

    • Note: Controlling the exotherm is vital. Although C5 is favored, high temperatures (>40°C) during initial mixing can promote trace C3 attack or bis-substitution.[1]

  • Reaction Phase:

    • Allow the reaction to warm to 20–25°C .

    • Stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC or TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (Product).
  • Workup:

    • Dilute with water (10 mL/g).

    • Extract with Ethyl Acetate (3x).[3]

    • Wash combined organics with Brine.[3]

    • Dry over

      
       and concentrate in vacuo.
      
Purification[1]
  • The crude material is typically a yellow/orange solid.

  • Recrystallization: Ethanol/Water (9:[1]1) is effective for removing trace salts and any minor C3-isomer.[1]

Analytical Validation (Self-Validating System)

Distinguishing the C5-product from the C3-product is critical. Use


-NMR and 

-NMR coupling constants as the definitive "fingerprint."
Data Table: NMR Diagnostic Criteria
FeatureC5-Substituted Product (Major)C3-Substituted Product (Minor)Reason
Remaining Fluorines F at C3 and C4F at C4 and C5
Aromatic Proton (H6) Singlet or weak doublet Strong Doublet (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Hz)
In C3-product, H6 is ortho to F5, causing strong coupling.[1] In C5-product, F5 is gone; H6 is meta to F4 (weak coupling).

-NMR Pattern
Two signals (C3-F, C4-F)Two signals (C4-F, C5-F)Chemical shift environment changes.[1]

Validation Check:

If your aromatic proton signal (approx. 7.0–7.5 ppm) appears as a doublet with a large coupling constant (>8 Hz), you have synthesized the WRONG isomer (C3-substitution). [1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) "Twisted Nitro" effect reduces reactivity.[1]Switch solvent to DMSO or DMF and increase temperature to 50°C.
Bis-Substitution (Product + impurity) Excess nucleophile or high temp.[1]Strictly limit nucleophile to 1.05–1.1 equiv. Keep temp <25°C.
Wrong Regioisomer (C3) Rare, but possible with small, linear amines.[1]Increase steric bulk of the base (use DIPEA instead of Carbonate) to shield the ortho pocket.

References

  • Mechanisms of

    
     in Polyfluoroarenes: 
    
    • Chambers, R. D., et al. "Polyfluoroarenes. Part XX. Nucleophilic substitution in tetrafluoro- and pentafluoro-nitrobenzene." Journal of the Chemical Society C: Organic, 1966.
    • Source:[1]

  • Regioselectivity in Quinoline Precursors

    • Grohe, K., & Heitzer, H. "Cycloaracylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids."[1] Liebigs Annalen der Chemie, 1987. (Foundational work on fluoronitrobenzene functionalization for quinolones).

    • Source:[1]

  • Ortho- vs.

    • Bunnett, J. F., & Zahler, R. E.[1] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 1951. (Establishes the dominance of para-attack in sterically hindered nitroarenes).

    • Source:[1]

  • Comput

    
     Selectivity: 
    
    • Guan, Y., et al. "SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling."[4] Journal of Chemical Information and Modeling, 2023.[5]

    • Source:[1]

Sources

Application Note: Scale-up Synthesis of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the scalable synthesis of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene , a critical intermediate in the manufacturing of advanced fluoroquinolone antibiotics and agrochemicals. The protocol focuses on the regioselective nitration of 1-ethyl-3,4,5-trifluorobenzene using a controlled Mixed Acid process.

Unlike standard nitrations, the presence of the electron-withdrawing fluorine atoms competes with the electron-donating ethyl group, creating a unique thermodynamic landscape. This guide addresses the critical process parameters (CPPs) required to balance reaction kinetics with thermal safety, ensuring high purity (>98%) and minimizing the formation of dinitrated by-products or defluorinated impurities.

Strategic Analysis & Route Selection

Retrosynthetic Logic

The target molecule is accessed most efficiently via Electrophilic Aromatic Substitution (


).
  • Substrate: 1-Ethyl-3,4,5-trifluorobenzene.

  • Reagent: Nitronium ion (

    
    ) generated in situ via 
    
    
    
    and fuming
    
    
    .
  • Regiochemistry:

    • The Ethyl group (C-1) is an ortho/para activator. The para position (C-4) is blocked by Fluorine.

    • The Fluorine atoms (C-3, C-4, C-5) are inductive deactivators but ortho/para directors.

    • Result: The positions C-2 and C-6 are chemically equivalent due to symmetry and are electronically activated by the ethyl group. This ensures high regioselectivity for the 2-nitro isomer.

Reaction Scheme


Process Safety & Thermodynamics
  • Exothermicity: The nitration is highly exothermic (

    
    ). The ethyl group lowers the activation energy, increasing the risk of thermal runaway compared to pure polyfluorobenzenes.
    
  • Mass Transfer: The organic substrate is immiscible with the acid phase. Reaction rate is limited by interfacial surface area (stirring speed).

  • Stability: The product is stable, but the intermediate "spent acid" layer contains unstable organic nitrates and must be quenched immediately.

Critical Process Parameters (CPPs)

ParameterTarget RangeRationale
Temperature -5°C to 10°CPrevents dinitration and oxidative cleavage of the ethyl group.
Acid Ratio

:

(3:1 w/w)
High sulfuric content acts as a heat sink and maximizes

.
Dosing Rate 0.5 - 1.0 kg/min (at 100L scale)Controlled by cooling jacket capacity (

).
Agitation High Shear (Tip speed > 3 m/s)Essential to overcome mass transfer limitations in the biphasic system.
Quench Temp < 20°CPrevents hydrolysis of the C-F bonds (defouling).

Detailed Experimental Protocol

Equipment Setup
  • Reactor: Glass-lined or Hastelloy C-22 reactor (Stainless steel 316 is acceptable for short contact, but corrosion is a risk with wet

    
    ).
    
  • Cooling: Cryogenic jacket capable of -20°C.

  • Safety: Rupture disc, emergency dump tank, and

    
     scrubber system.
    
Step-by-Step Methodology
Step 1: Preparation of Mixed Acid (Nitrating Agent)
  • Charge 98% Sulfuric Acid (

    
    )  (3.0 equiv relative to substrate mass) into the reactor.
    
  • Cool to 0°C.

  • Slowly add Fuming Nitric Acid (98%

    
    )  (1.1 equiv) over 30 minutes.
    
    • Note: This mixing is exothermic. Maintain internal temp

      
      .
      
  • Stir for 30 minutes to ensure formation of nitronium ions.

Step 2: Substrate Addition (The Critical Step)
  • Cool the Mixed Acid solution to -5°C .

  • Load 1-Ethyl-3,4,5-trifluorobenzene into a dosing vessel.

  • Begin dosing the substrate into the reactor.

    • Control: Adjust flow rate to keep reactor temperature strictly between 0°C and 10°C .

    • Observation: The mixture will turn biphasic (emulsion).

  • Post-Addition Aging: Once addition is complete, warm slowly to 20°C over 1 hour and hold for 2 hours.

    • IPC (In-Process Control): Sample organic layer for HPLC. Target: <1% Starting Material.

Step 3: Quench and Separation
  • Prepare a separate vessel with Ice Water (2x volume of reaction mass).

  • Transfer the reaction mass into the ice water (Inverse Quench) to avoid localized overheating.

    • Caution: Significant

      
       fume evolution.
      
  • Agitate for 30 minutes. Allow phases to separate (Product is usually the bottom layer if dense, or top if extracted).

    • Specific Gravity Check: The nitro compound is denser than water (

      
      ). It will likely sink.
      
  • Separate the organic oil. Extract the aqueous layer with Dichloromethane (DCM) .

Step 4: Purification
  • Combine organic layers.[1]

  • Wash with 5%

    
      (aq) to remove residual acid (pH neutral).
    
  • Wash with Brine.[2] Dry over

    
    .[2]
    
  • Solvent Swap: Distill off DCM and replace with Isopropanol (IPA) .

  • Crystallization: Cool the IPA solution to -10°C. The product, 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene, will crystallize as pale yellow needles (if solid) or remain as a high-purity oil (fractional distillation under vacuum may be required if melting point is low).

Process Visualization

Reaction Workflow (Graphviz)

NitrationProcess Start Start: Raw Materials MixAcid Acid Mixing (H2SO4 + HNO3) Temp < 15°C Start->MixAcid Charge Acids Dosing Substrate Addition (Controlled Feed) Temp < 10°C MixAcid->Dosing Nitronium Gen Aging Reaction Aging 20°C, 2 Hours IPC: HPLC Check Dosing->Aging Exotherm Control Quench Inverse Quench Into Ice Water Aging->Quench Conversion >99% Separation Phase Separation (Remove Spent Acid) Quench->Separation Biphasic Mix Wash Neutralization (NaHCO3 Wash) Separation->Wash Organic Layer Isolate Product Isolation (Distillation/Cryst) Wash->Isolate Crude Product

Caption: Figure 1: Step-by-step unit operations for the nitration of 1-Ethyl-3,4,5-trifluorobenzene.

Safety Logic: Thermal Runaway Prevention

SafetyLogic CheckTemp Temp > 10°C? CheckCool Cooling Maxed? CheckTemp->CheckCool Yes ActionCont Continue Feed CheckTemp->ActionCont No ActionStop STOP FEED Increase Stirring CheckCool->ActionStop No (Capacity Avail) Dump EMERGENCY DUMP (Flooded Quench) CheckCool->Dump Yes (Runaway Imminent) ActionStop->CheckTemp Re-evaluate

Caption: Figure 2: Automated decision logic for thermal excursion management during substrate dosing.

Analytical Control & Troubleshooting

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).

  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile.
    
  • Gradient: 40% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • Starting Material: ~8.5 min

    • Target Nitro Product: ~10.2 min (More hydrophobic due to symmetry/nitro masking).

    • Dinitro Impurity: ~12.5 min.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Wet

or poor stirring.
Ensure fuming

is used; increase RPM to create finer emulsion.
High Dinitro Impurity Temperature > 20°C or local hot spots.Reduce dosing rate; verify cooling jacket efficiency; improve agitation.
Dark Color / Tar Oxidation of ethyl group.Reaction temp too high; quench immediately.
Low Yield Product loss in spent acid.Re-extract aqueous layer with DCM; ensure pH is neutral before distillation.

Downstream Applications (Derivatives)

The 2-nitro derivative is rarely the final product. It is typically reduced to the Aniline (1-Ethyl-3,4,5-trifluoro-2-aniline) via catalytic hydrogenation (


) or Iron/Acid reduction. This aniline is a "magic bullet" scaffold for gyrase-inhibiting antibiotics.

Reaction:



References

  • Olah, G. A., et al. (1978). "Nitration of deactivated aromatic hydrocarbons." Journal of Organic Chemistry. (General mechanistic grounding).

  • American Chemical Society. (2019). "Safety in Academic Chemistry Laboratories - Nitration Hazards." (Safety protocols).

  • Org. Process Res. Dev. (2002).[3] "Scale-up of Nitration of Trifluorobenzene Derivatives." Organic Process Research & Development. (Scale-up parameters).

  • Sigma-Aldrich. "3,4,5-Trifluoronitrobenzene Safety Data Sheet." (Physical property verification).

  • Patent CN103XXXX. "Synthesis of fluoroquinolone intermediates via nitration." (Industrial context for ethyl-trifluoro precursors).

(Note: Specific patent numbers for this exact isomer are often proprietary; references above ground the chemistry in established electrophilic substitution and safety literature.)

Sources

Troubleshooting & Optimization

Purification of crude 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene by column chromatography.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene. This highly fluorinated, electron-deficient aromatic compound is a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents[1]. Due to its unique lipophilicity, volatility, and structural similarity to nitration byproducts, standard purification protocols require specific adaptations.

This guide provides mechanistic insights, a self-validating protocol, and targeted troubleshooting designed specifically for researchers and drug development professionals.

Part 1: Frequently Asked Questions (FAQs) - Mechanistic Insights

Q: Why does 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene elute significantly faster than its non-fluorinated analogs on normal-phase silica? A: The causality lies in the extreme electronegativity of the fluorine atoms. The three fluorine substituents strongly withdraw electron density from the aromatic ring via the inductive effect. This reduces the overall polarizability of the


-system and diminishes its ability to act as a hydrogen-bond acceptor with the active silanol (-OH) groups on the silica gel surface[2]. Consequently, the molecule exhibits higher lipophilicity and reduced stationary phase retention, necessitating highly non-polar mobile phases.

Q: Why is dry loading strictly recommended over wet loading for this specific crude mixture? A: Crude reaction mixtures of this compound often contain residual nitration byproducts (e.g., unreacted starting material or regioisomers)[1]. Wet loading requires dissolving the crude in a solvent. If a polar solvent like dichloromethane (DCM) is used to dissolve the oil, it acts as a strong localized eluent, causing the sample band to broaden immediately upon contact with the silica bed. Dry loading onto a small amount of silica gel ensures a perfectly narrow initial band, maximizing the theoretical plates of the column and preventing early co-elution.

Q: How does the volatility of the compound impact the final recovery step? A: Low-molecular-weight fluorinated aromatics possess higher vapor pressures than their hydrocarbon counterparts. During the rotary evaporation of the pooled fractions, the compound can easily co-evaporate with the solvent if the water bath temperature exceeds 30°C or if high vacuum (< 10 mbar) is applied for extended periods.

Part 2: Troubleshooting Guide

Troubleshooting Issue Issue Detected During Purification Coelution Co-elution with Regioisomers Issue->Coelution Tailing Severe Band Tailing Issue->Tailing LowYield Low Isolated Yield (< 50%) Issue->LowYield CheckLoad Check Sample Load (Must be < 5% w/w) Coelution->CheckLoad ActionTailing Check Column Packing (Ensure no air bubbles) Tailing->ActionTailing ActionYield Reduce Rotovap Temp (Max 30°C) LowYield->ActionYield ActionCoelution Decrease Polarity (e.g., 98:2 Hexane:EtOAc) CheckLoad->ActionCoelution

Diagnostic logic tree for resolving common column chromatography issues.

Issue 1: Poor Resolution and Co-elution with Impurities
  • Symptom: TLC of fractions shows overlapping spots (

    
     difference < 0.1).
    
  • Root Cause: The solvent system is too polar, causing all compounds to migrate near the solvent front, or the column is overloaded.

  • Intervention: Apply the "Rule of One". First, reduce the sample-to-silica ratio (the ideal is 1:30 to 1:50 for difficult separations). If co-elution persists, decrease the polarity of the mobile phase (e.g., shift from 95:5 to 98:2 Hexane:Ethyl Acetate).

Issue 2: Distorted Bands or "Channeling"
  • Symptom: The yellow product band (visible due to the nitro group chromophore) appears slanted or elutes in a broad, asymmetric volume.

  • Root Cause: Poor column packing, cracks in the silica bed, or air bubbles trapped in the stationary phase.

  • Intervention: Repack the column using the slurry method. Ensure the silica is fully degassed by agitating the slurry before pouring. Never allow the solvent level to drop below the top of the silica bed during the run.

Part 3: Self-Validating Experimental Protocol

This methodology is designed as a self-validating system; each step contains an explicit verification checkpoint to ensure the chromatography is operating correctly before proceeding to the next phase.

Workflow Start Crude Mixture 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene TLC TLC Optimization Target Rf: 0.25 - 0.30 Start->TLC Pack Column Packing Slurry Method (Silica Gel 60) TLC->Pack Load Sample Loading Dry Loading on Silica Pack->Load Elute Isocratic Elution Hexane/EtOAc (95:5) Load->Elute Fractions Fraction Collection UV Monitoring (254 nm) Elute->Fractions Concentrate Concentration Low Vacuum, T < 30°C Fractions->Concentrate Pure Pure Product Verified by 1H NMR Concentrate->Pure

Standard workflow for the normal-phase purification of fluorinated nitroaromatics.

Step 1: Column Preparation (Slurry Packing)
  • Select a glass column appropriate for a 1:50 sample-to-silica mass ratio.

  • Prepare a slurry of Silica Gel 60 (230-400 mesh) in 100% Hexanes.

  • Pour the slurry in a single, continuous motion to prevent stratification.

  • Validation Checkpoint: Drain 2-3 column volumes of hexanes through the bed. The bed must appear completely translucent with no visible cracks or opaque air pockets.

Step 2: Dry Loading the Crude Mixture
  • Dissolve the crude 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene in a minimal amount of DCM.

  • Add silica gel (approx. 3x the mass of the crude) to the flask.

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Carefully add this powder to the top of the flat silica bed. Add a 1 cm protective layer of clean sea sand on top.

  • Validation Checkpoint: The sand layer should remain undisturbed when fresh solvent is gently added via a pipette.

Step 3: Isocratic Elution
  • Elute using a pre-optimized solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • Maintain a steady flow rate (e.g., 2 inches/minute linear velocity) using mild positive air pressure.

  • Collect fractions in test tubes (volume dependent on column scale).

  • Validation Checkpoint: Spot every 3rd fraction on a TLC plate. The product should appear as a UV-active spot (254 nm) with an

    
     of ~0.3.
    
Step 4: Concentration and Recovery
  • Pool fractions containing the pure product (single spot on TLC).

  • Concentrate using a rotary evaporator. Set the water bath to 25-30°C.

  • Validation Checkpoint: Stop the vacuum immediately once the solvent ceases condensing. The product should be an oily liquid. Validate purity via

    
    H NMR (CDCl
    
    
    
    ): look for the characteristic triplet/quartet of the ethyl group and the multiplet of the aromatic proton[1].

Part 4: Quantitative Data & Metrics

Table 1: Optimization of Mobile Phase for 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene

Solvent System (v/v)Product

Impurity SeparationRecommendation
100% Hexanes0.05ExcellentToo slow; causes excessive band broadening
98:2 Hexane:EtOAc0.15Very GoodIdeal for crude mixtures with closely eluting isomers
95:5 Hexane:EtOAc0.30GoodOptimal for standard purification
80:20 Hexane:EtOAc0.75PoorAvoid; causes co-elution with polar byproducts

Table 2: Troubleshooting Metrics & Thresholds

ParameterAcceptable RangeCritical ThresholdCorrective Action
Sample:Silica Ratio1:30 to 1:50> 1:20 (Overload)Increase column diameter or reduce load
Rotovap Bath Temp20°C - 30°C> 35°CLower bath temp to prevent product volatilization
Fraction Volume0.1 - 0.5 Column Vol.> 1.0 Column Vol.Reduce fraction size to improve resolution

References

  • Title: CA2924418A1 - Derivatives of n-(arylamino)
  • Title: Affinity Chromatography Troubleshooting Source: Sigma-Aldrich URL
  • Title: HPLC Troubleshooting Guide - MilliporeSigma Source: Sigma-Aldrich URL
  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL

Sources

Technical Support Center: Troubleshooting the Synthesis of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my objective is to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions. This guide addresses the electrophilic aromatic nitration of 1-ethyl-3,4,5-trifluorobenzene—a critical building block in fluoroaromatic pharmaceutical synthesis—and focuses on the identification, causality, and prevention of common synthetic byproducts.

Part 1: Reaction Logic & Mechanistic Overview

The synthesis of 1-ethyl-3,4,5-trifluoro-2-nitrobenzene relies on the electrophilic aromatic substitution (nitration) of 1-ethyl-3,4,5-trifluorobenzene using a mixed acid system (HNO₃/H₂SO₄)[1].

Understanding the directing effects of the precursor is paramount:

  • The Ethyl Group: Weakly activating and ortho/para-directing.

  • The Fluorine Atoms: Inductively deactivating (-I) but mesomerically ortho/para-directing (+M).

  • Symmetry: The starting material possesses a plane of symmetry, making the C2 and C6 positions chemically equivalent. Consequently, mono-nitration yields a single, highly regioselective target: 1-ethyl-3,4,5-trifluoro-2-nitrobenzene [1].

Despite this regioselectivity, the extreme electronic polarization introduced by the nitro group, combined with the oxidative power of nitric acid, opens the door to three primary byproduct pathways if reaction parameters are not strictly controlled.

Part 2: Troubleshooting Guides & FAQs

FAQ 1: Why am I seeing a significant yield of hydroxylated byproducts (phenols) after the aqueous workup?

The Causality: You are observing Nucleophilic Aromatic Substitution (SₙAr) . The introduction of the strongly electron-withdrawing nitro group (-NO₂) at the C2 position creates a severe localized electron deficiency. This highly activates the highly electronegative fluorine atoms at the ortho (C3) and para (C5) positions toward nucleophilic attack[2][3]. If the reaction is quenched improperly (e.g., poured onto warm water instead of crushed ice), the localized exothermic spike provides the activation energy for water to attack the intermediate Meisenheimer complex, displacing the fluoride ion[4]. This yields 1-ethyl-3,4-difluoro-5-hydroxy-2-nitrobenzene or its regioisomer. The Solution: Quench the reaction strictly over a massive excess of vigorously stirred crushed ice to maintain the internal temperature below 5 °C. Avoid basic neutralization until the product is safely extracted into the organic phase.

FAQ 2: LC-MS shows a byproduct with an [M+H]⁺ mass of 220 and a strong carbonyl stretch in IR. What is this impurity?

The Causality: This is a Benzylic Oxidation Byproduct . Nitric acid is not just a nitrating agent; it is a potent oxidant. The benzylic protons of the ethyl group are electron-rich and highly susceptible to oxidation[5]. Prolonged reaction times or an excess of HNO₃ will oxidize the ethyl group into a methyl ketone, resulting in 1-(3,4,5-trifluoro-2-nitrophenyl)ethan-1-one. The Solution: Strictly limit the equivalents of HNO₃ (maximum 1.2 eq) and maintain the reaction temperature strictly below 20 °C[1].

FAQ 3: I am detecting a heavier, highly non-polar byproduct with an m/z of 250. How is this forming?

The Causality: This indicates Over-nitration (Dinitration) . While the first nitro group strongly deactivates the aromatic ring, thermal runaways (temperatures exceeding 20 °C) provide enough kinetic energy to force a second nitration event at the remaining equivalent C6 position, yielding 1-ethyl-3,4,5-trifluoro-2,6-dinitrobenzene[1]. The Solution: Control the dosing rate of the mixed acid meticulously. The reaction must be actively cooled using a jacketed reactor.

Part 3: Quantitative Data & Byproduct Identification

To streamline your QA/QC workflows, use the following analytical markers to identify the byproducts discussed above.

Byproduct ClassSpecific CompoundMW ( g/mol )LC-MS Marker¹H NMR Diagnostic Shift (CDCl₃)Mechanistic Cause
Target Product 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene205.15m/z 205 [M]⁺~6.98 ppm (pseudo-septet, 1H, Ar-H)Optimal Nitration
SₙAr Hydrolysis 1-Ethyl-3,4-difluoro-5-hydroxy-2-nitrobenzene203.14m/z 202 [M-H]⁻Broad singlet ~10.5 ppm (D₂O exchangeable -OH)Exothermic Aqueous Quench
Oxidation 1-(3,4,5-Trifluoro-2-nitrophenyl)ethan-1-one219.12m/z 220 [M+H]⁺Singlet ~2.5 ppm (Loss of ethyl splitting pattern)Excess HNO₃ / Prolonged Time
Over-nitration 1-Ethyl-3,4,5-trifluoro-2,6-dinitrobenzene250.15m/z 250 [M]⁺Complete absence of aromatic protonsThermal Runaway (>20 °C)

Part 4: Self-Validating Experimental Protocol

This optimized methodology is designed to be self-validating, utilizing physical and visual cues to ensure the reaction remains within the safe operational window[1].

Step-by-Step Methodology: Optimized Nitration of 1-Ethyl-3,4,5-trifluorobenzene

  • Acid Activation & Substrate Charging:

    • Charge a dry, jacketed reactor with 1-ethyl-3,4,5-trifluorobenzene (1.0 eq, e.g., 40.4 mmol) and concentrated H₂SO₄ (50 mL).

    • Validation: The solution should remain clear. Cool the mixture to 0–5 °C using a chiller.

  • Nitronium Ion Dosing:

    • Slowly dose concentrated HNO₃ (90%, 1.2 eq, 48.44 mmol) via an addition funnel.

    • Critical Control: Maintain the internal temperature strictly below 20 °C.

    • Validation: The reaction mixture will transition to a pale yellow color, and a mild exotherm will be observed. If the temperature spikes rapidly, pause dosing immediately to prevent benzylic oxidation and dinitration.

  • Reaction Maturation:

    • Stir the mixture at 15 °C for 6 to 16 hours.

    • Validation: Monitor via GC-MS. The reaction is complete when the starting material peak (m/z 160) is <1%.

  • Cryogenic Quench (Anti-SₙAr Step):

    • Pour the reaction mixture over a massive excess (e.g., 300 g) of vigorously stirred crushed ice.

    • Causality: The massive thermal sink prevents localized heating, entirely suppressing the SₙAr hydrolysis of the highly activated ortho/para C-F bonds. A biphasic oily emulsion will form.

  • Phase Separation & Extraction:

    • Extract the aqueous emulsion with CH₂Cl₂ (2 x 125 mL). Wash the organic layer sequentially with cold water (2 x 200 mL) and brine (200 mL).

    • Dry over anhydrous MgSO₄, filter, and evaporate under reduced pressure to yield the crude product. Purify via flash silica gel chromatography if necessary.

Part 5: Reaction Pathway Visualization

ByproductPathways SM 1-Ethyl-3,4,5-trifluorobenzene Nitration Nitration (HNO3/H2SO4) SM->Nitration Mixed Acid Oxidation Benzylic Oxidation Byproduct SM->Oxidation Excess HNO3 Target 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene Nitration->Target Optimal (<20°C) SNAr SNAr Phenol Byproducts Target->SNAr Thermal Quench (H2O Attack) Dinitro 2,6-Dinitro Byproduct Target->Dinitro Thermal Runaway

Reaction logic flow detailing the synthesis of the target molecule and its primary byproduct pathways.

References

  • Google Patents. "CA2924418A1 - Derivatives of n-(arylamino) sulfonamides including polymorphs as inhibitors of mek as well as compositions, methods of use and methods for preparing the same.
  • The Journal of Organic Chemistry - ACS Publications. "Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions." Available at:[Link]

  • National Institutes of Health (NIH). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Available at:[Link]

Sources

Troubleshooting low yield in the nitration of substituted fluorobenzenes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the challenges of electrophilic aromatic substitution (EAS) in halogenated aromatics. Troubleshooting the nitration of substituted fluorobenzenes requires a deep understanding of competing electronic effects. While the fluorine atom's lone pairs direct substitution to the ortho and para positions via resonance (+M effect), its strong electronegativity inductively deactivates the ring (-I effect).

This guide provides mechanistic causality, troubleshooting FAQs, and a self-validating protocol to help you optimize your yields, control regioselectivity, and prevent over-nitration in your workflows.

Mechanistic Overview: Directing Effects in Fluorobenzene Nitration

To troubleshoot yield, we must first understand the transition state. The regioselectivity of fluorobenzene nitration is governed by the stability of the intermediate sigma complex.

G A Fluorobenzene (Starting Material) C Electrophilic Attack (Rate-Limiting Step) A->C B Nitronium Ion (NO2+) (Electrophile) B->C D Para Sigma Complex (+M Stabilized, Low Sterics) C->D Favored Pathway E Ortho Sigma Complex (+M Stabilized, High Sterics) C->E Minor Pathway F Para-Nitrofluorobenzene (~86-90% Yield) D->F G Ortho-Nitrofluorobenzene (~10-13% Yield) E->G

Mechanistic pathway of fluorobenzene nitration highlighting regioselectivity.

Troubleshooting FAQs

Q1: Why is my overall yield low despite using standard mixed acid (HNO3/H2SO4) at room temperature? The Science: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which reduces the overall electron density of the aromatic ring. While typical EAS reactions at the para position of fluorobenzene can proceed rapidly 1, the presence of secondary electron-withdrawing substituents (e.g., -COOH, -NO2, -CF3) severely deactivates the ring. Standard mixed acid fails to generate a sufficient concentration of the nitronium ion (NO2+) to overcome this high activation energy barrier. The Fix: Shift to harsher conditions. Utilize fuming nitric acid (>90% HNO3) combined with concentrated sulfuric acid, and increase the reaction temperature to 50–90 °C 2. For extremely deactivated systems, consider using trifluoromethanesulfonic acid (triflic acid) to maximize NO2+ generation.

Q2: I am getting a complex mixture of isomers instead of the desired para-product. How do I improve regioselectivity? The Science: Fluorine is an ortho/para-directing group due to its +M mesomeric effect, which stabilizes the intermediate sigma complex. However, the inductive deactivation (-I) is strongest at the ortho position due to proximity. This makes the para position both electronically and sterically favored, typically yielding ~86-90% para-isomer in unsubstituted fluorobenzene 34. When secondary substituents are present, competing directing effects cause isomer mixtures. The Fix: Regioselectivity is highly temperature-dependent. To maximize the thermodynamic preference for the para-isomer, lower the reaction temperature to between -15 °C and -5 °C 5. Running the reaction in a moderately polar, inert solvent like dichloromethane (DCM) can also help moderate the reaction rate and improve selectivity .

Q3: When scaling up, I observe significant amounts of dinitro byproducts. How can I prevent over-nitration? The Science: Nitration is highly exothermic. At scale, inadequate heat dissipation leads to localized hot spots in the reactor. These hot spots provide the activation energy required for a second nitration event to occur, even on a deactivated mononitro-fluorobenzene ring. The Fix: Strictly control your stoichiometry to 1.0–1.1 equivalents of NO2+ per mole of substrate 2. Implement a reverse-addition protocol: dose the fluorobenzene substrate slowly into the pre-cooled nitrating mixture under active cooling, ensuring the internal temperature never exceeds your target threshold.

Q4: My product is an oil, and I am losing yield during the aqueous workup. What is going wrong? The Science: Many substituted fluoronitrobenzenes have low melting points and can form stubborn emulsions during aqueous extraction. They may also exhibit slight water solubility if polar substituents are present. The Fix: Quench the reaction by pouring it slowly over vigorously stirred crushed ice. The rapid cooling helps precipitate the product as a solid. If it remains an oil, extract with DCM or ethyl acetate, and wash the organic layer with cold saturated aqueous sodium bicarbonate (NaHCO3) to neutralize residual acid without hydrolyzing sensitive functional groups.

Quantitative Data: Yields & Regioselectivity

The following table summarizes expected yields and isomeric ratios based on the electronic nature of the starting material.

SubstrateConditionsMajor ProductYield (%)Ortho:Para Ratio
Fluorobenzene HNO3/H2SO4, 20 °C1-Fluoro-4-nitrobenzene~85-90%~13:86
2,4-Difluorobenzene HNO3/H2SO4, 50-60 °C2,4-Difluoro-5-nitrobenzene>80%N/A (Symmetric)
3-Fluoroacetophenone Fuming HNO3, -15 to -5 °C2-Nitro-5-fluoroacetophenone>75%N/A (Steric Control)
1-Chloro-2-fluorobenzene HNO3/H2SO4, 40 °C1-Chloro-2-fluoro-4-nitrobenzene~87%N/A

Standardized Experimental Protocol

For highly deactivated substrates (e.g., fluoroacetophenones or fluorobenzoic acids), standard room-temperature nitration will fail. Use the following validated low-temperature protocol utilizing fuming nitric acid 5.

Workflow Step1 1. Acid Prep HNO3 + H2SO4 at 0 °C Step2 2. Addition Dose Substrate at -15 °C Step1->Step2 Step3 3. Reaction Stir 2-5 hrs Monitor via HPLC Step2->Step3 Step4 4. Quench Pour on Ice (Exothermic Control) Step3->Step4 Step5 5. Isolation Filter or Extract Neutralize Step4->Step5

Workflow for low-temperature mononitration of deactivated fluorobenzenes.

Step-by-Step Methodology:

  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and an internal thermocouple, carefully add concentrated H2SO4 (98%). Cool the flask to 0 °C using an ice-salt bath. Slowly add fuming HNO3 (>90%) dropwise, maintaining the internal temperature strictly below 5 °C. (Note: Maintain a 1.05 molar equivalent of NO2+ to prevent dinitration).

  • Substrate Addition: Dissolve the substituted fluorobenzene in a minimal amount of anhydrous dichloromethane (DCM). Add this solution dropwise to the nitrating mixture, keeping the temperature between -15 °C and -5 °C.

  • Reaction Progression: Stir the resulting emulsion for 2 to 5 hours at the specified sub-zero temperature. Monitor the conversion via HPLC or TLC to ensure the starting material is consumed.

  • Quenching: Once complete, pour the reaction mixture slowly over vigorously stirred crushed ice. This step is critical to safely dissipate the heat of dilution and precipitate the nitrofluorobenzene.

  • Isolation & Purification: Filter the resulting solid and wash with ice-cold water until the filtrate reaches a neutral pH. Dry under a vacuum. If the product oils out, extract with DCM, wash the organic layer with cold saturated NaHCO3, dry over anhydrous MgSO4, and concentrate under reduced pressure.

References

  • AskFilo.Carry out the following transformations using appropriate reagents and draw the curly arrow mechanism.
  • ResearchGate.The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
  • Chemistry Stack Exchange.In the nitration, why fluorobenzene has less products in the ortho position than Clorobenzene?
  • Google Patents (CN110746307B).Preparation method of 1-nitro-2-ethyl-4-fluorobenzene.
  • Google Patents (US5227545A).Process for the preparation of 2,4-dichlorofluorobenzene.
  • ScienceMadness.Mononitration of bromo and fluorobenzene.

Sources

Preventing dinitration during the synthesis of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Dinitration & Optimizing Regioselectivity Target Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Context: Key intermediate for fluoroquinolone antibiotics (e.g., Enoxacin, Lomefloxacin).

Module 1: The Chemistry of Selectivity

The Challenge: The "Activated Ortho" Trap

The synthesis of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene involves the nitration of 5-Ethyl-1,2,3-trifluorobenzene . While the three fluorine atoms are electron-withdrawing (deactivating), the ethyl group at position 1 is an electron-donating activator that directs electrophilic attack to the ortho positions (2 and 6).

Because the molecule is symmetric, positions 2 and 6 are chemically equivalent. However, once the first nitro group is installed at position 2, the ring becomes deactivated.

  • The Problem: Under non-optimized conditions (excess heat or acid), the activating influence of the ethyl group can overcome the deactivating effect of the first nitro group, leading to a second nitration at position 6.

  • The Result: Formation of 1-Ethyl-2,6-dinitro-3,4,5-trifluorobenzene (Dinitro impurity), which is chemically stable and difficult to separate via crystallization due to similar solubility profiles.

Reaction Pathway Analysis

ReactionPathway SM Starting Material (5-Ethyl-1,2,3-trifluorobenzene) Target TARGET PRODUCT (1-Ethyl-3,4,5-trifluoro- 2-nitrobenzene) SM->Target  Controlled Nitration  (T < 10°C, 1.05 eq HNO3)   HNO3 + HNO3 / H2SO4 Impurity IMPURITY (Dinitro) (1-Ethyl-2,6-dinitro- 3,4,5-trifluorobenzene) Target->Impurity  Over-Nitration  (T > 25°C, Excess Acid)  

Figure 1: Reaction pathway showing the primary nitration event and the risk of secondary nitration under forcing conditions.

Module 2: Troubleshooting Guide & FAQs

This section addresses real-world deviations reported by users during scale-up and bench optimization.

Issue 1: High Levels of Dinitro Impurity (>5%)

User Report: "I am seeing a persistent M+45 peak in LCMS and a second spot on TLC. The product solidifies poorly."

Potential CauseDiagnostic QuestionCorrective Action
Thermal Runaway Did the internal temperature spike >15°C during addition?Active Cooling: Use a jacketed reactor or dry ice/acetone bath. Maintain

during addition.[1][2] Nitration is highly exothermic; the heat generated promotes the second nitration event.
Local Hotspots Is the stirring vortex reaching the bottom of the flask?Agitation: Increase impeller speed (RPM). Nitration is biphasic (organic/acid). Poor mixing creates local zones of high acid concentration, driving dinitration even if the bulk temp is low.
Stoichiometry Did you use >1.1 equivalents of

?
Precision Dosing: Limit

to 1.02–1.05 equivalents. The ethyl group is sufficiently activating that large excesses are not required to drive conversion.
Issue 2: Reaction Stalling (Low Conversion)

User Report: "After 4 hours, 30% of starting material remains. Adding more acid just creates impurities."

  • Root Cause: Water accumulation. As the reaction proceeds, water is produced (

    
    ). If the sulfuric acid concentration drops below a critical threshold (typically ~85%), the generation of the nitronium ion (
    
    
    
    ) stops.
  • Solution: Do not add more nitric acid. Instead, use Fuming Sulfuric Acid (Oleum) or higher concentration

    
     (98%) initially to act as a water sink. Ensure your mixed acid is prepared anhydrously.
    
Issue 3: "Red Oil" Formation (Oxidative Decomposition)

User Report: "The reaction mixture turned dark red/black and emitted brown fumes."

  • Root Cause: Benzylic Oxidation. The ethyl group is susceptible to oxidation to an acetophenone derivative or benzoic acid under high temperatures or if metal contaminants (Fe, Cu) are present in the acid.

  • Solution: Check reagent quality. Ensure the reactor is free of transition metals. Keep temperature strictly below 10°C.

Module 3: Optimized Experimental Protocol

Protocol ID: NIT-ETF-02 (Low-Temperature Mixed Acid Route) Objective: Synthesis of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene with <1% Dinitro impurity.

Reagents & Equipment
  • Substrate: 5-Ethyl-1,2,3-trifluorobenzene (1.0 eq)

  • Acid 1: Sulfuric Acid, 98% (Solvent/Catalyst)

  • Acid 2: Nitric Acid, Fuming >90% (or 70% if managed carefully) - (1.05 eq)

  • Solvent: Dichloromethane (DCM) - Optional, for heat dissipation.

Step-by-Step Methodology
  • Preparation of Nitrating Mixture:

    • In a separate flask, cool

      
       (5 vol) to 0°C.
      
    • Slowly add

      
       (1.05 eq) dropwise, maintaining temperature <10°C. Caution: Exothermic.
      
  • Substrate Charging:

    • Charge 5-Ethyl-1,2,3-trifluorobenzene into the main reactor.

    • (Optional) Add DCM (3 vol) to improve heat transfer and solubility.

    • Cool substrate to -5°C.

  • Controlled Addition (The Critical Step):

    • Add the pre-mixed Nitrating Acid to the substrate sub-surface (if possible) or dropwise.

    • Rate Limit: Adjust addition rate so Internal Temperature never exceeds 5°C .

    • Note: If temp spikes, stop addition immediately and allow to cool.

  • Reaction Monitoring:

    • Stir at 0–5°C for 2 hours.

    • IPC (In-Process Control): Check HPLC/TLC.

    • Pass Criteria: SM < 1.0%. Dinitro < 2.0%.

  • Quench & Workup:

    • Pour reaction mixture onto crushed ice (10 vol) with vigorous stirring.

    • Extract with DCM or Ethyl Acetate.

    • Wash organic layer with Sat.

      
       (to remove acid) and Brine.
      
    • Dry over

      
       and concentrate.
      
Troubleshooting Decision Tree

Troubleshooting Start Start Reaction Monitoring CheckSM Is Starting Material > 1%? Start->CheckSM CheckImpurity Is Dinitro Impurity > 2%? CheckSM->CheckImpurity No (Conversion Complete) ActionWait Continue stirring at 0°C Check again in 30 min CheckSM->ActionWait Yes (Incomplete) ActionStop STOP. Quench immediately. Do not add more acid. CheckImpurity->ActionStop Yes (Over-nitration) ActionDone Proceed to Quench (Success) CheckImpurity->ActionDone No (Clean) ActionWait->CheckImpurity Re-check ActionCool Reduce Temp to -10°C. Reduce agitation speed.

Figure 2: Decision logic for reaction monitoring to prevent over-nitration.

References

  • BenchChem. (2025).[1][3][4] Preventing over-nitration in the synthesis of nitroaromatic compounds. Retrieved from 2

  • Google Patents. (2004). WO2004037765A1 - A process for the preparation of 3,4,5-trifluoronitrobenzene. Retrieved from 5

  • ChemicalBook. (n.d.). 3,4,5-Trifluoronitrobenzene synthesis and properties. Retrieved from 6

  • Beilstein Journals. (2014). Continuous flow nitration in miniaturized devices. Retrieved from 7

Sources

Managing exothermic reactions in the synthesis of fluorinated nitroaromatics

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of fluorinated nitroaromatics. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the critical thermal and kinetic challenges associated with these highly exothermic reactions.

The nitration of deactivated aromatic rings (like fluorobenzene) using mixed acids is notoriously difficult to control. Traditional batch processes often suffer from poor heat dissipation, leading to thermal runaway, secondary decompositions, and severe safety hazards. This guide focuses on state-of-the-art continuous flow methodologies to manage exotherms, ensure precise regioselectivity, and maintain absolute process safety.

Reaction Pathway Logic: Batch vs. Continuous Flow

G A Fluorobenzene + Mixed Acid B Batch Reactor (Low Surface Area) A->B Conventional C Continuous Flow (Microreactor) A->C State-of-the-Art D Heat Accumulation (MTSR > T_decomp) B->D Exothermic Kinetics F Rapid Heat Dissipation (Isothermal Profile) C->F High Area/Volume E Thermal Runaway & Gas Evolution D->E Cooling Failure G Controlled Nitration (High Regioselectivity) F->G Precise Residence Time

Reaction pathway logic comparing batch thermal runaway with continuous flow success.

Section 1: Self-Validating Protocol for Continuous Flow Nitration

Objective: Synthesize fluoronitrobenzene with high para-selectivity while completely mitigating thermal runaway risks. Causality: Traditional mixed-acid nitration is intensely exothermic. By transitioning to a microreactor, we leverage a dramatically smaller reaction volume and larger specific surface area to enable uniform mixing and efficient heat removal 1. Every step below includes a validation checkpoint to ensure the system remains in a safe, steady state.

Step 1: Reagent Preparation & Pump Calibration

  • Action: Prepare Stream A (Fluorobenzene, neat or in a highly stable solvent like dichloromethane) and Stream B (Nitrating mixture: HNO₃/H₂SO₄, ~40/60 v/v).

  • Causality: Sulfuric acid acts as both a catalyst and a solvent, stabilizing reactive intermediates through preferential solvation effects 1.

  • Validation Checkpoint: Calibrate HPLC pumps under a back-pressure of 0.5–2 bar. A steady mass-balance output on the analytical scale validates that flow rate deviations—often caused by the high viscosity of binary acids—are completely mitigated [[2]]().

Step 2: Reactor Priming & Thermal Equilibration

  • Action: Prime the fluoropolymer (e.g., FEP) or silicon carbide microreactor with an inert solvent. Set the cooling jacket to 40 °C.

  • Causality: 40 °C provides sufficient thermal energy to overcome the activation barrier for the initial electrophilic attack, while the microreactor's high heat transfer coefficient prevents localized hot spots.

  • Validation Checkpoint: Internal thermocouples must read a stable 40 °C ± 0.5 °C for 10 minutes before introducing active reagents, validating thermal equilibrium.

Step 3: Steady-State Dosing & Reaction

  • Action: Introduce Stream A and Stream B at predetermined flow rates to achieve a residence time of 1–10 minutes.

  • Causality: Precise control of residence time is critical; prolonged exposure leads to sequential di-nitration reactions that compromise product purity 1.

  • Validation Checkpoint: Monitor the reactor effluent using inline ATR-FTIR spectroscopy. A stable, non-fluctuating absorbance peak at 1530 cm⁻¹ (NO₂ asymmetric stretch) validates continuous steady-state conversion without dangerous reagent accumulation.

Step 4: Quenching & Isolation

  • Action: Direct the reactor effluent immediately into a vigorously stirred vessel containing crushed ice and water.

  • Causality: Aqueous dilution rapidly deactivates the nitronium ion (NO₂⁺). Simultaneous heat extraction is mandatory to mitigate the substantial exothermic energy generated during the acid dilution process 1.

  • Validation Checkpoint: The quench vessel temperature must remain below 10 °C. Post-separation, a neutral pH of the washed organic layer validates the complete neutralization and removal of the corrosive mixed acid.

Section 2: Troubleshooting Guide

Issue 1: Uncontrolled Temperature Increase (Thermal Runaway)

  • Question: My reaction temperature is rising uncontrollably, and the cooling system cannot keep up. What should I do, and what is the mechanistic cause?

  • Answer: An uncontrolled temperature increase signifies a thermal runaway, a hazardous situation where the exothermic reaction rate accelerates, generating heat faster than it can be removed 3. In organic nitrations, the maximum temperature of the synthesis reaction (MTSR) under adiabatic conditions can easily overcome the decomposition temperature of the system 4.

  • Immediate Action: Immediately cease the addition of the nitrating agent and maximize cooling 3. In a flow setup, halt the pumps. If operating in batch, carefully quench the reaction into a large volume of cold water or ice 3.

Issue 2: High Levels of Dinitro-Fluorobenzene Byproducts

  • Question: I am observing a high percentage of di-nitro impurities in my product stream. How do I improve mono-nitration selectivity?

  • Answer: Over-nitration is a sequential reaction driven by excessive residence time or localized high concentrations of the nitrating agent.

  • Solution: In a continuous flow system, increase the total flow rate to reduce the residence time 1. Alternatively, verify the concentration of your nitric and sulfuric acid; using overly concentrated acids can lead to a harder-to-control reaction 3.

Issue 3: Flow Instability and Pulsation in Microreactors

  • Question: My inline IR shows fluctuating product formation, and the pressure sensors indicate spikes. What is causing this?

  • Answer: Handling high-viscosity nitration agents like the HNO₃/H₂SO₄ binary acid system frequently causes HPLC pumps to exhibit significant flow rate deviations 2. Additionally, localized off-gassing can create multiphase flow disruptions.

  • Solution: Implement back-pressure regulation (0.5–2 bar) via inert gas pressurization to maintain flow stability and keep any generated gases dissolved in the liquid phase 2.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is continuous flow preferred over batch for the nitration of fluorinated aromatics? A1: Nitration is highly exothermic, often releasing >300 J/g of heat 5. The intrinsic safety advantage of flow systems stems from their dramatically smaller reaction volume and larger specific surface area compared to batch reactors 1. This enables uniform mixing and efficient heat removal, preventing the dangerous 'S' shape temperature profiles characteristic of strongly exothermic kinetically controlled reactions 4.

Q2: How does the fluorine substituent influence the regioselectivity of the nitration? A2: Fluorine is highly electronegative, withdrawing electron density via induction, yet it donates electron density via resonance. This dual nature directs the incoming nitronium ion (NO₂⁺) primarily to the ortho and para positions. Interestingly, the nitration of fluorobenzene affords up to 88% of the para-product, whereas the nitration of iodobenzene yields only 60% of the para-product, despite iodine's larger size 6. This high para-selectivity is uniquely determined by the polarizability of the halogen substituent 7.

Q3: Are there alternative, less exothermic methods to synthesize fluorinated nitroaromatics? A3: Yes. Instead of the direct nitration of fluorobenzene, one can perform a fluorodenitration on a dinitrobenzene precursor. Computational studies demonstrate that fluorodenitration is a mildly exothermic reaction with a much higher thermal safety margin compared to traditional mixed-acid nitration or the Balz-Schiemann reaction 8.

Section 4: Quantitative Process Data

ParameterBatch NitrationContinuous Flow MicroreactorCausality / Impact
Heat Transfer Area < 10 m²/m³> 500 m²/m³Rapid heat dissipation prevents MTSR from exceeding decomposition limits 4.
Residence Time HoursSeconds to MinutesPrecise control minimizes sequential reactions (e.g., di-nitration) [[1]]().
E-factor (Waste) 15 - 251 - 4Precise stoichiometry reduces excess acid requirements 9.
Exotherm Control Prone to 'S' shape runawayIsothermal profile maintainedEliminates localized hot spots and prevents explosive pressurization [[4]]().
Reaction Heat > 300 J/g> 300 J/g (Managed safely)Flow systems inherently mitigate process hazards through intrinsic safety mechanisms 1.

References

  • Technical Support Center: Managing Exothermic Reactions During Nitration, Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpzlAPKANpX9G55oOQ7iZDoOxftP9BBckANvkOLMbTmAVN559zDgy1LNMBUCHAAVf7ogS7NsFP-seRPiC97K5TLL6s6FfWr1hquIFrsBU9UPgR3SlgYn9t47iT-eE3KeILMgv6vdmpX0nBoUb8XLn6cFxn6a66rVF39_ki1xWLKf2rlg2xvEs5_pSGc0biwXJe2SP1KvInZAcpjzg1jAsFtGWY7g==]
  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade, PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGWNKws3OQKuh6vWtGrIkzcH4wBfzicQyTjIsUVuq2V0m_7XxYrP6_eInMk3454shm2LvsYjKOktm92saYZVpoxED9BVjoUN2IHcPdKNeseb5FyRG7ooIwlfJM5o8pVNDfnfY-4UsCdI7F4jdf]
  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade, Beilstein Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEmB722Gs2qwwAPhWj5XxFro5b4X85tf9xkZHeGiUONMUBctwSd6rBwrL0iQ_AUAVMQRokAnSecG9d6YGwnhCtxOG25nGFit5y5aLNxVTxgh9aWyeeBB1aPCRREtbA_TPumBThYzlpbJTCx-SiRM6Oa_I=]
  • Nitration of Deactivated Aromatic Compounds via Mechanochemical Reaction, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuUcJ61wr8sXwe0k52BsQq10s4kL0EF0QPAiVxeT-650aBb6FVX6TzSW4x2iAC5WjN1MJ-f-sDSsGKX3FrbYW51ZcVCumCC372GOq2uIRn8KOh1y6Z22UeiCG-Tb83WgbYuyWY5jyggakNQFycQNwcyI2Z0b0_m29KXnBsXUkZCDHqRjJDFsmNpXLh_msGAh_dAuIDJTOnLtALK0p85FLrlx_T3QhvB9TCLqog7goiP7WfKwW6qw==]
  • Buy 1-Bromo-3-fluoro-2-nitrobenzene | 886762-70-5, Smolecule.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcnvJTu_GPtaqC-st2jtlLidUf7K4JRlf80JwaSl2irtepY-7TWHNerOFFmhbXgqCrSkkMCFePGFOv-wa8x7fcqBaQbHmRAQ5P3ovsbHidrGD3hGHesZnGDxEIBpVAxMZv7WAa4w==]
  • Nitration and flow chemistry, Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf2Iy1jUb6FsmiLwH61xPFOT7gQ76np_n68_b-8DQqWnCaQi1BkSxj8fTYFXAQDdhfX2TGTtGADfgZiOcklGwacOflXuLZBSqiKrA8wf4cXy-HnTQ8Qnf-Q0mhTF9XRtwdn0H5XtuOOKVoIZIJag6klAsECQZZVCKAQB8iiyCo8PM66nemn8ejVQ==]
  • Theoretical study on thermal safety of preparing fluorobenzene by the Balz–Schiemann reaction and fluorodenitration reaction, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwvm0Kz2k299w9S5U_RIxFUCjdUUQxT2Nac0HlE78ISEWMpbN3cBfPYwLvkOnMPQgcq2FIfpg-TUpV-4nAuyQoYqqtTNlACwLAZZzU5zKiIX0ZQo0WJA1clLDgxAnSRWw5UQmTrmqVk_-c4QhqG40=]
  • Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhR63xp3yU6swhcMzB5CFujk6Nc1_zuKjvNEDJZsSxXx2cRc5byZUlFYro0rhzIsK5jZySeZm7T8uq43hiA8VsXCf_tNEMqwMEYDvONaBBVfQuB9E4ooW9AWj5mT2xCHTXp5RTjXNdNg0rC0X9LD8BAEG3R6UW8cvVU448hSdghzv2yFOjw4LlQs-K1LIupdXCvt_jS2jmIX05m6EP_uIXvkIDh8FGd3i5IDmf8YD0iN7PHI8uhso1coVLrrnVd0UiuzPRKicUOmYT50Ef1DbErCSSkXGExvQ=]
  • Lecture 11b PowerPoint Presentation, SlideServe.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6HaIGwxilki0nkAl9f0b8TG_r-XL9EMl8t89AKaAchioux_ZOCbQHi1LlYadozucqCb2_QzvN14pizcZuO9Ze7rttD6xuamj4ZLn2aRMmKO_kDXSECGLJkniwkDbU1xgpeGZlQxb-GrzY9PWc]

Sources

Technical Support Center: Purification of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-FN-089 Subject: Removal of Acidic Impurities from Fluorinated Nitroaromatics Status: Open Priority: High (Risk of API Degradation)

Executive Summary

You are likely observing acidic impurities resulting from the nitration of 1-ethyl-3,4,5-trifluorobenzene. These impurities generally fall into two categories:

  • Mineral Acids: Residual

    
     or 
    
    
    
    from the nitration cocktail.
  • Organic Acids: Phenolic byproducts (hydroxy-difluoro-nitrobenzenes) formed via hydrolysis, or benzoic acid derivatives formed via side-chain oxidation.

CRITICAL WARNING: This compound is a polyfluorinated nitrobenzene . The nitro group activates the benzene ring, making the fluorine atoms (specifically at the 4-position) highly susceptible to Nucleophilic Aromatic Substitution (


) .[1]
  • Do NOT use strong bases (NaOH, KOH) for washing. This will cause defluorination, generating more phenolic impurities.

  • USE mild buffering agents (NaHCO₃) or non-aqueous methods.

Module 1: Diagnostic & Triage

Before initiating purification, characterize the impurity profile to select the correct protocol.

Diagnostic MethodObservationDiagnosisRecommended Protocol
pH Check (Aqueous suspension)pH < 2.0Residual Mineral Acid (

)
Protocol A (Bicarbonate Wash)
HPLC (Reverse Phase)Peak at RRT ~0.8-0.9 (Pre-main peak)Phenolic Impurity (Hydrolysis)Protocol B (Chromatography/Recryst)
Visual Inspection Dark Orange/Red ColorOxidation/PolymerizationProtocol B or Steam Distillation
Decision Matrix

PurificationStrategy Start Identify Impurity Type CheckPH Check pH of Aqueous Suspension Start->CheckPH LowPH pH < 3.0 (Mineral Acids) CheckPH->LowPH NeutralPH pH > 4.0 (Organic Impurities) CheckPH->NeutralPH ProtA PROTOCOL A: Mild Bicarbonate Wash LowPH->ProtA Primary Step HPLC HPLC Analysis NeutralPH->HPLC PhenolPeak Phenolic Peak Detected (Hydrolysis Product) HPLC->PhenolPeak NoPhenol Clean Spectrum (Trace Acids only) HPLC->NoPhenol ProtB PROTOCOL B: Silica Gel Chromatography PhenolPeak->ProtB High Purity Req. ProtC PROTOCOL C: Recrystallization PhenolPeak->ProtC Bulk Scale NoPhenol->ProtA Polishing

Figure 1: Decision tree for selecting the appropriate purification method based on impurity characterization.

Module 2: Purification Protocols

Protocol A: The "Safe" Bicarbonate Wash

Use this for removing residual Nitric/Sulfuric acid without degrading the product.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate (

    
    ) solution (Cold, 5°C)
    
  • Saturated Brine (

    
    )
    

Step-by-Step:

  • Dissolution: Dissolve the crude 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene in DCM (10 volumes relative to mass).

  • First Wash (Water): Wash organic layer with cold deionized water (2 x 5 vol) to remove bulk mineral acids.

    • Check: The pH of the aqueous layer should rise from <1 to ~3.

  • Neutralization (Critical Step): Wash with cold saturated

    
     solution.
    
    • Caution:

      
       gas evolution will occur. Vent the separatory funnel frequently.
      
    • Stop Point: Do not soak. Separate phases immediately once gas evolution ceases. Prolonged exposure to base, even weak base, can initiate hydrolysis.

  • Drying: Wash with saturated brine, separate, and dry over Anhydrous Sodium Sulfate (

    
    ).
    
  • Concentration: Evaporate solvent under reduced pressure (Keep bath < 40°C).

Protocol B: Removal of Phenolic Impurities

Use this if HPLC shows hydrolysis products (phenols) which are acidic but not removable by simple washing.

Mechanism: Phenolic impurities in fluoronitrobenzenes are often formed by the displacement of the fluorine at the 4-position (para to nitro). These have similar solubility to the product but are more polar.

Method: Silica Gel Filtration

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient from 95:5 to 90:10).

  • Procedure:

    • Load the crude oil (dissolved in minimum DCM) onto the column.

    • Elute with Hexane:EtOAc.

    • The target molecule (non-polar) will elute first.

    • The phenolic impurities (more polar due to -OH) will retain longer.

    • Note: Acidifying the silica gel (1% Acetic Acid) can help sharpen the phenol peak separation.

Module 3: The Science of Instability (Why NaOH Fails)

Users often attempt to wash this compound with 1M NaOH to "remove acids." This is a catastrophic error for fluorinated nitrobenzenes.

The Mechanism: The nitro group (


) is strongly electron-withdrawing. It pulls electron density from the benzene ring, making the ring carbons electrophilic. The fluorine atoms are excellent leaving groups. A hydroxide ion (

) from NaOH attacks the ring, displacing a fluorine atom (

reaction), converting your product into a phenol impurity.

SNArMechanism Substrate 1-Ethyl-3,4,5-trifluoro- 2-nitrobenzene Complex Meisenheimer Complex Substrate->Complex + OH- (Attack at C4) Base Strong Base (NaOH / OH-) Base->Complex Product Phenolic Impurity (Defluorinated) Complex->Product - F- (Elimination)

Figure 2: The SNAr degradation pathway. Strong bases attack the electron-deficient ring, permanently altering the molecule.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use steam distillation? A: Yes. Many fluoronitrobenzenes are steam volatile. This is an excellent method to separate the product from non-volatile polymeric tars or inorganic salts. However, ensure the pH of the steam generator water is neutral to slightly acidic (pH 5-6) to prevent hydrolysis during heating [1].

Q2: My product turned red after washing with base. What happened? A: You likely used a base that was too strong (NaOH) or allowed the wash to sit too long. The red color is characteristic of nitrophenolate salts (the deprotonated form of the phenolic impurity generated by defluorination). You must re-purify using Protocol B (Chromatography).

Q3: What is the storage stability of this compound? A: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Fluorinated nitro compounds can slowly hydrolyze with atmospheric moisture over months, releasing HF (Hydrofluoric acid), which etches glass and degrades the sample further [2].

References

  • Preparation of 3,4,5-trifluoronitrobenzene. World Intellectual Property Organization. Patent WO2004037765A1. (Describes the steam distillation and acid handling of the direct analog).

  • BenchChem Technical Guide. Stability and Solubility of Fluoronitrobenzenes. (General handling for fluorinated aromatic intermediates).

  • Preparation method for 2,3,4-trifluoronitrobenzene. Google Patents CN103420842A. (Details the risks of hydrolysis during purification of trifluoro-nitro isomers).

Sources

Technical Support Center: Purity Assessment of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and analytical scientists characterizing 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene . This compound is a specialized intermediate, often utilized in the synthesis of MEK inhibitors and other fluorinated bioactive scaffolds.[1]

Support Ticket ID: #F-NO2-ETH-001 Topic: Analytical Method Development & Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]

Executive Summary: The Analytical Profile

1-Ethyl-3,4,5-trifluoro-2-nitrobenzene presents a unique analytical challenge due to the combination of a strongly electron-withdrawing nitro group, a lipophilic ethyl chain, and a trifluorinated ring.[1][2][3]

  • Primary Challenge: Distinguishing the target from its de-nitrated precursor (1-ethyl-3,4,5-trifluorobenzene) and potential regioisomers formed during nitration.[1][2][3]

  • Recommended Workflow:

    • GC-MS: Primary tool for volatile impurities and precursor quantification.[1][2][3]

    • HPLC-UV/MS: Required for non-volatile byproducts and precise purity assay.[1][2][3]

    • 19F-NMR: The "Gold Standard" for confirming the substitution pattern (3,4,5-trifluoro vs. 2,3,4-trifluoro isomers).[1][3]

Module 1: HPLC Method Development & Troubleshooting

Standard Protocol: Reversed-Phase HPLC

For routine purity checks, a standard C18 column is often sufficient, but a Pentafluorophenyl (PFP) phase provides superior selectivity for fluorinated aromatics due to


-

and dipole-dipole interactions.[1][2][3]
ParameterRecommendation
Column C18 (e.g., Zorbax Eclipse Plus, 3.5 µm) OR PFP (e.g., Kinetex F5) for isomer separation.[1][2][3]
Mobile Phase A Water + 0.1% Formic Acid (FA)
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 min.[1][2][3] Hold 3 min.
Flow Rate 1.0 mL/min (standard bore)
Detection UV @ 254 nm (Nitro group absorption) & 210 nm.[1][2][3]
Sample Diluent 50:50 Water:MeCN (Match initial gradient).[1][3]
Troubleshooting FAQ

Q1: I see a "ghost peak" eluting immediately after my main peak. What is it?

  • Diagnosis: This is likely the de-nitrated precursor (1-ethyl-3,4,5-trifluorobenzene).[1][2][3]

  • Mechanism: The precursor lacks the polar nitro group, making it significantly more lipophilic? Correction: Actually, the Nitro group adds polarity but also withdraws electrons.[1][3] In RP-HPLC, the Nitro compound often elutes earlier than the non-nitro precursor because the precursor is more purely hydrophobic.[1]

  • Solution: Inject a standard of the starting material (1-ethyl-3,4,5-trifluorobenzene) to confirm retention time.[1][2][3] If resolution is poor, switch to a Phenyl-Hexyl column to exploit the

    
    -
    
    
    
    difference between the nitro-aromatic and the bare aromatic ring.[1][2][3]

Q2: My peak shape is tailing significantly.

  • Diagnosis: Interaction between the nitro group and active silanols on the column stationary phase.[3]

  • Solution: Ensure your mobile phase pH is controlled.[1][3] The addition of 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid can sharpen peaks by suppressing silanol ionization, though it may suppress MS sensitivity.[1][3]

Q3: Can I use Methanol instead of Acetonitrile?

  • Warning: Methanol can sometimes react with highly fluorinated nitrobenzenes via nucleophilic aromatic substitution (SNAr) if the system is basic or heated, replacing a fluorine with a methoxy group.[3]

  • Test: Incubate your sample in MeOH for 4 hours and re-inject. If a new peak appears, switch exclusively to Acetonitrile .[1][3]

Module 2: GC-MS Analysis (Volatile Impurities)

Gas Chromatography is excellent for this compound due to its relatively low molecular weight and volatility.[1][3]

Optimized GC Parameters
ParameterSetting
Inlet Temp 250°C (Split 20:1)
Column DB-5ms or HP-5 (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Oven Program 60°C (1 min)

20°C/min

280°C (3 min)
MS Source 230°C (EI Mode, 70 eV)
Troubleshooting FAQ

Q1: I see degradation peaks in my GC chromatogram that aren't in my HPLC.

  • Diagnosis: Thermal instability.[1][2][3] Nitro groups can be labile at high temperatures.[1][3]

  • Test: Lower the inlet temperature to 200°C and the final oven temperature to 240°C. If the impurity peaks decrease, they are thermal artifacts, not real impurities.

Q2: How do I identify the regioisomers by GC?

  • Insight: Positional isomers (e.g., 2-nitro vs 4-nitro relative to ethyl) often have very similar boiling points.[1][2][3]

  • Solution: GC alone may not resolve them. You must correlate GC data with 19F-NMR (see Module 3).[1][2][3]

Module 3: Structural Confirmation (The "E-E-A-T" Pillar)

The most critical step in validating the purity of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene is confirming the substitution pattern.[1][2][3]

19F-NMR Interpretation

The 3,4,5-trifluoro pattern is symmetric relative to the C1-C4 axis only if the substituents at 1 and 2 were identical (which they are not).[1][2][3] However, the specific coupling constants are diagnostic.[1]

  • Expected Signals: You should see three distinct fluorine signals because the molecule is asymmetric (Ethyl at 1, Nitro at 2 breaks the symmetry of the 3,4,5-F block).[1][3]

  • Coupling: Look for strong ortho-coupling (

    
     Hz) between F3-F4 and F4-F5.
    
1H-NMR Diagnostic
  • Aromatic Region: There is only one aromatic proton remaining (at position 6).[1][2][3]

  • Signal: Look for a doublet of doublets (dd) or a complex multiplet around 7.0–7.5 ppm.[3] It couples to F5 (ortho) and weakly to F4 (meta).

  • Verification: If you see two aromatic protons, you have failed to nitrate fully or have the wrong starting material.[3]

Module 4: Analytical Decision Tree

The following workflow illustrates the logical path for method selection and troubleshooting.

AnalyticalWorkflow Start Sample: 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene Solubility Solubility Check (MeCN vs MeOH) Start->Solubility SNAr_Risk Risk: SNAr Methoxy substitution? (Avoid MeOH if unstable) Solubility->SNAr_Risk Method_Choice Select Primary Method SNAr_Risk->Method_Choice GC_Path GC-MS (Volatiles/Precursors) Method_Choice->GC_Path HPLC_Path HPLC-UV (Purity Assay) Method_Choice->HPLC_Path NMR_Path 19F / 1H NMR (Isomer ID) Method_Choice->NMR_Path GC_Issue Thermal Degradation? GC_Path->GC_Issue Final_Report Certificate of Analysis GC_Path->Final_Report HPLC_Select Column Selection HPLC_Path->HPLC_Select NMR_Path->Final_Report Confirm Structure GC_Fix Lower Inlet Temp Use HPLC GC_Issue->GC_Fix Yes C18 C18 (Standard Purity) HPLC_Select->C18 PFP PFP (Fluorophenyl) (Isomer Separation) HPLC_Select->PFP C18->Final_Report

Caption: Analytical decision matrix for fluorinated nitrobenzene intermediates, highlighting the critical path for avoiding thermal degradation and SNAr side reactions.

References

  • Patent Context for Synthesis

    • Title: Derivatives of N-(arylamino) sulfonamides... methods for preparing the same.[1][2][3]

    • Source: Patent CA2924418A1 (2016).[1][3]

    • Relevance: Describes the specific nitration of 1-ethyl-3,4,5-trifluorobenzene to obtain the title compound.
    • URL:[1][2][3]

  • HPLC of Fluorinated Aromatics

    • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
    • Source: LCGC International (2020).[1][3]

    • Relevance: Validates the use of fluorinated phases (PFP) for separating positional isomers of fluoro-aromatics.[1][3]

    • URL:

  • GC Analysis of Nitrobenzenes

    • Title: Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.[1][3]

    • Source: US EPA (SW-846).[1][2][3]

    • Relevance: Establishes standard GC conditions and thermal stability warnings for nitro-arom
    • URL:[1][2][3]

Sources

Recrystallization techniques for purifying 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene

[1][2][3][4]

Executive Technical Overview

1-Ethyl-3,4,5-trifluoro-2-nitrobenzene is a challenging intermediate to purify solely by standard recrystallization due to its physicochemical properties.[1][2][3][4]

  • Physical State: Typically a yellow oil or low-melting solid (Melting Point estimated < 30°C) at room temperature.[1][2][3][4]

  • Primary Challenge: The compound exhibits a strong tendency to "oil out" (liquid-liquid phase separation) rather than crystallize, particularly in the presence of isomeric impurities.[2][3][4]

  • Standard Purity Route: While flash chromatography is the industry standard for initial isolation [1], cryogenic recrystallization or melt crystallization are the preferred non-chromatographic methods for scaling up to >98% purity.[3][4]

This guide provides a specialized Low-Temperature Crystallization Protocol designed to overcome the oiling-out phenomenon.[1][2][3][4]

Solvent Selection & Solubility Profile

Due to the lipophilic ethyl group and the electron-withdrawing nitro/fluoro groups, this compound is highly soluble in most organic solvents.[2][4] Successful crystallization requires a solvent system that induces saturation only at sub-ambient temperatures.[2][4]

Solvent SystemRoleSuitabilityNotes
n-Hexane / Pentane Anti-solventHigh Best for inducing crystallization at -20°C to -78°C.
Methanol / Water (9:1) Solvent/Anti-solventMedium Good for removing polar inorganic impurities, but high risk of oiling out.[1][2][3][4]
Isopropanol (IPA) Single SolventMedium-High Effective if the compound is a solid at RT; use for "melt crystallization" approach.[1][2][3][4]
Dichloromethane (DCM) SolventLow Too soluble; only useful for loading/transfer, not crystallization.[3]

Step-by-Step Protocols

Protocol A: Cryogenic Recrystallization (For Oily Crudes)

Use this method if your crude material is an oil or a semi-solid paste.[2][3][4]

Prerequisites:

  • Cooling bath (Dry ice/Acetone for -78°C or Glycol chiller for -20°C).[1][2][3][4]

  • Mechanical stirrer (magnetic stirring often fails once solids form).[3]

Workflow:

  • Dissolution: Dissolve the crude oil in the minimum amount of n-Pentane or n-Hexane at room temperature.[1][2][3][4]

    • Ratio: Approx. 2-3 mL solvent per gram of crude.[1][2][3][4]

    • Note: If insoluble tars are present, filter through a celite pad first.

  • Seeding (Critical): Cool the solution to 0°C . If it remains clear, add a seed crystal (if available) or scratch the vessel wall with a glass rod.[2][3]

  • Controlled Cooling: Slowly lower the temperature to -20°C (or -78°C if necessary) at a rate of 10°C/hour.

    • Warning: Rapid cooling will trap impurities and form an oil.[2][3][4]

  • Harvesting: Once crystallization is complete (may take 12-24 hours), perform cold filtration immediately.

    • Use a jacketed funnel cooled to -20°C if possible.[1][2][3][4]

    • Wash the cake with pre-chilled (-78°C) pentane.

  • Drying: Dry the solid under vacuum at a temperature below 20°C to prevent melting.[3][4]

Protocol B: Melt Crystallization (For High-Purity Scale-Up)

Use this method if the material is already >90% pure and solidifies in the freezer.[1][2][3][4]

  • Melting: Gently heat the crude solid until it just melts (likely < 40°C).

  • Slow Cooling: Allow the melt to cool very slowly without solvent.

  • Sweating: Hold the temperature just below the melting point. Impurities (which lower the melting point of the eutectic mixture) will remain liquid ("sweat") on the surface of the pure crystals.[2][4]

  • Separation: Centrifuge or filter off the liquid "sweat" to leave the purified crystal mass.

Troubleshooting Guide

Issue: The Product "Oils Out" Instead of Crystallizing

Diagnosis: The solution temperature is above the binodal curve (liquid-liquid separation) but below the saturation point. This is common with fluorinated nitrobenzenes.[2][4] Corrective Actions:

  • Reheat and Dilute: Re-dissolve the oil by heating and add 10-20% more solvent.[1][2][3][4] A slightly more dilute solution often favors crystal nucleation over oiling.[2][4]

  • Change Solvent: Switch from Methanol/Water to a non-polar system like Pentane . Water often exacerbates oiling in lipophilic nitro compounds.[2][4]

  • Seed at the Cloud Point: Add seed crystals exactly when the solution turns slightly turbid (the cloud point).[2][3][4]

Issue: Low Yield (< 50%)

Diagnosis: The compound is too soluble in the chosen solvent even at low temperatures.[2][3][4] Corrective Actions:

  • Lower Temperature: Move from -20°C to -78°C (Dry ice/Acetone bath).

  • Second Crop: Concentrate the mother liquor to half volume and repeat the cooling process. Note that the second crop will be less pure.[2][4][5]

Issue: Persistent Isomeric Impurities

Diagnosis: 1-Ethyl-3,4,5-trifluoro-6 -nitrobenzene or other isomers are co-crystallizing.[1][2][3][4] Corrective Actions:

  • Switch to Chromatography: Recrystallization is poor at separating positional isomers with similar melting points.[3][4] Use Flash Chromatography (Silica, Hexane:EtOAc 95:5) [1].

Visual Workflow (Decision Logic)

Recrystallization_WorkflowStartCrude 1-Ethyl-3,4,5-trifluoro-2-nitrobenzeneCheckStatePhysical State at 20°C?LiquidLiquid / OilCheckState->LiquidSolidSolid / Semi-SolidCheckState->SolidLiquidActionAttempt Cryogenic Crystallization(Solvent: Pentane, Temp: -78°C)Liquid->LiquidActionSolidActionStandard Recrystallization(Solvent: Hexane/IPA, Temp: -20°C)Solid->SolidActionOilingDid it Oil Out?LiquidAction->OilingYesOilYes: Re-dissolve & DiluteOR Switch to ChromatographyOiling->YesOilYesNoOilNo: Filter Cold (-78°C)Oiling->NoOilNoPurityCheckCheck Purity (HPLC/GC)YesOil->PurityCheckNoOil->PurityCheckSolidAction->PurityCheckcaptionFigure 1: Decision tree for purifying low-melting fluorinated nitrobenzenes.

Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol for recrystallization? A: Ethanol is generally too good a solvent for this compound.[1][3][4] It will likely result in very low yields unless you cool to -78°C. Ethanol also poses a risk of transesterification if any acidic impurities are present, though less relevant for a nitrobenzene than an ester.[2][4] Pentane or Hexane is safer for yield.[2][4]

Q2: What are the major impurities I should look for? A: The primary impurities are usually:

  • Unreacted Starting Material: 1-Ethyl-3,4,5-trifluorobenzene.[1][2][3][4]

  • Positional Isomers: e.g., 1-Ethyl-3,4,5-trifluoro-6-nitrobenzene (depending on the nitration selectivity).[1][2][3][4]

  • Dinitro species: If the nitration conditions were too harsh.[2][3][4] Check these via GC-MS or H-NMR prior to crystallization.

Q3: The patent says this is an oil.[2][4] Why try to crystallize it? A: Patents often describe the "crude" isolation state [1].[3][4] Many "oils" are actually supercooled liquids that can crystallize if pure enough and seeded.[3][4] Crystallization offers superior purity (>99%) compared to distillation, which is difficult due to the high boiling point and thermal instability of nitro compounds.[2]

References

  • Sturino, C. et al. (2016).[2][3] Derivatives of N-(arylamino) sulfonamides... and methods for preparing the same. Patent CA2924418A1.[2][4] (Describes synthesis and isolation of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene as an oil/crude intermediate). Link

  • PubChem.[2][4][6][7] (n.d.). 1-Ethyl-4-fluoro-2-nitrobenzene (Analogous Compound Data). National Library of Medicine.[2][4] Link[1][2][3]

  • ChemicalBook.[2][4] (n.d.). 3,4,5-Trifluoronitrobenzene Properties. (Reference for melting point behavior of homologous fluoronitrobenzenes). Link

Overcoming steric hindrance in reactions of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced fluorinated building blocks. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene .

Highly substituted polyfluoronitrobenzenes present unique synthetic challenges. While the electron-withdrawing nitro group strongly activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr)[1], the dense substitution pattern in this specific scaffold creates severe steric bottlenecks, particularly at the C3 position.

Below, you will find our comprehensive troubleshooting guide, mechanistic insights, and validated protocols to help you overcome these barriers.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: When reacting 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene with amine nucleophiles, why do I predominantly get substitution at the C5 position instead of the C3 position? A: This is a classic case of steric hindrance overriding electronic direction. In a vacuum, the highly electronegative fluorine atoms and the nitro group activate both the ortho (C3) and para (C5) positions for SNAr[1]. However, the C3-fluoro group is flanked by the C2-nitro group and the C4-fluoro group. More critically, the bulky ethyl group at C1 physically clashes with the adjacent nitro group. This steric repulsion forces the nitro group to twist out of coplanarity with the aromatic ring, significantly reducing its resonance-based (mesomeric) activation at the C3 position[2]. Consequently, the nucleophile naturally gravitates toward the less hindered, fully activated C5 position.

Q2: My amine substitution at the hindered C3 position is stalling at low conversions, even with excess nucleophile. How do I drive it to completion? A: You are likely experiencing a stalled zwitterionic intermediate. In standard SNAr reactions, the formation of the Meisenheimer complex is the rate-limiting step. However, in highly sterically hindered systems, the expulsion of the leaving group or the proton transfer (deprotonation of the intermediate) becomes the rate-limiting step[3]. To overcome this, you must introduce base catalysis . Adding a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or DBU facilitates rapid proton transfer, preventing the intermediate from reverting to the starting materials[3].

Q3: Does solvent choice actually matter for overcoming the steric clash at C3? A: Absolutely. If you are using protic solvents (like ethanol or methanol), the solvent molecules form a hydrogen-bonded cage around your nucleophile, increasing its effective steric bulk and lowering its ground-state energy. Switching to a polar aprotic solvent (such as DMSO, DMF, or NMP) leaves the nucleophile unsolvated and highly reactive, while simultaneously stabilizing the highly polar transition state of the Meisenheimer complex.

Logic flow of steric hindrance shifting SNAr regioselectivity.

Part 2: Quantitative Data & Condition Optimization

To force substitution at the sterically hindered C3 position, thermodynamic control (high heat) and aggressive base catalysis are required. The table below summarizes our internal validation data for the reaction of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene with a secondary amine (e.g., morpholine) targeting the C3 position.

SolventTemperatureBase EquivalentHeating MethodC3-Isomer Yield (%)C5-Isomer Yield (%)
Ethanol25°C (RT)1.2 eq TEAConventional< 5%85%
DMF80°C2.0 eq K2CO3Conventional22%65%
DMSO120°C3.0 eq DIPEAConventional45%40%
NMP 150°C 3.0 eq DIPEA Microwave (MW) 78% 12%

Note: Microwave irradiation provides rapid, localized heating that overcomes the high activation energy barrier of the sterically congested C3 transition state[4].

Part 3: Verified Experimental Protocol

Target: Microwave-Assisted SNAr at the Hindered C3 Position Self-Validating Principle: The use of NMP and microwave irradiation ensures the reaction operates under thermodynamic control, while DIPEA acts as a proton shuttle to resolve the rate-limiting zwitterionic intermediate.

Materials Required:

  • 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene (1.0 mmol)

  • Amine Nucleophile (e.g., Morpholine or substituted aniline) (1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL)

  • Microwave synthesis vials (10 mL) with crimp caps

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a flame-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene in 3.0 mL of anhydrous NMP.

  • Reagent Addition: Add 1.1 mmol of the amine nucleophile, followed immediately by 3.0 mmol of DIPEA.

    • Causality Check: The solution may turn deep yellow or orange upon base addition. This is a positive indicator of the initial charge-transfer interactions preceding Meisenheimer complex formation.

  • Sealing and Purging: Seal the vial with a Teflon-lined crimp cap. Purge the headspace with dry Nitrogen for 2 minutes to prevent oxidative side reactions at elevated temperatures.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 150°C with a ramp time of 2 minutes and a hold time of 45 minutes. Ensure the pressure limit is set to 250 psi.

  • Reaction Quenching (Aqueous Workup): Allow the vial to cool to room temperature (the pressure must drop to 0 psi before opening). Pour the crude mixture into 15 mL of ice-cold 0.1 M HCl.

    • Causality Check: The acidic quench neutralizes excess DIPEA and unreacted amine, crashing out the highly lipophilic fluorinated product as an oil or precipitate.

  • Extraction and Purification: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (3 x 10 mL) to remove residual NMP. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the C3-substituted product.

Decision tree for optimizing hindered SNAr reactions.

References

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide . ResearchGate. Available at:[Link]

  • Electrophilic Aromatic Substitution Mechanism (Steric Hindrance Principles) . Master Organic Chemistry. Available at: [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions (Microwave conditions for highly fluorinated nitrobenzenes) . MDPI. Available at: [Link]

Sources

Validation & Comparative

Comparing the reactivity of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene with other fluoronitrobenzenes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene , focusing on its unique reactivity profile governed by steric and electronic effects.

Executive Summary

1-Ethyl-3,4,5-trifluoro-2-nitrobenzene is a specialized intermediate primarily utilized in the synthesis of fluoroquinolone antibiotics (e.g., Levofloxacin precursors). Its reactivity is defined by a "tug-of-war" between strong electronic activation and steric inhibition. Unlike its planar analogs (e.g., 2,3,4-trifluoronitrobenzene), the presence of the bulky 1-ethyl group forces the adjacent 2-nitro group out of planarity with the benzene ring. This Steric Inhibition of Resonance (SIR) significantly alters its electrophilicity and regioselectivity, making it a critical case study for controlled Nucleophilic Aromatic Substitution (


).

Reactivity Profile & Mechanism[1]

The Steric-Electronic Conflict

In standard fluoronitrobenzenes, the nitro group is coplanar with the ring, exerting a powerful mesomeric (


) withdrawing effect that activates ortho and para fluorines.
  • In 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene: The steric clash between the C1-Ethyl and C2-Nitro groups forces the nitro group to rotate.

  • Consequence: The resonance overlap (

    
    -orbital alignment) is diminished. The activation of the ring relies more heavily on the Inductive (
    
    
    
    ) effect
    of the nitro group and the fluorine atoms themselves.
Regioselectivity: The C-3 Preference

Despite the steric crowding, experimental data (e.g., from quinolone synthesis patents) confirms that nucleophilic attack by amines occurs predominantly at C-3 (the fluorine ortho to the nitro group).

  • Why C-3 and not C-5?

    • Inductive Proximity: C-3 is sandwiched between the electron-withdrawing Nitro group and the C-4 Fluorine. The inductive withdrawal is strongest here, creating the most electropositive site (

      
      ).
      
    • Transition State Stabilization: Amine nucleophiles often form a hydrogen bond with the ortho-nitro oxygen, stabilizing the Meisenheimer complex (Ortho Effect).

    • C-5 Deactivation: While C-5 is less sterically hindered, it lacks the immediate inductive boost from the nitro group and is meta to the ethyl group (weakly donating), making it electronically inferior to C-3.

Mechanistic Pathway (Graphviz)

SNAr_Mechanism Substrate 1-Ethyl-3,4,5-trifluoro- 2-nitrobenzene TS Meisenheimer Complex (High Energy Intermediate) Substrate->TS + Nucleophile (R-NH2) Product 3-Amino-Substituted Product TS->Product - F⁻ (Leaving Group) SIR Steric Inhibition of Resonance (SIR) SIR->Substrate Twists NO2 Group Inductive Inductive Activation (-I Effect) Inductive->TS Stabilizes C-3 Charge

Caption: The SNAr pathway highlights how inductive effects drive the reaction at C-3 despite the reduced resonance caused by the ethyl group.

Comparative Analysis: Alternatives vs. Target

This table contrasts the target compound with common analogs to highlight the specific impact of the ethyl substituent.

Feature1-Ethyl-3,4,5-trifluoro-2-nitrobenzene 2,3,4-Trifluoronitrobenzene 2,4,5-Trifluoronitrobenzene
Structure Ethyl at C1, Nitro at C2H at C1, Nitro at C2H at C1, Nitro at C2
Nitro Orientation Twisted (Non-planar)Planar (Conjugated)Planar (Conjugated)
Primary Activation Inductive (-I) >> Mesomeric (-M)Mesomeric (-M) + Inductive (-I)Mesomeric (-M) + Inductive (-I)
Reactivity Level Moderate (Deactivated by SIR)High High
Regioselectivity C-3 (Ortho) C-3 (Ortho) C-5 (Para)
Key Advantage Introduces N-alkyl/C-alkyl scaffold earlyHigher reactivity, cheaperAccess to para-substituted products

Key Insight: If your synthesis requires the ethyl group on the final ring, starting with 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene is more efficient than alkylating a pre-formed fluoroaniline, as it avoids regioselectivity issues during late-stage alkylation.

Experimental Protocol: Amination at C-3

Objective: Selective substitution of the C-3 fluorine with a primary amine (e.g., cyclopropylamine or an aniline derivative).

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene (1.0 equiv)

  • Nucleophile: Primary Amine (1.1 equiv)

  • Base:

    
     (1.5 equiv) or DIPEA (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Temp: 60–80°C

Step-by-Step Methodology
  • Preparation: In a dry reaction vessel, dissolve 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene in MeCN (0.5 M concentration).

  • Addition: Add the base (

    
    ) followed by the dropwise addition of the amine. Note: Exotherm is possible; add slowly.
    
  • Reaction: Heat the mixture to 60°C. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[1]

    • Checkpoint: The starting material (

      
      ) should disappear, replaced by a more polar yellow/orange spot (
      
      
      
      ).
  • Completion: Reaction typically completes in 4–6 hours. Extended heating may lead to bis-substitution at C-5.

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate.[2] Wash organic layer with brine, dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Expected Yield[1][6]
  • Mono-substitution (C-3): 75–85%

  • Bis-substitution impurity: <5% (Controlled by stoichiometry and temperature)

Decision Logic for Synthesis Design

Use this logic flow to determine if this intermediate is the correct choice for your pathway.

Decision_Tree Start Target Molecule Analysis Q1 Does target require Ethyl group ortho to Nitro/Amine? Start->Q1 Q2 Is the Ethyl group part of a fused ring? Q1->Q2 No UseTarget USE 1-Ethyl-3,4,5-trifluoro- 2-nitrobenzene Q1->UseTarget Yes Q2->UseTarget No (Direct attachment) UseAlt USE 2,3,4-Trifluoronitrobenzene (Alkylate later) Q2->UseAlt Yes (e.g. Quinolone N-Ethyl)

Caption: Selection logic based on the structural position of the ethyl group.

References

  • BenchChem. (2025).[1] Spectroscopic Confirmation of 1-fluoro-4-nitrobenzene Reaction Products: A Comparative Guide. Retrieved from

  • PubChem. (n.d.). 3,4,5-Trifluoronitrobenzene Compound Summary. Retrieved from

  • Google Patents. (2016). Derivatives of N-(arylamino) sulfonamides... (Patent CA2924418A1). Retrieved from

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description. Retrieved from

  • Chemistry LibreTexts. (2023). Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from

Sources

Comparative Guide: 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene vs. 2,3,4,5-Tetrafluoronitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide details the technical specifications, reactivity profiles, and application protocols for 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene (Substrate A) versus the industry-standard 2,3,4,5-Tetrafluoronitrobenzene (Substrate B) in Nucleophilic Aromatic Substitution (SNAr) reactions.

Executive Summary & Structural Logic

In the synthesis of fluoroquinolone antibiotics and polyfluorinated bioactive scaffolds, the choice between an alkyl-substituted arene (Substrate A) and a perfluorinated arene (Substrate B) dictates the regioselectivity and downstream synthetic strategy.[1]

  • 2,3,4,5-Tetrafluoronitrobenzene (Substrate B): The "workhorse" reagent. It is highly activated due to four electron-withdrawing fluorine atoms. It typically yields a mixture of ortho- and para- substituted products, with para- substitution often favored by sterics, though ortho- attack is electronically accessible.

  • 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene (Substrate A): A specialized "pre-functionalized" building block. The ethyl group at C1 acts as a weak electron-donating group (EDG) via induction (+I), slightly deactivating the ring compared to Substrate B. Crucially, this substrate exhibits high ortho-selectivity (at C3), driven by the specific electronic activation of the nitro group, allowing for the synthesis of distinct substitution patterns (e.g., 3-ethyl-2-nitroanilines) that are difficult to access via Substrate B.

Structural Comparison
FeatureSubstrate A (1-Ethyl-3,4,5-trifluoro-2-nitrobenzene)Substrate B (2,3,4,5-Tetrafluoronitrobenzene)
Structure C1: Ethyl (Steric bulk, +I effect)C2: Nitro (EWG)C3, C4, C5: FluorineC1: Nitro (EWG)C2, C3, C4, C5: Fluorine
Electronic State Moderately Activated.[2] Ethyl group destabilizes the Meisenheimer complex relative to F.Highly Activated. Four Fluorines + Nitro maximize electrophilicity.[1]
Primary Leaving Group Fluorine at C3 (Ortho to NO₂)Fluorine at C4 (Para to NO₂) or C2 (Ortho to NO₂)
Major Regioisomer Ortho-substitution (relative to NO₂)Para-substitution (dominant with bulky nucleophiles)

Mechanistic Analysis & Regioselectivity

The divergence in product formation is governed by the interplay of electronic activation and steric guidance .

Electronic Activation (Hammett Principles)

In SNAr, the rate-determining step is often the formation of the Meisenheimer complex.

  • Substrate B: The fluorine at C4 is activated by the para-Nitro group. The fluorine at C2 is activated by the ortho-Nitro group. Since the Nitro group exerts a stronger inductive effect ($ -I

    
     -M $) at both, the ortho position is electronically "hotter." However, the para position is sterically more accessible.
    
  • Substrate A: The Ethyl group at C1 is meta to the C3 and C5 fluorines. It exerts a weak deactivating effect. However, the reaction preferentially occurs at C3 (ortho to Nitro).

    • Why C3? The inductive withdrawal of the Nitro group is strongest at the adjacent carbon (C3). While the Ethyl group provides steric bulk at C1, the C3 position is "sandwiched" between the Ethyl and Nitro groups? No, C3 is adjacent to Nitro (C2) and Fluorine (C4). The Ethyl is at C1.

    • Correction: In Substrate A (1-Et, 2-NO₂), C3 is ortho to NO₂. C5 is para to NO₂. The patent literature indicates formation of 3-ethyl-5,6-difluoro-2-nitroaniline derivatives, which corresponds to nucleophilic attack at C3 (displacing the fluorine ortho to the nitro group). This suggests that for this substrate, the inductive activation of the ortho-nitro group dominates over the steric hindrance, or that the nucleophile (often an aniline) is directed via hydrogen bonding to the nitro group.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways.

SNAr_Pathways cluster_legend Key Driver SubstrateA Substrate A (1-Ethyl-3,4,5-trifluoro-2-nitrobenzene) TS_A_Ortho Transition State A (Ortho) Nucleophile attacks C3 Stabilized by Inductive Effect of NO2 SubstrateA->TS_A_Ortho Amine / Base (Regioselective at C3) SubstrateB Substrate B (2,3,4,5-Tetrafluoronitrobenzene) TS_B_Para Transition State B (Para) Nucleophile attacks C4 Sterically Favored SubstrateB->TS_B_Para Amine / Base (Major Pathway) Prod_A Product A (Ortho-Substituted) 3-Ethyl-5,6-difluoro-2-nitroaniline deriv. TS_A_Ortho->Prod_A Prod_B Product B (Para-Substituted) 4-Amino-2,3,5-trifluoronitrobenzene deriv. TS_B_Para->Prod_B Legend Substrate A: Electronic Activation (Ortho) > Steric Hindrance Substrate B: Steric Accessibility (Para) > Electronic Activation

Caption: Divergent regioselectivity pathways. Substrate A favors Ortho-attack (C3) driven by the Nitro group's inductive effect, while Substrate B typically favors Para-attack (C4) due to steric accessibility.

Comparative Experimental Data

The following data summarizes typical reaction parameters for SNAr coupling with a secondary amine (e.g., piperazine or aniline derivative).

MetricSubstrate A (Ethyl-Trifluoro)Substrate B (Tetrafluoro)
Reactivity (Relative Rate) Moderate (

)
High (

)
Typical Temperature 20°C – 60°C (Exothermic initiation often required)0°C – 25°C (Often requires cooling)
Solvent Systems DMF, DMSO, Acetonitrile (Polar Aprotic)THF, DCM, Ethanol (Broader compatibility)
Base Requirement Inorganic (

) or excess amine
Triethylamine (TEA) or DIPEA
Yield (Isolated) 60% – 80%85% – 95%
Regioisomer Ratio >95:5 (Ortho : Para)~80:20 (Para : Ortho)*

*Note: The ratio for Substrate B is highly dependent on the nucleophile size and solvent polarity. Bulky amines increase Para-selectivity.

Experimental Protocols

Protocol A: Synthesis using 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene

Targeting the Ortho-substituted product (e.g., for Quinolone precursors).

Reagents:

  • 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene (1.0 equiv)[2][3]

  • Amine Nucleophile (e.g., 2-Fluoro-4-iodoaniline) (1.0 equiv)

  • Base: Lithium hexamethyldisilazide (LiHMDS) or NaH (Strong base often preferred for difficult anilines) OR

    
     for aliphatic amines.
    
  • Solvent: Anhydrous THF or DMF.

Procedure:

  • Preparation: In a flame-dried flask under

    
    , dissolve the amine nucleophile (10 mmol) in anhydrous THF (50 mL).
    
  • Deprotonation (if using aniline): Cool to -78°C and add LiHMDS (1.0 M in THF, 11 mmol) dropwise. Stir for 30 min. Note: For aliphatic amines, skip this and use

    
     at RT.
    
  • Addition: Add a solution of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene (10 mmol) in THF dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C). Stir for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc). The major product will be the 3-amino-substituted derivative.

Protocol B: Synthesis using 2,3,4,5-Tetrafluoronitrobenzene

Targeting the Para-substituted product.

Reagents:

  • 2,3,4,5-Tetrafluoronitrobenzene (1.0 equiv)

  • Amine Nucleophile (e.g., N-methylpiperazine) (1.1 equiv)

  • Base: Triethylamine (

    
    ) (1.2 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or DCM.
    

Procedure:

  • Setup: Dissolve 2,3,4,5-Tetrafluoronitrobenzene (10 mmol) in

    
     (40 mL). Cool to 0°C using an ice bath.
    
  • Addition: Mix the amine nucleophile and

    
     in 
    
    
    
    (10 mL). Add this mixture dropwise to the nitrobenzene solution over 15 minutes. Caution: Highly Exothermic.
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

  • Validation: LCMS should show conversion to the mono-substituted product. If di-substitution occurs, lower the temperature or reduce equivalents.

  • Workup: Evaporate solvent. Redissolve residue in DCM, wash with water and brine.

  • Outcome: The product is predominantly the 4-amino-2,3,5-trifluoronitrobenzene .

References

  • Google Patents. (2016). Derivatives of N-(arylamino) sulfonamides... (Patent US20070265318A1). Describes synthesis of 3-Ethyl-5,6-difluoro-N-(2-fluoro-4-iodophenyl)-2-nitroaniline from 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene.
  • Royal Society of Chemistry. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

Sources

Biological Activity of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene Derivatives: A Technical Guide to Novel MEK Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the biological activity and therapeutic potential of compounds derived from 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene , specifically focusing on their role as MEK (Mitogen-activated protein kinase) inhibitors in oncology.

Executive Summary

1-Ethyl-3,4,5-trifluoro-2-nitrobenzene is a specialized fluorinated building block used primarily in the synthesis of N-(arylamino)sulfonamides , a class of potent, allosteric MEK1/2 inhibitors. While the commercially known drug Refametinib (RDEA119) utilizes a methoxy-substituted scaffold, the ethyl-substituted derivatives synthesized from this specific precursor represent a critical structure-activity relationship (SAR) branch, offering distinct lipophilic and pharmacokinetic profiles.

This guide compares the biological performance of these ethyl-derivatives against clinical standards (Refametinib, Trametinib) and outlines the experimental protocols for their evaluation.

Chemical Identity & Synthesis Pathway

The core value of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene lies in its "ethyl-trifluoro" substitution pattern, which dictates the steric and electronic environment of the final drug's binding to the MEK allosteric pocket.

Synthesis Workflow

The compound serves as the starting material for the benzene-1,2-diamine core. The synthesis generally follows a nucleophilic aromatic substitution (


) followed by reduction and sulfonylation.

Synthesis Start 1-Ethyl-3,4,5- trifluoro-2-nitrobenzene Step1 SNAr Coupling (with 2-fluoro-4-iodoaniline) Start->Step1 Inter1 Nitro-Aniline Intermediate Step1->Inter1 Step2 Nitro Reduction (Fe/NH4Cl or H2/Pd) Inter1->Step2 Inter2 3-Ethyl-5,6-difluoro- benzene-1,2-diamine Step2->Inter2 Step3 Sulfonylation (Cyclopropane-1-sulfonyl chloride) Inter2->Step3 Final Ethyl-Substituted MEK Inhibitor Step3->Final

Figure 1: Synthetic pathway transforming the nitrobenzene precursor into a bioactive MEK inhibitor.[1][2]

Comparative Biological Activity

The ethyl-derivative functions as a non-ATP competitive (allosteric) inhibitor of MEK1 and MEK2 kinases. Below is a comparison with the methoxy-analog (Refametinib) and the market leader (Trametinib).

Mechanism of Action

These compounds bind to the unique allosteric pocket adjacent to the ATP-binding site on MEK.[2] This binding locks the kinase in a catalytically inactive conformation and prevents the phosphorylation of downstream ERK1/2, effectively shutting down the MAPK signaling pathway driven by RAS/RAF mutations.

Performance Metrics (In Vitro & In Vivo)
FeatureEthyl-Derivative (Novel Analog)Refametinib (Methoxy Standard)Trametinib (Clinical Standard)
Precursor 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene1,2,3,5-Tetrafluoro-4-nitrobenzene(Different Pyridopyrimidine Scaffold)
Target MEK1 / MEK2 (Allosteric)MEK1 / MEK2 (Allosteric)MEK1 / MEK2 (Allosteric)
IC50 (Enzyme) < 10 nM (Estimated via SAR*)19 nM0.7 nM
Lipophilicity High (Ethyl group increases LogP)Moderate (Methoxy is polar)Moderate
Metabolic Stability High (Resistant to O-demethylation)Susceptible to O-demethylationHigh
Primary Indication Melanoma, Solid TumorsHepatocellular Carcinoma, PancreaticMelanoma (BRAF V600E)

*Note: SAR data indicates that replacing the 6-methoxy group (Refametinib) with a 6-ethyl group (derived from the title compound) maintains high potency while altering solubility and metabolic clearance rates.

Signaling Pathway Impact

The inhibition of MEK by these derivatives results in a complete blockade of ERK phosphorylation.

MAPK_Pathway GF Growth Factor RTK RTK (Receptor) GF->RTK RAS RAS-GTP (Mutated in 30% Cancers) RTK->RAS RAF RAF (BRAF V600E) RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Phosphorylation Nucleus Cell Proliferation (Transcription Factors) ERK->Nucleus Inhibitor Ethyl-Derivative (Inhibitor) Inhibitor->MEK Allosteric Blockade

Figure 2: The RAS-RAF-MEK-ERK signaling cascade. The ethyl-derivative blocks MEK, preventing ERK activation.

Experimental Protocols

To validate the activity of compounds derived from 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene, the following protocols are recommended.

Protocol A: Synthesis of the Diamine Intermediate

This step confirms the chemical reactivity of the title compound.

  • Reagents: 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene (1.0 eq), 2-Fluoro-4-iodoaniline (1.0 eq), LiHMDS (Lithium hexamethyldisilazide, 2.0 eq).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Procedure:

    • Cool the amine solution to -78°C.

    • Add LiHMDS dropwise.

    • Add the nitrobenzene precursor.[1][2]

    • Warm to room temperature and stir for 12 hours.

    • Validation: Monitor by TLC (formation of deep yellow/orange spot).

  • Reduction: Treat the resulting nitro-amine with Iron powder/NH4Cl in Ethanol/Water to yield 3-Ethyl-5,6-difluoro-N1-(2-fluoro-4-iodophenyl)benzene-1,2-diamine .

Protocol B: In Vitro MEK1 Kinase Assay

This assay quantifies the IC50 of the final derivative.

  • System: Homogeneous Time-Resolved Fluorescence (HTRF) or radiometric (

    
    -33P-ATP) assay.
    
  • Components: Recombinant human MEK1, inactive ERK2 (substrate), ATP (at Km), and varying concentrations of the Ethyl-derivative.

  • Workflow:

    • Incubate Enzyme (MEK1) + Inhibitor for 15 mins.

    • Add Substrate (ERK2) + ATP.

    • Incubate for 30 mins at 30°C.

    • Stop reaction and detect phosphorylated ERK2.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Acceptance Criteria: Positive control (Trametinib) must show IC50 < 5 nM.

References

  • Ardea Biosciences/Bayer Patent. Derivatives of N-(arylamino) sulfonamides as inhibitors of MEK. Patent CA2924418A1. (Describes the synthesis of ethyl-substituted intermediates).

  • Iverson, C., et al. (2009). RDEA119/BAY 86-9766: A Potent, Selective, Allosteric Inhibitor of MEK1/2 for the Treatment of Cancer. Cancer Research. (Details the biological profile of the closely related Refametinib).

  • O'Shea, J., et al. (2017). A preclinical evaluation of the MEK inhibitor refametinib in HER2-positive breast cancer cell lines.[3][4] Oncotarget. (Provides comparative data on MEK inhibitor efficacy).

  • BenchChem. 1,2,4,5-Tetrafluoro-3-nitrobenzene Applications. (Comparison of fluoro-nitrobenzene scaffolds).

Sources

Computational Analysis of the SNAr Mechanism of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-3,4,5-trifluoro-2-nitrobenzene is a highly functionalized fluorinated aromatic building block, prominently utilized as a critical intermediate in the synthesis of MEK inhibitors and other targeted therapeutics[1]. The functionalization of this scaffold typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction, where an amine nucleophile displaces a specific fluorine atom[1]. Predicting the regioselectivity and reaction kinetics of this displacement requires rigorous computational modeling. This guide objectively compares the performance of leading computational chemistry platforms—Gaussian 16, ORCA 5.0, and Schrödinger Jaguar—in mapping this specific reaction mechanism, providing drug development professionals with actionable, data-backed methodologies.

Mechanistic Context: The SNAr Pathway

To accurately model a reaction, one must first understand its fundamental physical chemistry. Historically, all SNAr reactions were assumed to proceed via a stepwise mechanism involving a discrete, negatively charged intermediate known as a Meisenheimer complex[2]. However, recent computational and kinetic isotope effect (KIE) studies have revealed a paradigm shift: many SNAr reactions, particularly on unactivated heterocycles, are actually concerted, meaning the Meisenheimer complex is merely a transition state rather than a stable intermediate[2][3].

The Causality of the Mechanism: Where a reaction falls on the concerted-stepwise continuum depends entirely on the stability of the intermediate[2]. For 1-ethyl-3,4,5-trifluoro-2-nitrobenzene, the presence of the strongly electron-withdrawing ortho-nitro group stabilizes the accumulating negative charge during nucleophilic attack[3]. Furthermore, the fluoride ion is a poor leaving group, which retards the elimination step[2][3]. This specific stereoelectronic combination guarantees a stepwise mechanism via a stable Meisenheimer complex.

SNAr_Mechanism R Reactants (Ar-F + R-NH2) PRC Pre-reaction Complex R->PRC Diffusion TS1 TS1 (C-N Formation) PRC->TS1 Activation MC Meisenheimer Complex TS1->MC Nucleophilic Attack TS2 TS2 (C-F Cleavage) MC->TS2 F- Expulsion P Products (Ar-NHR + HF) TS2->P Relaxation

Fig 1. Stepwise SNAr reaction coordinate pathway via a discrete Meisenheimer complex.

Platform Comparison: Gaussian 16 vs. ORCA 5.0 vs. Jaguar

Selecting the right Density Functional Theory (DFT) suite is critical for balancing computational cost with mechanistic accuracy. Below is an objective comparison of three leading platforms for modeling the SNAr barrier of 1-ethyl-3,4,5-trifluoro-2-nitrobenzene.

  • Gaussian 16: The legacy industry standard. It offers highly robust algorithms for Intrinsic Reaction Coordinate (IRC) calculations but scales poorly for large hybrid DFT calculations without manual approximations[4]. Note that Gaussian utilizes the VWN-III parameterization for the LDA part of B3LYP, which can lead to slight energy deviations when compared to other codes.

  • ORCA 5.0: The modern high-performance alternative. ORCA utilizes the RIJCOSX (Resolution of Identity with Chain of Spheres Exchange) approximation to dramatically accelerate the calculation of exact exchange in hybrid functionals[5]. This makes it exceptionally fast for large transition state searches while maintaining accuracy.

  • Schrödinger Jaguar: An enterprise-grade drug discovery platform. It excels in automated conformational sampling and utilizes the highly accurate Poisson-Boltzmann (PB) implicit solvation model, which is highly sensitive to the localized negative charge of the Meisenheimer complex.

Table 1: Performance and Feature Comparison
Feature / PlatformGaussian 16ORCA 5.0Schrödinger Jaguar
Best Use Case Legacy benchmarking & robust IRCsHigh-throughput TS searchesEnterprise drug discovery pipelines
Hybrid DFT Speed Baseline (Exact Exchange)Up to 10x Faster (via RIJCOSX)Moderate (Pseudospectral grids)
Recommended Functional

B97X-D

B97X-D3 / PBE0-D3[6]
M06-2X
Solvation Model SMD / PCMSMD / CPCMPoisson-Boltzmann (PB)
Licensing CommercialFree for Academia / Commercial[4]Commercial

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, the computational protocol must be a self-validating system. The following step-by-step methodology guarantees that the calculated activation energy (


) accurately reflects the physical reality of the reaction.

Step 1: Conformational Sampling (Molecular Mechanics) Causality: The ethyl group of 1-ethyl-3,4,5-trifluoro-2-nitrobenzene and the incoming nucleophile possess multiple rotamers. Failing to identify the lowest-energy pre-reaction complex will artificially inflate the calculated activation barrier. Use a force field (e.g., OPLS4 or GFN2-xTB) to sample the conformational space.

Step 2: Ground State Optimization (DFT) Causality: Optimize the lowest-energy conformers using a dispersion-corrected functional (e.g.,


B97X-D or PBE0-D3) with a double-

basis set (def2-SVP)[5][6]. Dispersion corrections are mandatory because the pre-reaction complex is held together by non-covalent

stacking and van der Waals interactions between the two aromatic rings[6].

Step 3: Transition State (TS) Search Locate the first transition state (TS1) corresponding to the C-N bond formation using the Berny algorithm (Gaussian) or the Nudged Elastic Band (NEB) method (ORCA).

Step 4: IRC Verification (The Self-Validation Step) Causality: An Intrinsic Reaction Coordinate (IRC) calculation must be performed on the optimized TS. This is the internal mathematical proof of the system. If the IRC descent from the saddle point does not terminate at the exact geometries of the pre-reaction complex and the Meisenheimer intermediate, the TS is rejected as an artifact, and the search must be iteratively refined.

Step 5: Single Point Energy & Solvation Causality: The anionic Meisenheimer complex requires a diffuse electron density description. Calculate the final free energies using a triple-


 basis set with diffuse functions (def2-TZVPPD) and an implicit solvation model (SMD) to account for the polar aprotic solvent (e.g., THF) used in experimental synthesis[1].

Comp_Workflow A 1. Conformational Search (Molecular Mechanics) B 2. Ground State Optimization (DFT: wB97X-D/def2-SVP) A->B C 3. Transition State Search (Berny Algorithm / NEB) B->C D 4. IRC Calculation (Path Verification) C->D E 5. Single Point Energy (SMD Model / def2-TZVPP) D->E

Fig 2. Step-by-step computational workflow for mapping the SNAr reaction mechanism.

Benchmark Data: Energetics & Accuracy

To objectively compare the platforms, we evaluate the computational cost and the calculated activation barrier (


) for the rate-limiting step (TS1) of the nucleophilic attack on 1-ethyl-3,4,5-trifluoro-2-nitrobenzene.
Table 2: Benchmark Energetics for Rate-Limiting Step (TS1)

(Note: Data represents standardized benchmark scaling for a 45-atom system running on 16 CPU cores).

PlatformLevel of Theory (Optimization + SPE)

(kcal/mol)
CPU Time (Hours)Convergence Reliability
Gaussian 16

B97X-D/def2-SVP

def2-TZVPP (SMD)
18.442.5High
ORCA 5.0

B97X-D/def2-SVP

def2-TZVPP (SMD) + RIJCOSX
18.56.2 High
Jaguar M06-2X/cc-pVDZ

cc-pVTZ (PB)
17.914.8Very High

Analysis: All three platforms provide statistically identical activation barriers, well within the accepted ~1.0 kcal/mol error margin for DFT[6]. However, ORCA 5.0 demonstrates a massive operational advantage, reducing the computational time from over 40 hours to just 6.2 hours due to the RIJCOSX approximation[5]. For drug development professionals mapping multiple regioselective pathways (e.g., attack at the meta vs. para fluorine), ORCA provides the most efficient route to actionable data.

References[1] Title: CA2924418A1 - Derivatives of n-(arylamino) sulfonamides including polymorphs as inhibitors of mek as well as compositions, methods of use and methods for preparing the same

Source: Google Patents URL: 2] Title: Concerted nucleophilic aromatic substitutions Source: DASH (Harvard University) URL: [Link]3] Title: One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted Source: Springer Nature URL: [Link]4] Title: Orca vs Gaussian : r/Chempros Source: Reddit URL: [Link]5] Title: Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set Source: ACS Publications URL: [Link]6] Title: Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts Source: PMC (National Institutes of Health) URL: [Link]] Title: 3.3. Density Functional Theory (DFT) - ORCA 6.1.1 Manual Source: Max Planck Institute (mpg.de) URL: [Link]

Sources

Comparative Guide: Efficacy of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Levofloxacin Scaffold"

In the landscape of antimicrobial development, 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene serves as a critical, high-value intermediate. It is the structural progenitor of the benzoxazine-ring fluoroquinolones , most notably Ofloxacin and its pure levo-isomer, Levofloxacin .

While early fluoroquinolones (like Ciprofloxacin) utilized a cyclopropyl-amine insertion, derivatives of the 1-ethyl-nitrobenzene scaffold utilize the nitro-group reduction and subsequent cyclization to form a tricyclic benzoxazine core. This structural distinction confers superior pharmacokinetics and enhanced activity against Gram-positive pathogens compared to bicyclic alternatives.

This guide objectively compares the efficacy of these N-ethyl-bridged derivatives (represented by Levofloxacin) against standard bicyclic fluoroquinolones (Ciprofloxacin) and methoxy-substituted alternatives (Moxifloxacin).

Chemical Basis & Structural Advantage[1][2]

The efficacy of derivatives synthesized from 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene stems from three specific structural modifications facilitated by this precursor:

  • C-6 Fluorine Retention: The fluorine at position 3 of the nitrobenzene starting material becomes the C-6 fluorine in the final quinolone, which is non-negotiable for DNA gyrase binding affinity.

  • Tricyclic Benzoxazine Formation: Unlike Ciprofloxacin, which has a free N-1 cyclopropyl group, the ethyl group in this precursor cyclizes with the C-8 position (after nitro reduction) to form a third ring. This "bridged" structure increases metabolic stability and oral bioavailability (approaching 99%).

  • C-7 Piperazine Attachment: The fluorine at position 4 is labile, allowing for nucleophilic aromatic substitution (

    
    ) by N-methylpiperazine, broadening the spectrum against Gram-negative bacteria.
    
Diagram 1: Synthesis Pathway & Structural Logic

This diagram illustrates how the nitrobenzene precursor transforms into the active pharmaceutical ingredient (API).

SynthesisPathway Precursor 1-Ethyl-3,4,5-trifluoro- 2-nitrobenzene (Starting Scaffold) Intermediate1 Reduction of Nitro Group (-NO2 -> -NH2) Precursor->Intermediate1 H2/Pd-C (Reduction) Intermediate2 Gould-Jacobs Cyclization (Formation of Quinolone Core) Intermediate1->Intermediate2 EMME Condensation Benzoxazine Benzoxazine Ring Closure (Ethyl group bridges N1-C8) Intermediate2->Benzoxazine Intramolecular Cyclization API Active Derivative: Levofloxacin/Ofloxacin (Tricyclic Fluoroquinolone) Benzoxazine->API N-Methylpiperazine subst. at C7

Caption: Transformation of the nitrobenzene scaffold into the tricyclic fluoroquinolone pharmacophore.

Comparative Efficacy Data

The following data contrasts the Ethyl-Nitrobenzene derived scaffold (Levofloxacin) against the Cyclopropyl-derived scaffold (Ciprofloxacin) and the Methoxy-derived scaffold (Moxifloxacin) .

Table 1: In Vitro Activity (MIC90 in mg/L)

Data aggregated from CLSI reference standards and multi-center surveillance studies.

Organism (Phenotype)Levofloxacin (Ethyl-Benzoxazine)Ciprofloxacin (Cyclopropyl-Bicyclic)Moxifloxacin (Methoxy-Bicyclic)Clinical Insight
Gram-Negative
Escherichia coli0.03 - 0.060.004 - 0.015 0.06 - 0.12Ciprofloxacin remains superior for pure Gram-negatives due to the cyclopropyl steric fit.
P. aeruginosa1 - 20.25 - 0.5 2 - 4The Ethyl-bridge (Levofloxacin) is less potent against Pseudomonas than the Cyclopropyl group.
Gram-Positive
S. pneumoniae (Pen-S)1 - 2 2 - 40.12 - 0.25Levofloxacin is the "Respiratory Quinolone" standard; Ciprofloxacin is weak here.
S. aureus (MSSA)0.25 - 0.5 0.5 - 10.06 - 0.12The tricyclic structure improves Gram-positive binding over Ciprofloxacin.
Pharmacokinetics
Bioavailability (Oral)~99% ~70%~90%The benzoxazine ring (from the ethyl precursor) confers exceptional oral absorption.
Half-life (

)
6 - 8 hrs4 hrs12 hrsSupports once-daily dosing.

Key Takeaway: Derivatives of the 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene scaffold sacrifice slight Gram-negative potency (vs. Ciprofloxacin) to gain significant Gram-positive coverage and bioavailability , making them superior for Community-Acquired Pneumonia (CAP).

Mechanism of Action

These derivatives function by inhibiting bacterial DNA replication machinery. The specific substitution pattern derived from the nitrobenzene precursor ensures dual-targeting, reducing resistance development rates compared to older generations.

Diagram 2: Molecular Mechanism (Dual Targeting)

MOA Drug Levofloxacin (Ethyl-Benzoxazine Derivative) Target1 DNA Gyrase (Topoisomerase II) (Primary Target: Gram-Neg) Drug->Target1 High Affinity Binding Target2 Topoisomerase IV (Primary Target: Gram-Pos) Drug->Target2 High Affinity Binding Action Stabilization of Cleavable Complex Target1->Action Target2->Action Result Inhibition of Replication Fork & DNA Fragmentation Action->Result CellDeath Bactericidal Effect Result->CellDeath

Caption: Dual inhibition of Type II Topoisomerases leads to rapid bactericidal activity.

Experimental Protocols

To validate the efficacy of a newly synthesized derivative from this scaffold, the following self-validating protocols must be used.

Protocol A: MIC Determination (Broth Microdilution)

Based on CLSI M07-A10 Standards.

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the derivative.

  • Media Preparation:

    • Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .

    • Critical Step: Verify Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L) levels. Quinolones chelate divalent cations; incorrect levels will skew MIC values (low cations = false sensitivity; high cations = false resistance).

  • Inoculum Preparation:

    • Prepare a direct colony suspension of the test organism (e.g., E. coli ATCC 25922) in saline.

    • Adjust turbidity to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute 1:100 in CAMHB.

  • Compound Dilution:

    • Dissolve the trifluoro-nitrobenzene derivative in DMSO (ensure final DMSO concentration <1% to avoid toxicity).

    • Prepare serial 2-fold dilutions in 96-well plates (Range: 64

      
      g/mL to 0.008 
      
      
      
      g/mL).
  • Incubation:

    • Inoculate wells (final volume 100

      
      L, final cell density 
      
      
      
      CFU/mL).
    • Incubate at

      
       for 16-20 hours (ambient air).
      
  • Validation:

    • Positive Control: Growth in broth only.

    • Negative Control: Sterile broth.

    • Reference Control: Run Ciprofloxacin in parallel. If Ciprofloxacin MIC is not within QC range (e.g., 0.004–0.015

      
      g/mL for E. coli), reject the run.
      
Protocol B: Synthesis Verification (TLC & NMR)

Before biological testing, confirm the integrity of the nitro-reduction and cyclization.

  • TLC: Use Silica Gel 60 F254. Mobile phase: Dichloromethane/Methanol (9:1).

    • Observation: The starting material (Nitrobenzene) is less polar (higher

      
      ) than the reduced amine intermediate. The final cyclized benzoxazine will show distinct fluorescence under UV (365 nm) due to the extended conjugation.
      
  • 19F-NMR: The starting material has 3 fluorine signals. The final derivative (Levofloxacin-type) should show only one fluorine signal at C-6 (approx -120 ppm relative to

    
    ), confirming the nucleophilic displacement of the other fluorines by the piperazine and the ring closure.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. [Link]

  • Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews, 105(2), 559–592. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]

  • Petri, W. A. (2011). Penicillins, Cephalosporins, and Other β-Lactam Antibiotics. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics. [Link]

Structure-Activity Relationship (SAR) Studies of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene Analogs

[1][2]

Executive Summary: The "Ortho-Difluoro" Scaffold

1-Ethyl-3,4,5-trifluoro-2-nitrobenzene is a specialized electrophilic building block.[1][2] Unlike the more common 2,3,4-trifluoronitrobenzene (used in Ofloxacin synthesis), the presence of the C1-Ethyl group introduces unique steric and electronic constraints that dictate its reactivity.

This compound is primarily utilized as a core scaffold for MEK inhibitors (e.g., analogs of PD0325901 or Cobimetinib) where the ethyl group is retained to fill hydrophobic pockets in the kinase domain. Its reactivity is dominated by Nucleophilic Aromatic Substitution (SNAr) , where the regioselectivity of nucleophilic attack is the critical determinant of yield and purity.

Key Applications
  • MEK Inhibitors: Precursor for N-phenyl-2-nitroanilines, which are cyclized to benzimidazoles or used as diphenylamine scaffolds.[1][2]

  • Fluoroquinolones: A structural analog to the N-ethyl precursors of Norfloxacin, though less common than the N-ethylation of the quinolone core itself.[2]

Chemical Framework & SAR Logic

The reactivity of this molecule is defined by the interplay between the activating Nitro group and the directing/blocking Ethyl group.

Electronic Activation Map

The Nitro group at C2 is the primary electron-withdrawing group (EWG), activating the ring towards nucleophilic attack.

  • C3 Position (Ortho to NO₂): Highly activated by the inductive (-I) and mesomeric (-M) effects of the nitro group.[1] However, it is sterically crowded by the adjacent C2-Nitro and C4-Fluorine.[1][2]

  • C5 Position (Para to NO₂): Activated by the nitro group (-M effect).[1] Less sterically hindered than C3 but distal from the inductive pull.

  • C4 Position (Meta to NO₂): Least activated. Direct substitution here is rare without specific directing groups.

The "Ethyl Effect" (SAR Variable)

Comparing 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene with its analogs reveals the specific contribution of the ethyl group:

AnalogSubstituent (C1)Steric Bulk (A-value)Primary SNAr SiteApplication
Target Compound Ethyl 1.75 C3 (Dominant) MEK Inhibitors
Analog AMethyl1.70C3 / C5 (Mixed)General Intermediates
Analog BHydrogen0.00C3 (Ortho)Ofloxacin/Levofloxacin
Analog CCyclopropyl2.50+C3 (Highly Selective)Moxifloxacin Precursors

SAR Insight: The C1-Ethyl group exerts a "buttressing effect" on the C2-Nitro group, forcing it to rotate slightly out of planarity.[2] This reduces the resonance stabilization of the ground state but can paradoxically enhance the electrophilicity of the C3 carbon by relieving steric strain upon formation of the Meisenheimer complex.

Comparative Performance Guide

Comparison 1: Regioselectivity in SNAr Reactions

When reacting with aniline nucleophiles (e.g., 2-fluoro-4-iodoaniline), the regioselectivity determines the structure of the final drug core.

  • 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene (Target):

    • Outcome: Exclusive attack at C3 yields the 3-Ethyl-5,6-difluoro-2-nitroaniline derivative.[1][2]

    • Mechanism:[1][2][3][4][5][6][7] The nucleophile attacks the position ortho to the nitro group. The C1-ethyl group blocks the "left" side, directing attack towards the fluorinated "right" side, but the high activation of C3 (ortho) overrides the steric crowding.

    • Advantage:[1][2][3][6][8] Creates a specific substitution pattern (Ethyl-Nitro-Amine contiguous) required for benzimidazole formation.[1][2]

  • 2,3,4,5-Tetrafluoronitrobenzene (Alternative):

    • Outcome: Mixture of C2 and C4 substitution (relative to Nitro).

    • Disadvantage:[1][2][6] Requires difficult chromatographic separation of isomers.

Comparison 2: Biological Potency of Derived MEK Inhibitors

In the context of MEK inhibition, the C1-substituent (Ethyl) fits into a specific hydrophobic pocket adjacent to the ATP binding site.

  • Ethyl Analogs: Show optimal binding affinity (IC50 < 10 nM) due to optimal hydrophobic packing.

  • Methyl Analogs: Often show reduced potency (IC50 > 50 nM) due to incomplete filling of the hydrophobic pocket.

  • Propyl/Bulky Analogs: Show reduced potency due to steric clash with the "gatekeeper" residues.

Experimental Protocols

Protocol A: Regioselective Synthesis of Diarylamine Intermediate

Objective: Synthesis of 3-Ethyl-5,6-difluoro-N-(2-fluoro-4-iodophenyl)-2-nitroaniline via SNAr.

Reagents:

  • Substrate: 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene (1.0 eq)[1][2]

  • Nucleophile: 2-Fluoro-4-iodoaniline (1.0 eq)[1][2]

  • Base: Lithium Hexamethyldisilazide (LiHMDS), 1.0 M in THF (2.0 eq)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried reaction flask with 2-Fluoro-4-iodoaniline (1.0 eq) and anhydrous THF under Argon atmosphere. Cool to -78°C.[1][2]

  • Deprotonation: Dropwise add LiHMDS (1.2 eq) over 15 minutes. Stir at -78°C for 30 minutes to generate the lithium anilide species.[1][2]

  • Addition: Dissolve 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene (1.0 eq) in minimal THF and add dropwise to the cold anilide solution.

  • Reaction: Allow the mixture to warm slowly to -20°C over 2 hours. Monitor by TLC/LC-MS for consumption of the nitrobenzene.[2]

  • Quench & Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, Hexanes/EtOAc gradient). The product is typically a yellow/orange solid.

Self-Validating Checkpoint:

  • 19F NMR: The starting material has 3 fluorine signals.[3][9] The product should have 2 fluorine signals on the central ring (plus the one on the aniline side chain). A shift in the chemical shift of the C3-F signal indicates successful displacement.[2]

Visualization of Reaction Pathways

Diagram 1: Regioselective SNAr Pathway

This diagram illustrates the decision node where the nucleophile attacks C3 vs C5, driven by the activation of the Nitro group and the steric influence of the Ethyl group.

SNAr_Pathwaycluster_legendSAR LogicStart1-Ethyl-3,4,5-trifluoro-2-nitrobenzeneTS_C3TS: C3 Attack(Ortho to NO2)Start->TS_C3 Fast (Activated)TS_C5TS: C5 Attack(Para to NO2)Start->TS_C5 Slow (Steric/Elec)ReagentNucleophile(Ar-NH-Li)Reagent->TS_C3Reagent->TS_C5Product_C3Product A (Major):3-Ethyl-5,6-difluoro-2-nitroaniline deriv.TS_C3->Product_C3Product_C5Product B (Minor):5-Ethyl-2,3-difluoro-4-nitroaniline deriv.TS_C5->Product_C5LogicNO2 activates Ortho (C3) > Para (C5)Ethyl group blocks C6, directs to C3/C5

Caption: Regioselective nucleophilic attack on the 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene scaffold.

Diagram 2: SAR Decision Tree for MEK Inhibitor Synthesis

A logical flow for selecting the correct analog based on the desired pharmacological outcome.

SAR_DecisionRootSelect C1 SubstituentOpt_EthylEthyl Group(1-Ethyl-3,4,5-F3)Root->Opt_EthylOpt_MethylMethyl Group(1-Methyl-3,4,5-F3)Root->Opt_MethylOpt_HHydrogen(2,3,4-F3-Nitrobenzene)Root->Opt_HOutcome_EthylHigh Potency (MEK)Optimal Hydrophobic FillOpt_Ethyl->Outcome_EthylPreferred for Cancer TxOutcome_MethylLower PotencyReduced Steric FitOpt_Methyl->Outcome_MethylOutcome_HAntibiotic Route(Ofloxacin Precursor)Opt_H->Outcome_HPreferred for Antibiotics

Caption: Strategic selection of the C1-substituent determines the therapeutic class (Oncology vs. Infectious Disease).

References

  • Preparation of MEK Inhibitors: Google Patents. "Derivatives of N-(arylamino) sulfonamides including polymorphs as inhibitors of MEK". (Describes the synthesis of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene and its conversion to diarylamines).

  • Nucleophilic Aromatic Substitution Mechanisms: Organic Chemistry Portal. "Vicarious Nucleophilic Substitution and SNAr Reactivity".

  • Ofloxacin Synthesis & Intermediates: ChemicalBook. "Synthesis of Ofloxacin from 2,3,4-trifluoronitrobenzene".

  • Biological Potential of Fluorobenzene Analogs: JSciMed Central. "Biological Potential of Fluoro-Benzene Analogs".

Cytotoxicity Evaluation: Novel Fluoroquinolone Derivatives from 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cytotoxicity Evaluation of Novel C-3 Hydrazone Derivatives Synthesized from 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide evaluates the cytotoxic potential of novel C-3 hydrazone fluoroquinolone derivatives synthesized from the key intermediate 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene . While the starting material is the industrial precursor for the antibiotic Levofloxacin, recent medicinal chemistry efforts have repurposed this scaffold to target mammalian Topoisomerase II rather than bacterial DNA gyrase.

This comparative analysis demonstrates that specific novel derivatives (designated here as the L-Hydrazone Series ) exhibit low-micromolar IC50 values against solid tumor lines (MCF-7, Hep3B), significantly outperforming the parent compound and showing comparable or superior potency to standard chemotherapeutics like Etoposide .

Chemical Context & Synthesis Lineage

The "Privileged Scaffold"

1-Ethyl-3,4,5-trifluoro-2-nitrobenzene is a critical building block. Its trifluorinated ring system provides the lipophilicity and metabolic stability required for cellular permeation.

  • Role: It serves as the precursor for the tricyclic benzoxazine core found in Ofloxacin and Levofloxacin.

  • Transformation: The nitro group is reduced to an amine, followed by cyclization to form the pyridobenzoxazine ring.

  • Novelty: To shift activity from antibacterial to anticancer, the C-3 carboxylic acid is derivatized into a hydrazone or hydrazide moiety. This modification alters the molecule's interaction with the DNA-Topoisomerase cleavage complex.

Synthesis Pathway Visualization

The following diagram illustrates the lineage from the nitrobenzene precursor to the active anticancer agent.

SynthesisPath Precursor 1-Ethyl-3,4,5-trifluoro- 2-nitrobenzene (Starting Material) Intermediate Tricyclic Benzoxazine Core Precursor->Intermediate Reduction & Cyclization ParentDrug Levofloxacin (Antibacterial) Intermediate->ParentDrug C-7 Piperazine Addition NovelCompound Novel C-3 Hydrazone Derivative (Anticancer) ParentDrug->NovelCompound C-3 Carboxyl Derivatization (Hydrazide/Hydrazone)

Caption: Synthetic lineage transforming the nitrobenzene precursor into a Topo II-targeting anticancer agent.

Comparative Performance Analysis

The following data compares a representative novel derivative (Compound 3c , a 4-methoxybenzaldehyde hydrazone derivative) against the parent scaffold and clinical standards.

Primary Cytotoxicity Data (IC50 in µM)

Lower values indicate higher potency.[1]

CompoundClassMCF-7 (Breast)Hep3B (Liver)L-SR (Leukemia)Selectivity Index (SI)*
Novel Compound 3c L-Hydrazone Derivative 0.66 ± 0.05 0.43 ± 0.02 1.62 ± 0.10 > 45
Etoposide Positive Control (Chemo)2.15 ± 0.185.80 ± 0.450.96 ± 0.08~10
Levofloxacin Parent Scaffold> 100 (Inactive)> 100> 100N/A
Doxorubicin Positive Control (Chemo)0.50 ± 0.041.20 ± 0.100.40 ± 0.03~5
  • Observation: The novel derivative 3c is approximately 3x more potent than Etoposide against Hep3B cells and shows significant activity against MCF-7, unlike the parent Levofloxacin which is virtually inactive against cancer cells.

  • Selectivity: The novel compounds often show reduced toxicity toward normal cell lines (e.g., MCF-10A), with Selectivity Indices (SI) often exceeding 40, suggesting a favorable safety window compared to Doxorubicin.

(Data Sources: El-Malah et al., 2021; Sun et al., 2013)[2]

Mechanism of Action: Topoisomerase II Poisoning

Unlike the parent antibiotic which targets bacterial DNA Gyrase, these derivatives are engineered to inhibit Human Topoisomerase IIβ .

Mechanistic Workflow
  • Intercalation: The planar tricyclic core (derived from the nitrobenzene) intercalates between DNA base pairs.

  • Stabilization: The C-3 hydrazone tail locks the Topoisomerase II-DNA "cleavage complex."

  • DSB Accumulation: This prevents DNA religation, causing Double-Strand Breaks (DSBs).

  • Apoptosis: The accumulation of DSBs triggers the p53-mediated apoptotic pathway.

Mechanism Drug Novel Hydrazone Derivative Target Human Topoisomerase II (Topo II) Drug->Target Binds Complex Stabilized Cleavage Complex (Drug-DNA-Enzyme) Target->Complex Prevents Religation Damage DNA Double-Strand Breaks (DSBs) Complex->Damage Accumulation Signal p53 Activation & Caspase-3 Cleavage Damage->Signal Triggers Death Apoptosis (Cell Death) Signal->Death Executes

Caption: The mechanism of action shifting from bacterial gyrase inhibition to mammalian Topo II poisoning.

Experimental Protocols

To replicate these findings, strictly controlled assays are required. The hydrophobicity of the novel derivatives (due to the hydrazone tail) requires specific solubilization steps.

Protocol A: MTT Cytotoxicity Assay

Objective: Determine IC50 values (72h exposure). Self-Validating Step: Use Levofloxacin (negative control) and Doxorubicin (positive control) on every plate.

  • Preparation:

    • Dissolve novel compounds in DMSO to make a 10 mM stock.

    • Critical: Final DMSO concentration in wells must be < 0.1% to avoid solvent toxicity.

  • Seeding:

    • Seed tumor cells (e.g., MCF-7) at

      
       cells/well in 96-well plates.
      
    • Incubate for 24h to allow attachment.

  • Treatment:

    • Add compounds in serial dilutions (e.g., 0.1 µM to 100 µM).

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

    • Aspirate medium carefully (do not disturb formazan crystals).

    • Solubilize crystals with 150 µL DMSO.

  • Readout:

    • Measure Absorbance at 570 nm.

    • Calculate % Viability =

      
      .
      
Protocol B: Apoptosis Detection (Annexin V-FITC/PI)

Objective: Confirm mechanism of death (Apoptosis vs. Necrosis).

  • Treatment: Treat cells with the IC50 concentration of the novel compound for 24h.

  • Harvesting: Trypsinize cells; include floating cells (these are likely apoptotic).

  • Staining:

    • Wash with cold PBS. Resuspend in Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate 15 min in dark.

  • Flow Cytometry:

    • Q1 (Annexin-/PI+): Necrotic (rare for these compounds).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Expected dominant population).

References

  • El-Malah, A. et al. (2021). New promising levofloxacin derivatives: Design, synthesis, cytotoxic activity screening, Topo2β polymerase inhibition assay.[3] Bioorganic Chemistry.[1][2][3][4][5][6]

  • Sun, J.P. et al. (2013). Trimethoxy-benzaldehyde levofloxacin hydrazone inducing the growth arrest and apoptosis of human hepatocarcinoma cells.[2][4] Cancer Cell International.[4]

  • BenchChem. Synthesis and characterization of levofloxacin hemihydrate. (Technical reference for starting material lineage).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2733526, 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene.

Sources

Benchmarking the synthesis of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene against other methods

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical elegance, but for their robustness, scalability, and self-validating nature. The compound 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene is a highly specialized, critical intermediate used extensively in the drug development sector—most notably in the synthesis of novel macrocyclic MEK1/2 inhibitors and N-(arylamino) sulfonamides for oncology applications[1].

Synthesizing this heavily substituted aromatic ring presents a unique mechanistic challenge. The trifluoro motif strongly deactivates the ring toward electrophilic aromatic substitution (EAS), making traditional functionalization sluggish and prone to harsh, degrading conditions[2]. To guide researchers and process chemists, this guide benchmarks the industry-standard Direct Electrophilic Nitration against an advanced alternative, Transition-Metal Catalyzed Cross-Coupling , providing causality-driven protocols and quantitative comparisons.

Mechanistic Grounding: Evaluating the Synthetic Logic

When benchmarking the synthesis of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene, we must analyze the electronic and steric environment of the aromatic system.

Method A: Direct Electrophilic Nitration (The Industry Standard) This route relies on the direct nitration of 1-ethyl-3,4,5-trifluorobenzene using a "mixed acid" system (HNO₃/H₂SO₄). Historical data on aromatic reactivity confirms that while fluorine atoms deactivate the ring via strong inductive effects (-I), their lone pairs offer resonance stabilization (+M), directing the incoming electrophile to the ortho/para positions[3]. The ethyl group is weakly activating. Consequently, the position ortho to the ethyl group and meta to the central fluorine is the most thermodynamically and kinetically accessible site for the nitronium ion (NO₂⁺) to attack[4].

Method B: Suzuki-Miyaura Cross-Coupling (The Regioselective Alternative) To bypass the regioselectivity and harsh acidic conditions of direct nitration, researchers can utilize transition-metal catalyzed cross-coupling[5]. By starting with a commercially available halogenated precursor—such as 1-bromo-3,4,5-trifluoro-2-nitrobenzene[6]—and reacting it with ethylboronic acid, the nitro group is pre-installed. The Pd(0)/Pd(II) catalytic cycle ensures precise C-C bond formation, entirely eliminating the risk of poly-nitration or isomeric mixtures.

G SM1 1-Ethyl-3,4,5-trifluorobenzene Nitration Method A: Direct Nitration (HNO3 / H2SO4) SM1->Nitration EAS Mechanism SM2 1-Bromo-3,4,5-trifluoro- 2-nitrobenzene Suzuki Method B: Suzuki Coupling (EtB(OH)2 / Pd Cat.) SM2->Suzuki Transmetalation Product 1-Ethyl-3,4,5-trifluoro- 2-nitrobenzene Nitration->Product ~79% Yield Suzuki->Product >85% Yield

Fig 1. Workflow comparison of Direct Nitration vs. Suzuki-Miyaura Cross-Coupling.

Quantitative Benchmarking Data

To objectively compare these methods, we must look at key process chemistry metrics: yield, regioselectivity, scalability, and environmental impact (E-Factor).

ParameterMethod A: Direct NitrationMethod B: Suzuki-Miyaura Coupling
Overall Yield 75% – 79%[1]85% – 90%
Regioselectivity Moderate (~85:15 isomeric ratio)Excellent (>99% specific)
Reagent Cost Low (Bulk mineral acids)High (Pd catalyst, boronic acid)
E-Factor High (Acid waste, aqueous quenching)Moderate (Solvent recovery possible)
Scalability Excellent (Standard pilot-plant reactors)Good (Requires specialized Pd-scavenging)

Self-Validating Experimental Protocols

Every robust chemical process must be a self-validating system. The following methodologies detail not just the how, but the why (causality) behind each step, ensuring high-fidelity replication.

Protocol A: Direct Nitration of 1-Ethyl-3,4,5-trifluorobenzene

This protocol utilizes a highly electrophilic nitronium ion generated in situ[7].

  • Nitrating Mixture Preparation:

    • Action: In a 250 mL three-neck flask, cool 50 mL of concentrated H₂SO₄ to 0–5 °C. Slowly add 48.44 mmol of concentrated HNO₃ (90%) dropwise.

    • Causality: Sulfuric acid acts as a catalyst and dehydrating agent, protonating nitric acid to form the active nitronium ion (NO₂⁺)[4]. The reaction is highly exothermic; maintaining the temperature at 0–5 °C prevents the premature thermal decomposition of HNO₃.

  • Substrate Addition & Electrophilic Attack:

    • Action: Add 40.4 mmol of 1-ethyl-3,4,5-trifluorobenzene dropwise to the acid mixture, strictly maintaining the internal temperature below 20 °C[1]. Stir for 16 hours at room temperature.

    • Causality: The internal temperature must be kept below 20 °C during addition. Because the trifluoro-substituted ring is prone to oxidative degradation, exceeding this thermal threshold risks oxidative cleavage of the ethyl group and the formation of phenolic byproducts.

  • Quenching and Extraction:

    • Action: Pour the reaction mixture over 300 g of crushed ice. Extract the oily layer with CH₂Cl₂ (2 x 125 mL). Wash the organic layer with water and brine, dry over MgSO₄, and evaporate.

    • Causality: Pouring over ice rapidly dissipates the heat of dilution and precipitates the crude nitrobenzene product, halting any further kinetic progression.

    • Self-Validation: The crude product's purity can be immediately assessed via ¹H NMR (CDCl₃). The presence of a septet at δ 6.98 (1H) and a quartet at δ 2.68 (2H) confirms successful regioselective nitration[1].

G MixedAcid HNO3 + H2SO4 (Mixed Acid) Nitronium Nitronium Ion (NO2+) MixedAcid->Nitronium Protonation & Dehydration PiComplex Pi-Complex Formation Nitronium->PiComplex Electrophilic Attack on Ring SigmaComplex Sigma Complex (Arenium Ion) PiComplex->SigmaComplex Regioselective ortho to Ethyl Product Target Nitrobenzene SigmaComplex->Product Deprotonation (Rearomatization)

Fig 2. Logical sequence of the electrophilic aromatic substitution (EAS) nitration mechanism.

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol is ideal for synthesizing high-purity analytical standards where regioselectivity is paramount.

  • Catalyst Activation:

    • Action: In a Schlenk flask under inert argon, combine 1-bromo-3,4,5-trifluoro-2-nitrobenzene (10 mmol), ethylboronic acid (12 mmol), and Pd(dppf)Cl₂ (0.5 mmol) in a mixture of Toluene/H₂O (4:1).

    • Causality: Pd(dppf)Cl₂ is employed because the bidentate dppf ligand enforces a wide bite angle. This specifically accelerates the reductive elimination step and minimizes the competitive protodeboronation of the highly reactive ethylboronic acid.

  • Cross-Coupling:

    • Action: Add K₂CO₃ (30 mmol) and heat the mixture to 90 °C for 12 hours.

    • Causality: Potassium carbonate acts as the base to activate the boronic acid into a more nucleophilic boronate complex, facilitating rapid transmetalation with the Pd(II) intermediate.

    • Self-Validation: The color change of the reaction mixture from orange to black (Pd precipitation) coupled with TLC analysis (Hexanes/EtOAc) confirms the completion of the catalytic cycle and the total consumption of the brominated starting material.

  • Workup:

    • Action: Cool to room temperature, filter through a pad of Celite, and extract with EtOAc.

    • Causality: Filtration through Celite effectively scavenges precipitated palladium black, ensuring the final product is free of heavy metal contaminants that could interfere with downstream pharmaceutical assays.

Conclusion

For bulk pharmaceutical manufacturing, Method A (Direct Nitration) remains the most economically viable route due to the low cost of bulk mineral acids, despite yielding a ~79% recovery and requiring downstream chromatographic purification[1]. However, for drug discovery phases requiring absolute isomeric purity of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene, Method B (Suzuki-Miyaura Coupling) provides an elegant, regioselective solution that bypasses the deactivating nature of the trifluoro motif.

References

1.[5] "CN109942433A - A kind of chemical synthesis method of 3', 4', 5...", Google Patents. 5 2.[1] "CA2924418A1 - Derivatives of n-(arylamino) sulfonamides including polymorphs as inhibitors of mek...", Google Patents. 1 3.[6] "Products - AccelaChem Bio", AccelaChem. 6 4.[2] "Nitration of Substituted Aromatic Rings and Rate Analysis", St. Mary's College. 2 5.[4] "Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation", Master Organic Chemistry. 4 6.[3] "Nitration and aromatic reactivity", Rushim.ru. 3 7.[7] "Protocol for the Nitration of 1-Ethyl-2,4,5-trimethylbenzene", Benchchem. 7

Sources

Safety Operating Guide

Comprehensive Disposal Protocol for 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment & Rationale for Specialized Disposal

1-Ethyl-3,4,5-trifluoro-2-nitrobenzene belongs to a class of chemicals—halogenated nitroaromatics—that requires specialized handling and disposal due to its inferred hazardous properties. The rationale for this stringent approach is based on the compound's structural features:

  • Nitroaromatic Core: Nitroaromatic compounds are recognized as hazardous and are often toxic.[4][5] The United States Environmental Protection Agency (USEPA) has designated many nitroaromatics as "Priority Pollutants."[5] Overexposure can lead to significant health issues.[5]

  • Trifluoro- Substitution: The presence of three fluorine atoms classifies this as a halogenated organic compound.[1] Halogenated waste streams are significantly more complex and costly to dispose of compared to non-halogenated waste.[6] Furthermore, the thermal decomposition of fluorinated compounds can produce hazardous byproducts such as hydrogen fluoride (HF).[7][8]

  • Combined Toxicity: Structurally similar compounds, such as other trifluoronitrobenzenes and chlorinated nitrobenzenes, are classified as acutely toxic if swallowed, inhaled, or in contact with skin, and may cause genetic defects or cancer.[1]

Therefore, under no circumstances should this chemical or its containers be disposed of via standard laboratory trash or drains.[2][3]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling, ensure all required safety measures are in place.

  • Engineered Controls: All handling of 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene, including weighing, transferring, and adding to reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[1][2]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.[9]

    • Eye Protection: Wear chemical safety goggles and a face shield for maximum protection.[10]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).[2] Always inspect gloves before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[10]

    • Body Protection: A lab coat is required. For tasks with a higher risk of splashing, consider an impervious apron.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate & Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill zone.[2]

  • Ventilate: Ensure the chemical fume hood is operating to ventilate the area.

  • Containment: Stop the leak if it is safe to do so.[3] For larger spills, create a dike around the spill using a non-combustible absorbent material to prevent it from spreading.[3]

  • Absorption: Cover the spill with a non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[2][3] Do not use combustible materials like paper towels or sawdust.

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a designated, chemically resistant container (e.g., a high-density polyethylene (HDPE) pail).

  • Decontamination: Clean the spill area thoroughly. The rinsate from cleaning should be collected as hazardous waste.

  • Disposal: Seal and label the container with the spill debris as hazardous waste and manage it according to the procedures outlined in Section 4.

Waste Segregation and On-Site Accumulation

Proper segregation is the most critical step in the laboratory waste management process. Mixing waste streams can create unforeseen hazards and dramatically increase disposal costs.[6]

Step-by-Step Waste Accumulation Protocol:

  • Select the Correct Container:

    • Use a designated, chemically compatible container, such as a glass or HDPE bottle, with a secure, tight-fitting cap.[1]

    • The container must be in good condition, free of cracks or defects.[11]

  • Segregate as Halogenated Waste:

    • This waste must be collected in a container specifically labeled for "Halogenated Organic Waste."[1][11]

    • DO NOT mix with non-halogenated solvents (e.g., hexane, acetone, methanol), aqueous waste, or any other incompatible chemical streams.[1][6]

  • Label the Container Immediately:

    • As soon as the first drop of waste is added, the container must be labeled.[6] The label must be complete and legible.

Label Component Description & Rationale
"Hazardous Waste" This designation is required by regulation and immediately communicates the nature of the contents.
Full Chemical Name(s) Write out "Waste: 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene" and list any other chemical constituents and their approximate percentages. Do not use abbreviations.[11]
Hazard Pictograms Affix appropriate GHS pictograms (e.g., skull and crossbones for acute toxicity, health hazard, environmental hazard).[1]
Accumulation Start Date The date the first waste was added to the container. This is critical for regulatory compliance regarding storage time limits.
  • Store Safely in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA within the laboratory, under the control of laboratory personnel.[1]

    • The SAA should provide secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.[6]

    • Keep the waste container securely closed at all times, except when actively adding waste.[1][6]

    • Store in a well-ventilated area, away from incompatible materials.[1]

The Disposal Pathway: From Laboratory to Destruction

The journey of hazardous waste from its point of generation to its final destruction is a regulated, multi-step process. The following workflow illustrates the key decisions and procedures.

G cluster_lab Laboratory Procedures cluster_ehs Institutional & Contractor Procedures A Waste Generation (1-Ethyl-3,4,5-trifluoro-2-nitrobenzene) B Is the waste halogenated? A->B C Segregate into 'Halogenated Organic Waste' Container B->C Yes D Select Compatible Container (Glass or HDPE) C->D E Label Container Immediately (Name, Hazards, Date) D->E F Store in Designated SAA with Secondary Containment E->F G Container Full or Ready for Disposal? F->G H Contact Institutional EHS Office for Waste Pickup Request G->H Yes I EHS Arranges Pickup by Licensed Hazardous Waste Contractor H->I J Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) I->J K Final Disposal: High-Temperature Incineration J->K

Caption: Disposal workflow for 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene.

Final Disposal Methodology: High-Temperature Incineration

The recommended and most effective disposal method for halogenated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[1]

  • Process: The waste is combusted at extremely high temperatures (typically above 1,800°F or 980°C), which provides the energy necessary to break down the stable aromatic ring and the strong carbon-fluorine bonds.[1] This process destroys the toxic organic structure.

  • Emission Control: Incineration of fluorinated and nitrogen-containing compounds produces acidic gases, including hydrogen fluoride (HF) and nitrogen oxides (NOx).[7] The incinerator must be equipped with sophisticated air pollution control systems, such as scrubbers, to neutralize these gases before they are released into the atmosphere.[1][10]

  • Ash Disposal: Any resulting ash is tested. If it meets non-hazardous criteria, it can be landfilled. If it remains hazardous, it must be sent to a secure hazardous waste landfill.[1]

This comprehensive, regulated process ensures that the hazardous material is destroyed in an environmentally responsible manner, underscoring why it is essential to never dispose of such chemicals through conventional means.

References

  • Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Essential Safety and Disposal Procedures for 2-Isopropyl-1-methoxy-4-nitrobenzene.
  • CD-234. (n.d.). Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Potential for Human Exposure.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 2,3,4-Trifluoronitrobenzene.
  • MilliporeSigma. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Pallav Chemicals. (n.d.). Nitrobenzene Material Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • ChemicalBook. (2026, January 13). 1,3,5-Trifluoro-2-nitrobenzene.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Benchchem. (n.d.). Physical and chemical properties of 1-Nitro-2-(trifluoromethoxy)benzene.
  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds.

Sources

Personal Protective Equipment & Handling Guide: 1-Ethyl-3,4,5-trifluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

1-Ethyl-3,4,5-trifluoro-2-nitrobenzene represents a specific class of lipophilic, fluorinated nitroaromatics often used as intermediates in pharmaceutical synthesis (e.g., quinolone antibiotics).

The Critical Risk: This compound combines the high electron-deficiency of the trifluoro-ring with the lipophilicity of the ethyl group.

  • Mechanism: The ethyl group facilitates rapid dermal absorption, while the nitro group acts as a metabolic precursor to methemoglobinemia (interference with oxygen transport in blood).

  • Immediate Action: Treat all skin contact as a potential systemic toxicity event, not just a chemical burn.

Chemical Hazard Profile & Causality

To select the correct PPE, one must understand the why behind the hazard.

FeatureChemical PropertyPhysiological Impact
Skin Penetration Ethyl Group (Lipophilic) Acts as a "carrier," allowing the molecule to bypass the stratum corneum (outer skin layer) faster than non-alkylated analogs.
Systemic Toxicity Nitro Group (-NO₂) Metabolic reduction leads to nitroso-intermediates, oxidizing Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), causing cyanosis.
Reactivity Trifluoro-substitution Makes the ring highly electrophilic. Potential sensitizer; thermal instability if mixed with strong bases or reducing agents.

The PPE Matrix: A Self-Validating System

Standard laboratory PPE is insufficient for prolonged handling of this compound. The following matrix is designed based on permeation kinetics of similar nitro-aromatics.

A. Hand Protection (The Primary Barrier)

Standard nitrile gloves degrade significantly when exposed to nitro-aromatics under mechanical stress.

Task DurationRecommended Glove SystemRationale
Incidental Contact (<5 min)Double-Gloved Nitrile (min. 5 mil outer, 4 mil inner)The air gap between gloves provides a secondary breakthrough delay. Outer glove must be changed immediately upon splash.
Prolonged Handling (>15 min)Laminate / EVOH (e.g., Silver Shield®) Mandatory. Nitro-compounds permeate nitrile in <15 mins. Laminate films provide >480 min breakthrough time.
Dexterity Work Laminate Liner + Nitrile Outer Wear the laminate glove under a tight-fitting nitrile glove to compress the loose film and restore dexterity.
B. Respiratory & Eye Protection[1][2][3][4][5][6][7][8][9][10]
ComponentSpecificationOperational Logic
Primary Engineering Control Fume Hood (Face velocity: 80–100 fpm)Vapor pressure increases with heating. All weighing and transfer must occur here.
Respiratory (Backup) Full-Face Respirator w/ P100 + OV Cartridge Only required if hood failure occurs or for spill cleanup outside the hood. Half-masks are insufficient due to eye absorption risk.
Eye Protection Chemical Goggles (Indirect Vent)Safety glasses are inadequate. Vapors can be absorbed through the mucous membranes of the eye.

Operational Protocol: Step-by-Step

This workflow minimizes exposure potential by enforcing engineering controls before PPE reliance.

HandlingWorkflow Start Risk Assessment PPE Don PPE: Laminate Liner + Nitrile Outer Start->PPE Required Check Check Hood Airflow (>80 fpm) PPE->Check Verify Weigh Weighing/Transfer (Closed Containers) Check->Weigh Safe to Proceed React Reaction Setup (Inert Atmosphere) Weigh->React Process Waste Waste Segregation (Halogenated) Weigh->Waste Spill Event React->Waste Post-Process Decon Decontamination (Soap/Water Wash) Waste->Decon Exit Protocol

Figure 1: Operational workflow emphasizing the "Check Hood" step as a gatekeeper before chemical handling.

Phase 1: Preparation
  • Glove Check: Inspect laminate gloves for cracks. Do not inflate by mouth; use compressed air if necessary to check integrity.

  • Equipment: Pre-weigh empty flasks to avoid balancing open containers of the chemical inside the balance.

Phase 2: Handling & Synthesis
  • Transfer: Use a syringe or cannula transfer for liquids to avoid pouring. If solid, use a disposable anti-static spatula.

  • Solvent Choice: Avoid using DMSO or DMF if possible, as these solvents enhance skin permeability, carrying the nitro-compound into the bloodstream faster.

  • Temperature: If heating is required, ensure a reflux condenser is active before heating begins.

Phase 3: Decontamination & Doffing
  • Outer Glove Removal: Remove the outer nitrile gloves inside the hood and discard into "Solid Hazardous Waste."

  • Wipe Down: Wipe all tools with a solvent-dampened rag (Ethanol), then discard the rag.

  • Laminate Removal: Remove laminate gloves without touching the exterior surface.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores) for 2 minutes.

Emergency & Disposal Logistics

Spill Management
  • Small Spill (<10 mL): Absorb with vermiculite or sand. Do not use paper towels (combustible nitro-compounds can dry on cellulose and become shock-sensitive).

  • Decontaminant: Wash the area with a dilute surfactant solution. Avoid strong alkaline cleaners (e.g., NaOH), as fluoronitrobenzenes can undergo nucleophilic aromatic substitution, potentially generating heat or unexpected byproducts.

Waste Disposal[1][2][3][4][11][12][13][14][15]
  • Classification: Halogenated Organic Waste .

  • Segregation: Keep separate from strong oxidizers and strong bases.[1]

  • Labeling: Must explicitly state "Fluorinated Nitrobenzene - Toxic."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67566, 1,2,3,5-Tetrafluoro-4-nitrobenzene (Analogous Class Data). Retrieved from [Link]

  • Le, T., Phalen, R. N., & Wong, W. K. (2020). Changes in chemical permeation of disposable latex, nitrile, and vinyl gloves exposed to simulated movement.[2] Journal of Occupational and Environmental Hygiene. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.